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Edds

Cat. No.: B8803695
CAS No.: 186459-75-6
M. Wt: 292.24 g/mol
InChI Key: VKZRWSNIWNFCIQ-UHFFFAOYSA-N
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Description

Ethylenediamine-N,N'-disuccinic acid (EDDS) is an aminopolycarboxylic acid used as a complexing agent that provides a biodegradable alternative to traditional chelators like EDTA . Its molecule contains multiple donor atoms, enabling it to form stable, water-soluble complexes with a range of metal ions . This compound possesses stereoisomers, with the (S,S) form being of particular interest for research due to its effective biodegradability, even in highly polluted environments . The primary research value of this compound lies in its application in environmentally focused studies. It is extensively used in chelate-assisted phytoremediation and soil washing to enhance the removal of heavy metals like Cu, Zn, and Pb from contaminated soils by forming complexes that increase metal bioavailability and mobility . Recent research from 2024 also investigates its role in destabilizing soil organic matter, providing insights into carbon cycling during remediation processes . Beyond environmental remediation, its applications extend to industrial research, including use as a stabilizing agent in detergents, textiles, and cosmetics, as well as in water treatment and agricultural formulations to improve the bioavailability of micronutrients . Its mechanism of action involves chelating transition metal ions (e.g., Fe³⁺, Cu²⁺) with high selectivity, even in hard water, by forming multiple five- and six-membered chelate rings around the metal ion, resulting in a stable complex with C2 symmetry . This action reduces the catalytic activity of metals that can cause oxidation, discoloration, and odor in various systems . This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O8 B8803695 Edds CAS No. 186459-75-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

186459-75-6

Molecular Formula

C10H16N2O8

Molecular Weight

292.24 g/mol

IUPAC Name

2-[2-(1,2-dicarboxyethylamino)ethylamino]butanedioic acid

InChI

InChI=1S/C10H16N2O8/c13-7(14)3-5(9(17)18)11-1-2-12-6(10(19)20)4-8(15)16/h5-6,11-12H,1-4H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)

InChI Key

VKZRWSNIWNFCIQ-UHFFFAOYSA-N

Canonical SMILES

C(CNC(CC(=O)O)C(=O)O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

what is the chemical structure of EDDS

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethylenediamine-N,N'-disuccinic Acid (EDDS)

For Researchers, Scientists, and Drug Development Professionals

Ethylenediamine-N,N'-disuccinic acid (this compound) is a biodegradable chelating agent that has garnered significant attention as a sustainable alternative to conventional aminopolycarboxylic acids like ethylenediaminetetraacetic acid (EDTA). This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical determination of this compound, with a particular focus on the commercially significant (S,S) stereoisomer. Detailed experimental protocols and tabulated quantitative data are presented to serve as a valuable resource for researchers and professionals in various scientific disciplines.

Chemical Structure and Stereoisomerism

Ethylenediamine-N,N'-disuccinic acid (IUPAC name: 2-[2-[1,2-bis(carboxy)ethylamino]ethylamino]butanedioic acid) is a hexadentate chelating agent, meaning it can form six bonds with a single metal ion. Its structure features a central ethylenediamine backbone linked to two succinic acid moieties.[1][2] This arrangement results in two chiral centers, giving rise to three possible stereoisomers: (S,S)-EDDS, (R,R)-EDDS, and the meso form, (R,S)-EDDS.[3]

The (S,S) isomer is of particular commercial and environmental interest due to its rapid and complete biodegradability.[3] In contrast, the (R,R) and (R,S) isomers exhibit significantly lower rates of biodegradation.[3] For this reason, this guide will primarily focus on the properties and synthesis of (S,S)-EDDS.

Below is a graphical representation of the chemical structure of the (S,S)-EDDS anion.

Figure 1. Chemical structure of the (S,S)-EDDS tetraanion.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application as a chelating agent. The free acid form of this compound has low water solubility, while its sodium salts are highly soluble.[2] A summary of key properties is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₆N₂O₈[2]
Molar Mass 292.24 g/mol [2]
Appearance Colorless solid[3]
Density 1.44 g/cm³[2]
Melting Point 220-222 °C[2]
Water Solubility (acid form) 0.15 g/L (at 20 °C)[2]
pKa values (S,S)-EDDS pKₐ₁: ~1.4-2.1, pKₐ₂: ~3.05-3.08, pKₐ₃: ~3.84-3.85, pKₐ₄: ~6.91-6.94, pKₐ₅: ~10.1[1]

Metal Chelation and Stability Constants

This compound is a powerful chelating agent, forming stable, water-soluble complexes with a wide range of di- and trivalent metal ions. The stability of these complexes is quantified by the stability constant (log K), with higher values indicating stronger binding. The stability constants of (S,S)-EDDS with several common metal ions are presented below.

Metal Ionlog KReference
Fe(III) 20.6[1]
Cu(II) 18.2[1]
Zn(II) 13.5[1]
Mn(II) 8.9[1]

Experimental Protocols

Synthesis of (S,S)-EDDS from L-Aspartic Acid

This protocol is adapted from the procedure described in U.S. Patent 5,554,791.[1]

Materials:

  • L-aspartic acid

  • Sodium hydroxide (NaOH) solution (e.g., 44.1 wt%)

  • 1,2-dibromoethane (EDB)

  • Deionized water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • In a suitable reaction vessel, suspend L-aspartic acid (0.40 g mole) in deionized water (100.3 g).

  • Add NaOH solution (0.80 g mole) to dissolve the L-aspartic acid, forming sodium L-aspartate.

  • Add 1,2-dibromoethane (0.108 g mole) to the reaction mixture.

  • Heat the reaction mass to 80°C and maintain stirring for 9 hours under atmospheric pressure.

  • After cooling the reactor, the resulting solution contains the sodium salt of (S,S)-EDDS.

  • To isolate the free acid, the reaction solution can be acidified with HCl to a pH of approximately 2.5-2.6, which will precipitate the (S,S)-EDDS.

  • The precipitate can be collected by filtration, washed, and dried.

HPLC Analysis of (S,S)-EDDS

This method is based on the derivatization of this compound with 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by fluorescence detection, as described by Tandy et al. (2005).[4][5]

Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a fluorescence detector.

  • Reversed-phase C18 column (e.g., LiChrospher 100 RP-18, 5 µm).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Phosphate buffer (pH 6.8).

  • 9-fluorenylmethyl chloroformate (FMOC-Cl) solution.

  • Borate buffer (pH 9.0) for derivatization.

Derivatization Procedure:

  • To a sample containing this compound, add borate buffer (pH 9.0).

  • Add the FMOC-Cl solution and allow the reaction to proceed at room temperature.

Chromatographic Conditions:

  • Mobile Phase A: Phosphate buffer (pH 6.8)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-6 min: 10% to 20% B

    • 6-8 min: 20% to 80% B

    • 8-11 min: Hold at 80% B

    • 11-12 min: 80% to 10% B

    • Post-run: 8 min re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: Fluorescence detector with excitation at 265 nm and emission at 313 nm.

Spectroscopic Characterization

While detailed spectra are beyond the scope of this guide, a general overview of the expected spectroscopic features of this compound is provided.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for:

  • O-H stretching of the carboxylic acid groups, which will be a very broad band in the region of 2500-3300 cm⁻¹.

  • C-H stretching of the alkyl groups, appearing as sharp peaks around 2850-3000 cm⁻¹.

  • C=O stretching of the carboxylic acid groups, which will be a strong, sharp peak around 1700-1730 cm⁻¹.

  • N-H bending and C-N stretching in the fingerprint region (below 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum will show complex multiplets for the methylene (-CH₂) and methine (-CH) protons of the ethylenediamine and succinate moieties. The chemical shifts will be in the aliphatic region (typically 2.5-4.0 ppm). The acidic protons of the carboxylic acids may appear as a broad singlet at a downfield chemical shift (>10 ppm), though they are often exchanged with deuterium in deuterated solvents.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acids (typically 170-180 ppm) and the aliphatic carbons of the ethylenediamine and succinate backbone (typically 30-60 ppm).

Conclusion

Ethylenediamine-N,N'-disuccinic acid, particularly the (S,S) stereoisomer, presents a highly effective and environmentally benign alternative to traditional chelating agents. Its strong metal-binding capacity, coupled with its ready biodegradability, makes it a valuable tool in a wide array of applications, from industrial processes and environmental remediation to potential roles in pharmaceutical and biomedical research. The data and protocols provided in this guide are intended to facilitate further research and application of this versatile molecule.

References

An In-Depth Technical Guide to the Mechanism of Action of EDDS as a Chelating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylenediamine-N,N'-disuccinic acid (EDDS) is a biodegradable chelating agent of significant interest across various scientific and industrial fields. As a structural isomer of the widely used but poorly biodegradable ethylenediaminetetraacetic acid (EDTA), this compound presents a more environmentally sustainable alternative for applications requiring the sequestration of metal ions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its coordination chemistry, the stereoisomer-specific nature of its biodegradability, and its binding affinity for various metal ions. Detailed experimental protocols for the characterization of this compound-metal complexes and quantitative data on their stability are presented to support researchers and professionals in drug development and other scientific disciplines.

Introduction to this compound as a Chelating Agent

This compound is a hexadentate ligand, meaning it can form up to six coordinate bonds with a single metal ion. Its structure, featuring two amine groups and four carboxylic acid groups, allows for the formation of stable, water-soluble chelate complexes with a variety of di- and trivalent metal ions. The chelation process involves the donation of lone pairs of electrons from the nitrogen and oxygen atoms of this compound to the vacant orbitals of a metal ion, resulting in the formation of multiple five- and six-membered rings. This "chelate effect" significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands.

A key feature of this compound is its stereochemistry. The molecule contains two chiral centers, leading to three possible stereoisomers: (S,S)-EDDS, (R,R)-EDDS, and the meso form (R,S)-EDDS. Of these, the (S,S)-isomer is readily biodegradable, making it the focus of most commercial and research applications.[1] This biodegradability addresses a major environmental concern associated with traditional chelating agents like EDTA.

Mechanism of Chelation

The chelation of a metal ion by this compound is a stepwise process involving the deprotonation of its carboxylic acid and amine functional groups, followed by the coordination of these groups to the metal center. The fully deprotonated this compound ligand (this compound⁴⁻) is the most effective chelating form.

The general equilibrium for the formation of a 1:1 metal-EDDS complex can be represented as:

Mⁿ⁺ + this compound⁴⁻ ⇌ [M(this compound)]ⁿ⁻⁴

The stability of the resulting complex is quantified by the stability constant (log K), which is a measure of the equilibrium constant for this reaction. Higher log K values indicate a more stable complex.

dot

Caption: General mechanism of this compound chelation.

Quantitative Data: Stability of this compound-Metal Complexes

The stability of the complexes formed between a chelating agent and various metal ions is a critical parameter for its application. The following table summarizes the stability constants (log K) for (S,S)-EDDS and a mixture of this compound isomers with several important metal ions.

Metal Ion(S,S)-EDDS log KThis compound Mix log KConditionsReference
Fe(III)22.021.40.1 M NaCl, 25 °C[2]
Cu(II)18.718.30.1 M NaCl, 25 °C[2]
Zn(II)13.5813.150.1 M NaCl, 25 °C[2]
Mn(II)8.98.60.1 M NaCl, 25 °C[2]

Experimental Protocols

Potentiometric Titration for Stability Constant Determination

This protocol describes the determination of the stability constant of the Cu(II)-(S,S)-EDDS complex.

Materials:

  • (S,S)-EDDS

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Standardized sodium hydroxide (NaOH) solution (CO₂-free)

  • Potassium chloride (KCl) for ionic strength adjustment

  • Standard pH buffers (4, 7, and 10)

  • Deionized water

Equipment:

  • Potentiometer with a combination pH electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Constant temperature bath

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of (S,S)-EDDS of known concentration.

    • Prepare a stock solution of CuSO₄ of known concentration.

    • Prepare a solution of KCl to be used as a background electrolyte to maintain a constant ionic strength (e.g., 0.1 M).

  • Electrode Calibration: Calibrate the pH electrode using standard buffers at the desired temperature.

  • Titration:

    • In a thermostated titration vessel, pipette a known volume of the (S,S)-EDDS solution and the CuSO₄ solution.

    • Add a sufficient volume of the KCl stock solution to achieve the desired ionic strength.

    • Add deionized water to a final volume.

    • Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Data Analysis: The titration data (pH vs. volume of NaOH added) is used to calculate the formation constants of the Cu(II)-(S,S)-EDDS complex using specialized software that employs computational methods to solve the mass-balance equations for all species in solution.

dot

PotentiometricTitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis SolPrep Prepare Stock Solutions (this compound, Metal, NaOH, KCl) Mix Mix this compound, Metal Salt, and KCl in Titration Vessel SolPrep->Mix ElecCal Calibrate pH Electrode Titrate Titrate with Standardized NaOH ElecCal->Titrate Mix->Titrate Record Record pH vs. Volume of Titrant Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Calculate Calculate Stability Constants (Using specialized software) Plot->Calculate

Caption: Workflow for potentiometric titration.

Spectrophotometric Determination of Stoichiometry (Job's Method)

Job's method of continuous variation is used to determine the stoichiometry of a metal-ligand complex in solution.

Materials:

  • Stock solutions of (S,S)-EDDS and a metal salt (e.g., CuSO₄) of the same molar concentration.

  • Buffer solution to maintain a constant pH.

Equipment:

  • UV-Vis spectrophotometer

  • Cuvettes

  • Volumetric flasks

Procedure:

  • Preparation of Solutions: Prepare a series of solutions in volumetric flasks with varying mole fractions of the metal and ligand, while keeping the total molar concentration constant. For example, for a total concentration of 1 mM, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 (e.g., 0.1 mM ligand + 0.9 mM metal, 0.2 mM ligand + 0.8 mM metal, etc.).

  • Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) of the metal-EDDS complex.

  • Data Analysis: Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5.

dot

JobsMethod A Prepare Equimolar Stock Solutions (Metal & this compound) B Prepare Series of Solutions with Varying Mole Fractions A->B C Measure Absorbance at λmax B->C D Plot Absorbance vs. Mole Fraction of Ligand C->D E Determine Stoichiometry from Maximum Absorbance D->E

Caption: Workflow for Job's method.

Coordination Chemistry and Visualization

(S,S)-EDDS typically acts as a hexadentate ligand, coordinating to metal ions through its two nitrogen atoms and four carboxylate oxygen atoms. The resulting complexes often exhibit a distorted octahedral geometry.

Coordination of Cu(II) with (S,S)-EDDS

The Cu(II) ion, with its d⁹ electron configuration, is subject to Jahn-Teller distortion, which often results in an elongated axial bond in an octahedral complex.

dot

Caption: Coordination of Cu(II) by (S,S)-EDDS.

Coordination of Fe(III) with (S,S)-EDDS

Fe(III) is a hard acid and readily forms stable complexes with the hard oxygen and nitrogen donor atoms of this compound, typically resulting in a high-spin octahedral complex.

dot

Caption: Coordination of Fe(III) by (S,S)-EDDS.

Conclusion

(S,S)-EDDS is a highly effective and biodegradable chelating agent with a well-defined mechanism of action. Its ability to form stable complexes with a wide range of metal ions, coupled with its favorable environmental profile, makes it a compelling alternative to traditional chelating agents in various applications, including pharmaceuticals, environmental remediation, and industrial processes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and professionals to further explore and utilize the unique properties of this compound.

References

An In-depth Technical Guide on the Biodegradability of Ethylenediamine-N,N'-disuccinic Acid (EDDS) in Soil and Aquatic Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine-N,N'-disuccinic acid (EDDS) is a chelating agent that has gained significant attention as a biodegradable alternative to the highly persistent ethylenediaminetetraacetic acid (EDTA). This technical guide provides a comprehensive overview of the biodegradability of this compound in both soil and aquatic environments, compiling quantitative data, detailing experimental protocols, and visualizing key processes. The [S,S] stereoisomer of this compound is particularly noted for its rapid and complete mineralization in various environmental compartments.

Data Presentation: Biodegradability of this compound

The following tables summarize quantitative data on the biodegradation of this compound in soil and aquatic environments from various studies.

Table 1: Biodegradability of this compound in Soil Environments
Soil TypeMetal ContaminationLag Phase (days)Half-life (days)Extent of DegradationReference
Various polluted soilsCd, Cr, Zn7-114.18 - 5.60Fully degraded within 54 days[1][2]
Moderately contaminated calcareous clayey soilModerateVariableNot specifiedFully degraded within 54 days[3]
Dredged sediment derived surface soilHigh (Cd, Cr, Zn)VariableNot specifiedFully degraded within 54 days[3]
Sandy soil (historical smelter activity)ModerateVariableNot specifiedFully degraded within 54 days[3]
Table 2: Biodegradability of this compound in Aquatic Environments
EnvironmentMetal ComplexLag PhaseDegradation Rate/Half-lifeExtent of DegradationReference
Activated SludgeCa, Cr(III), Fe(III), Pb, Al, Cd, Mg, NaNot specifiedReadily biodegradedHigh[4]
Activated SludgeZnExtensive lag phaseReadily biodegradedHigh[4]
Activated SludgeCu, Ni, Co, HgNot specifiedRemained essentially undegradedLow[4]
Aerated Biofilters10 mM Pb- or Zn-EDDSNot specified~0.4 mM/hHigh removal[4]
River water-sediment microcosms-Not specifiedHalf-life of E2: 49 ± 16 h (water alone), 22 ± 4 h (with sediment)Significant mineralization[5]

Experimental Protocols

The assessment of this compound biodegradability in soil and aquatic environments is guided by standardized testing protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD).

Soil Biodegradation Assessment (Adapted from OECD 304A and 307)

The "Inherent Biodegradability in Soil" (OECD 304A) and "Aerobic and Anaerobic Transformation in Soil" (OECD 307) guidelines provide a framework for these studies.[6][7]

Objective: To determine the rate and extent of mineralization of this compound in soil.

Methodology:

  • Test System: Biometer flasks or flow-through systems containing 50-200 g of soil are typically used.[1][7]

  • Test Substance: ¹⁴C-labeled this compound is used to trace its transformation and mineralization to ¹⁴CO₂.[6]

  • Application: The test substance is applied to the soil samples at a concentration relevant to its expected environmental exposure.

  • Incubation: The soil samples are incubated in the dark at a constant temperature and moisture level for a period of up to 120 days.[7]

  • Analysis:

    • At regular intervals, evolved ¹⁴CO₂ is trapped in an alkaline solution and quantified using liquid scintillation counting.[1]

    • Soil samples are extracted with appropriate solvents to analyze for the parent this compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: The percentage of applied radioactivity evolved as ¹⁴CO₂ is plotted against time to determine the mineralization rate. A mass balance is established to account for the distribution of radioactivity in the soil, including bound residues.

experimental_workflow_soil cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results soil_prep Soil Sample (50-200g) incubation Incubate in Dark (Constant T & Moisture) Up to 120 days soil_prep->incubation edds_prep ¹⁴C-labeled this compound edds_prep->incubation co2_trapping Trap ¹⁴CO₂ incubation->co2_trapping soil_extraction Solvent Extraction incubation->soil_extraction lsc Liquid Scintillation Counting co2_trapping->lsc hplc HPLC Analysis soil_extraction->hplc mineralization Mineralization Rate lsc->mineralization mass_balance Mass Balance hplc->mass_balance mineralization->mass_balance

Workflow for Soil Biodegradation Testing.
Aquatic Biodegradation Assessment (Adapted from OECD 301)

The "Ready Biodegradability" tests (OECD 301) are a series of methods used to assess the biodegradability of chemicals in an aerobic aqueous medium.[8][9][10]

Objective: To screen for the ready biodegradability of this compound in an aquatic environment.

Methodology:

  • Test System: Sealed vessels containing a mineral medium inoculated with microorganisms from sources like activated sludge, sewage effluent, or surface water.[8][11][12]

  • Test Substance: A solution or suspension of this compound is added to the test vessels.

  • Incubation: The vessels are incubated under aerobic conditions in the dark or diffuse light for 28 days.[8]

  • Analysis: Biodegradation is monitored by measuring parameters such as:

    • Dissolved Organic Carbon (DOC) removal: (DOC Die-Away Test - OECD 301A)

    • Carbon dioxide (CO₂) production: (CO₂ Evolution Test - OECD 301B)[11]

    • Oxygen consumption: (Manometric Respirometry Test - OECD 301F or Closed Bottle Test - OECD 301D)[11][12]

  • Controls:

    • Blank controls: Contain only the inoculum to measure its endogenous activity.[8]

    • Reference controls: A readily biodegradable substance (e.g., sodium benzoate) is run in parallel to validate the test procedure.[8]

  • Data Interpretation: The extent of degradation is calculated based on the measured parameter. A substance is considered "readily biodegradable" if it reaches a certain percentage of theoretical degradation (e.g., >60% of theoretical CO₂ production) within a 10-day window during the 28-day test period.[8]

experimental_workflow_aquatic cluster_setup Setup cluster_incubation Incubation cluster_measurement Measurement cluster_outcome Outcome medium Mineral Medium + Inoculum incubation Incubate in Dark/Diffuse Light (Aerobic, 28 days) medium->incubation This compound This compound Solution This compound->incubation control Blank & Reference Controls control->incubation doc DOC Removal incubation->doc co2 CO₂ Production incubation->co2 o2 O₂ Consumption incubation->o2 biodegradation Calculate % Biodegradation doc->biodegradation co2->biodegradation o2->biodegradation classification Classify as 'Readily Biodegradable' biodegradation->classification

Workflow for Aquatic Biodegradation Testing.

Biodegradation Pathway of [S,S]-EDDS

The biodegradation of the [S,S] stereoisomer of this compound is initiated by a specific enzyme, this compound lyase. This enzyme catalyzes the cleavage of a carbon-nitrogen bond in a two-step deamination process.

The initial step involves the conversion of [S,S]-EDDS to an intermediate, N-(2-aminoethyl)aspartic acid (AEAA), and fumarate. Subsequently, AEAA is further degraded to ethylenediamine and another molecule of fumarate. These smaller, simpler molecules can then be readily utilized by a wide range of microorganisms and enter central metabolic pathways, ultimately leading to mineralization into carbon dioxide, water, and inorganic nitrogen.

biodegradation_pathway This compound [S,S]-EDDS AEAA N-(2-aminoethyl)aspartic acid (AEAA) This compound->AEAA This compound lyase Fumarate1 Fumarate This compound->Fumarate1 This compound lyase Ethylenediamine Ethylenediamine AEAA->Ethylenediamine This compound lyase Fumarate2 Fumarate AEAA->Fumarate2 This compound lyase Metabolism Central Metabolic Pathways Fumarate1->Metabolism Ethylenediamine->Metabolism Fumarate2->Metabolism Mineralization Mineralization (CO₂, H₂O, NH₄⁺) Metabolism->Mineralization

Biodegradation Pathway of [S,S]-EDDS.

Conclusion

The available data strongly support the classification of [S,S]-EDDS as a readily biodegradable chelating agent in both soil and aquatic environments. Its degradation proceeds via a well-defined enzymatic pathway, leading to complete mineralization. This favorable environmental profile makes this compound a viable and sustainable alternative to persistent chelating agents like EDTA in a variety of applications, including agriculture, cleaning products, and environmental remediation. Further research may focus on the biodegradation of this compound under a wider range of environmental conditions and the influence of various metal-EDDS complexes on degradation rates.

References

stereoisomers of EDDS and their properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Stereoisomers of Ethylenediamine-N,N'-disuccinic Acid (EDDS)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethylenediamine-N,N'-disuccinic acid (this compound) is a hexadentate chelating agent that has garnered significant attention as a biodegradable alternative to the persistent ethylenediaminetetraacetic acid (EDTA). The presence of two chiral centers in the this compound molecule gives rise to three stereoisomers: (S,S)-EDDS, (R,R)-EDDS, and the meso form, (R,S)-EDDS. Crucially, the biological and environmental properties of this compound are highly dependent on its stereochemistry. The (S,S) isomer is readily biodegradable, whereas the (R,R) and (R,S) isomers exhibit significantly lower rates of degradation. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, metal chelation capabilities, and distinct biodegradation pathways of the this compound stereoisomers, with a focus on the environmentally benign (S,S) form. Detailed summaries of key experimental protocols are provided, alongside structured data tables and process diagrams to support research and development activities.

Introduction

Aminopolycarboxylic acids are a class of chelating agents widely used in various industrial applications, including detergents, agriculture, and medicine, to control metal ion activity. For decades, EDTA has been the most prominent member of this class due to its strong metal-binding capacity and broad applicability. However, its poor biodegradability leads to its accumulation in the environment, where it can remobilize toxic heavy metals from sediments. This has driven the search for effective, yet environmentally friendly, alternatives.

This compound, and specifically its (S,S) stereoisomer, has emerged as a leading candidate.[1][2] It offers strong metal chelation comparable to EDTA for many ions while being readily mineralized by common microorganisms.[3] Understanding the unique properties of each this compound stereoisomer is critical for its effective and sustainable application, particularly in sensitive fields such as environmental remediation and drug development, where stereochemistry can profoundly influence efficacy and toxicity.

The Stereoisomers of this compound

This compound possesses two chiral carbon atoms, leading to the existence of three distinct stereoisomers: the enantiomeric pair (S,S)-EDDS and (R,R)-EDDS, and the achiral meso isomer, (R,S)-EDDS.

  • (S,S)-EDDS : This is the most significant isomer from a commercial and environmental perspective due to its high biodegradability.[1][2]

  • (R,R)-EDDS : The enantiomer of (S,S)-EDDS, this isomer is resistant to biodegradation.[1][4]

  • (R,S)-EDDS : This meso compound is also less biodegradable than the (S,S) form.[1]

The stereochemical configuration dictates how the molecule is recognized by microbial enzymes, which is the primary reason for the dramatic differences in biodegradability.

EDDS_Stereoisomers cluster_SS (S,S)-EDDS cluster_RR (R,R)-EDDS cluster_RS (R,S)-EDDS (meso) ss_img ss_img mirror Mirror Plane rr_img rr_img rs_img rs_img

Figure 1: The three stereoisomers of Ethylenediamine-N,N'-disuccinic acid (this compound).

Synthesis of this compound Stereoisomers

The synthesis route determines the stereochemical outcome of the final this compound product. Stereospecific synthesis is required to produce the pure, biodegradable (S,S) isomer, while other methods yield a racemic mixture.

Stereospecific Synthesis of (S,S)-EDDS

The commercially preferred, biodegradable (S,S)-EDDS is produced via a stereospecific route using L-aspartic acid, a naturally occurring amino acid, as the chiral precursor. The reaction involves the alkylation of L-aspartic acid with 1,2-dibromoethane in a basic aqueous medium.[4][5]

Synthesis of Racemic this compound Mixture

A mixture of all three stereoisomers ([S,S], [R,R], and [R,S]) is produced from the reaction of ethylenediamine with maleic acid or its anhydride.[4] This method is less common for applications where biodegradability is the primary concern.

EDDS_Synthesis cluster_SS Stereospecific Synthesis cluster_Racemic Racemic Synthesis L_Asp L-Aspartic Acid SS_this compound (S,S)-EDDS L_Asp->SS_this compound DBE 1,2-Dibromoethane DBE->SS_this compound Base Aqueous Base (e.g., NaOH) Base->SS_this compound Reaction Medium EDA Ethylenediamine Racemic_this compound Mixture of (S,S), (R,R), (R,S) This compound EDA->Racemic_this compound Maleic Maleic Anhydride Maleic->Racemic_this compound

Figure 2: Synthetic pathways for (S,S)-EDDS and a racemic mixture of this compound isomers.
Experimental Protocols (Summary)

Protocol 3.3.1: Synthesis of (S,S)-EDDS from L-Aspartic Acid This process involves reacting a salt of L-aspartic acid (e.g., sodium L-aspartate) with 1,2-dibromoethane in an aqueous solution.[5]

  • Reactant Preparation : L-aspartic acid is dissolved in an aqueous medium and neutralized with a strong base (e.g., NaOH, KOH) to form the corresponding salt. The pH is maintained in the basic range (typically pH 9-11).[5]

  • Reaction : 1,2-dibromoethane is added to the solution of L-aspartate salt. The mixture is heated to drive the nucleophilic substitution reaction.

  • Purification : The resulting solution contains the salt of (S,S)-EDDS along with unreacted L-aspartate. The product can be purified through techniques such as crystallization after acidification.[5]

Protocol 3.3.2: Synthesis of Racemic this compound This synthesis is based on the Michael addition of ethylenediamine to the double bond of maleic acid or its anhydride.

  • Reaction : Ethylenediamine is reacted with maleic anhydride. This reaction typically yields a mixture of the (S,S), (R,R), and (R,S) isomers in a ratio of approximately 1:1:2.[4]

  • Workup : The resulting product mixture is typically used as is for applications where stereoisomeric purity is not required.

Physicochemical Properties

The stereoisomers of this compound share similar fundamental physicochemical properties, as these are primarily determined by the molecular formula and connectivity rather than the 3D arrangement of atoms.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₁₆N₂O₈ [6]
Molecular Weight 292.24 g/mol [6]
Melting Point 220-222 °C [6]
Density ~1.5 g/cm³ [6]
pKₐ values pKₐ₁: ~2.4, pKₐ₂: ~3.9, pKₐ₃: ~6.8, pKₐ₄: ~9.8 [6]
Water Solubility (Acid form) Very low [6]

| Water Solubility (Trisodium salt) | High |[6] |

Metal Chelation Properties

This compound is a hexadentate ligand, meaning it can form up to six coordinate bonds with a central metal ion, creating a stable octahedral complex. It uses its two nitrogen atoms and four carboxylate groups to bind metal ions. The stability of these metal complexes is quantified by the formation constant (Log K). The stereoisomers have very similar efficiencies in forming complexes with metal ions.[7]

Figure 3: Schematic of a hexadentate (S,S)-EDDS ligand chelating a central metal ion.

Table 2: Stability Constants (Log K) of Metal-EDDS Complexes Data for (S,S)-EDDS and a mixture of isomers in 0.1 M NaCl at 25 °C.

Metal Ion(S,S)-EDDS (Log K)This compound Mixture (Log K)
Fe(III) 22.722.9
Cu(II) 18.218.3
Zn(II) 13.513.5
Mn(II) 8.978.69
Source: Orama et al., 2002[7][8]
Experimental Protocol: Potentiometric Titration for Stability Constants

The stability constants of metal-EDDS complexes are typically determined by potentiometric titration.[7][8]

  • System Setup : A solution containing the this compound isomer, a metal salt (e.g., FeCl₃, CuSO₄), and a background electrolyte (e.g., 0.1 M NaCl) is prepared in a thermostatted vessel at a constant temperature (e.g., 25 °C).[7]

  • Titration : The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis : The resulting titration curve (pH vs. volume of titrant) is analyzed using a computer program (e.g., SUPERQUAD).[7][8] The program refines a model of all protonation and complexation equilibria occurring in the solution to calculate the stability constants that best fit the experimental data.

Biodegradability of this compound Stereoisomers

The most significant difference among the this compound stereoisomers lies in their biodegradability. This property is typically assessed using standardized tests from the Organisation for Economic Co-operation and Development (OECD).

  • (S,S)-EDDS : Readily and completely biodegradable. In tests simulating sewage treatment, removal rates of over 96% have been observed, primarily due to biodegradation.[1]

  • (R,R)-EDDS : Recalcitrant. This isomer remains largely undegraded in standard biodegradability tests.[1][4]

  • (R,S)-EDDS & Racemic Mixture : Incomplete biodegradation. The meso and (R,R) forms are biotransformed to a persistent metabolite, N-(2-aminoethyl) aspartic acid (AEAA), leading to limited mineralization of the total mixture (25-35% DOC removal).[1]

EDDS_Biodegradation SS_this compound (S,S)-EDDS Microbes Microorganisms SS_this compound->Microbes RR_this compound (R,R)-EDDS RR_this compound->Microbes No_Deg No Significant Degradation RS_this compound (R,S)-EDDS RS_this compound->Microbes AEAA N-(2-aminoethyl) aspartic acid (AEAA) (Recalcitrant Metabolite) Microbes->AEAA Slow Transformation Mineralization Complete Mineralization (CO₂, H₂O, Biomass) Microbes->Mineralization Rapid Microbes->No_Deg Resistant

Figure 4: Differential biodegradation pathways of the this compound stereoisomers.
Experimental Protocols (Summary)

Protocol 6.1.1: Ready Biodegradability - CO₂ Evolution Test (Modified Sturm Test, OECD 301B) This test measures the ultimate biodegradability of a substance by quantifying the carbon dioxide produced.

  • Setup : The test chemical (as the sole carbon source) is incubated in a mineral medium with a microbial inoculum (e.g., from activated sludge). The system is aerated with CO₂-free air.[9]

  • Measurement : The CO₂ evolved from the biodegradation process is trapped in a solution (e.g., Ba(OH)₂ or NaOH), and its amount is measured over a 28-day period.

  • Analysis : The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced to the theoretical maximum (ThCO₂). A substance is considered "readily biodegradable" if it reaches the 60% pass level within a 10-day window during the 28-day test.[10] (R,R)-EDDS remains undegraded in this test.[1]

Protocol 6.1.2: Simulation Test - Activated Sludge Units (OECD 303A) This method simulates the conditions of a municipal wastewater treatment plant to assess the removal of a chemical.

  • Setup : Two parallel activated sludge units are operated continuously. One unit (test) receives a feed of synthetic sewage containing the test substance, while the other (control) receives only the sewage.[11]

  • Operation : The units are operated for an extended period to allow for acclimatization of the microbial population. Key parameters like hydraulic retention time and sludge age are controlled.

  • Analysis : The concentration of the test substance (or Dissolved Organic Carbon, DOC) is measured in the influent and effluent of both units. The percentage of removal due to biodegradation is calculated by comparing the test and control units. (S,S)-EDDS shows >96% removal, while a mixture of isomers shows only 25-35% DOC removal.[1]

Applications and Relevance to Drug Development

The primary application of (S,S)-EDDS is as a green alternative to EDTA in detergents, cosmetics, and industrial cleaning.[6] Its high affinity for transition metals like iron and copper makes it effective in these roles.[6]

In the context of drug development, chelating agents are of interest for several reasons:

  • Metal-induced Oxidative Stress : By sequestering redox-active metal ions like Fe(III) and Cu(II), chelators can prevent the generation of harmful reactive oxygen species. The antioxidant properties of (S,S)-EDDS could be explored in formulations to enhance drug stability.

  • Chelation Therapy : While not a primary application, the principles of using biodegradable chelators to manage toxic metal overload could be an area of future research. The biodegradability of the (S,S)-EDDS ligand is a significant advantage over persistent chelators like EDTA.

  • Drug Delivery : Metal complexes are sometimes used in drug delivery systems. A biodegradable ligand like (S,S)-EDDS could offer a safer carrier that is eliminated from the body after delivering its payload.

The profound impact of stereochemistry on the biological fate of this compound serves as a critical case study for drug development professionals, highlighting that different stereoisomers of a chiral molecule can have vastly different pharmacokinetic and metabolic profiles.

Conclusion

Ethylenediamine-N,N'-disuccinic acid is a compelling example of stereochemistry's critical role in determining a molecule's environmental and biological properties. While all three stereoisomers—(S,S), (R,R), and (R,S)—exhibit similar and effective metal-chelating capabilities, only the (S,S) isomer is readily biodegradable. This isomer is completely mineralized by microorganisms, whereas the (R,R) and (R,S) isomers are recalcitrant or are converted to persistent metabolites. This distinction underscores the importance of stereospecific synthesis for producing an environmentally benign chelating agent. For researchers in environmental science and drug development, the case of this compound provides a powerful illustration of how molecular chirality can govern interactions with biological systems, a fundamental principle in the design of safe and effective chemical compounds.

References

A Technical Guide to the Synthesis and Production of [S,S]-Ethylenediamine-N,N'-disuccinic Acid ([S,S]-EDDS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[S,S]-Ethylenediamine-N,N'-disuccinic acid ([S,S]-EDDS) is a biodegradable chelating agent of significant interest due to its favorable environmental profile and strong metal-binding capabilities, making it a viable alternative to conventional, non-biodegradable chelants like EDTA.[1][2][3][4][5] This technical guide provides an in-depth overview of the primary synthesis and production methods for the stereospecific [S,S] isomer of EDDS. It details both chemical and biosynthetic routes, presenting quantitative data in structured tables for comparative analysis. Furthermore, this guide offers comprehensive experimental protocols for key synthesis and analytical procedures, accompanied by visual diagrams of the synthesis pathways to facilitate a deeper understanding of the underlying processes.

Introduction

Ethylenediamine-N,N'-disuccinic acid (this compound) possesses two chiral centers, resulting in three stereoisomers: [R,R], [S,S], and the meso [R,S] form.[2] The [S,S] isomer is of particular commercial and environmental importance due to its ready biodegradability, in contrast to the other isomers which are less susceptible to microbial degradation.[2][6] This property has driven the development of stereoselective synthesis methods to produce pure [S,S]-EDDS for various applications, including in detergents, cosmetics, and environmental remediation.[2][4][7]

Chemical Synthesis of [S,S]-EDDS

The predominant chemical synthesis route to [S,S]-EDDS involves the stereospecific alkylation of L-aspartic acid with a 1,2-dihaloethane, most commonly 1,2-dibromoethane, in a basic aqueous medium.[8][9] This method preserves the stereochemistry of the L-aspartic acid precursor, leading to the exclusive formation of the [S,S] isomer.

Synthesis Pathway

The reaction proceeds via a nucleophilic substitution mechanism where the amino groups of two L-aspartic acid molecules displace the halogen atoms of the 1,2-dihaloethane.

G cluster_reactants Reactants cluster_conditions Reaction Conditions L-Aspartic Acid L-Aspartic Acid Product [S,S]-EDDS Salt L-Aspartic Acid->Product + 1,2-Dihaloethane 1,2-Dihaloethane 1,2-Dihaloethane->Product + Basic Aqueous Medium (e.g., NaOH) Basic Aqueous Medium (e.g., NaOH) Basic Aqueous Medium (e.g., NaOH)->Product Heat Heat Heat->Product Final_Product [S,S]-EDDS (Acid Form) Product->Final_Product Acidification (e.g., HCl, H2SO4) G cluster_reactants Substrates cluster_biocatalyst Biocatalyst Ethylenediamine Ethylenediamine Product [S,S]-EDDS Ethylenediamine->Product + Fumaric Acid Fumaric Acid Fumaric Acid->Product + Microorganism (e.g., Acidovorax sp.) Microorganism (e.g., Acidovorax sp.) Microorganism (e.g., Acidovorax sp.)->Product Enzymatic Conversion

References

The Sustainable Alternative: A Technical Deep Dive into EDDS for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Ethylenediaminetetraacetic acid (EDTA) has long been a cornerstone chelating agent in various scientific and industrial applications, including pharmaceuticals. However, its persistence in the environment has raised significant concerns, prompting the search for biodegradable alternatives. Ethylenediamine-N,N'-disuccinic acid (EDDS) has emerged as a promising sustainable substitute. This technical guide provides an in-depth comparison of this compound and EDTA, focusing on their performance, environmental impact, and potential applications in research and drug development.

Section 1: Comparative Data Analysis

The following tables summarize key quantitative data to facilitate a direct comparison between this compound and EDTA.

Table 1: Biodegradability

ParameterThis compoundEDTASource(s)
Biodegradation Rate >80% in 28 days (OECD 301B)Very low, considered persistent[1]
Effect Half-life in Soil 3.8 - 7.5 daysMinimum of 36 days, can be much longer[2]
Primary Degradation Products Aspartic acid, ethylenediamine, fumaric acidEthylenediaminetriacetic acid (ED3A)[3]

Table 2: Acute Toxicity Profile

ParameterThis compoundEDTASource(s)
Oral LD50 (rat) > 2000 mg/kg2000 - 2200 mg/kg[4]
Toxicity to Soil Microorganisms Less toxic than EDTACan be toxic to soil microbial communities[5]
Cytotoxicity (in vitro) Generally lower than EDTA at equivalent concentrationsCan induce apoptosis and affect cell proliferation[3][6]

Table 3: Metal Chelation Efficacy (log K)

Metal IonThis compound (S,S-isomer)EDTASource(s)
Cu²⁺ 18.418.8[7]
Fe³⁺ 22.025.1[7]
Zn²⁺ 13.516.5[7]
Ca²⁺ 4.610.7[7]
Pb²⁺ 12.818.0[7]

Section 2: Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol for Assessing Ready Biodegradability (OECD 301B CO₂ Evolution Test)

Objective: To determine the ready biodegradability of this compound and EDTA by measuring the amount of CO₂ produced over a 28-day period.

Materials:

  • Test substances: this compound, EDTA

  • Inoculum: Activated sludge from a domestic wastewater treatment plant

  • Mineral medium (as per OECD 301 guidelines)

  • CO₂-free air

  • CO₂ absorption solution (e.g., 0.05 M Ba(OH)₂)

  • Incubation bottles and gas washing bottles

Procedure:

  • Prepare a solution of the test substance in the mineral medium at a concentration of 10-20 mg of total organic carbon (TOC) per liter.

  • Inoculate the medium with activated sludge to a final concentration of 30 mg/L of suspended solids.

  • Set up triplicate incubation bottles for each test substance, a blank control (inoculum only), and a reference substance control (e.g., sodium benzoate).

  • Aerate the bottles with CO₂-free air, which is then passed through a gas washing bottle containing the CO₂ absorption solution.

  • Incubate the bottles in the dark at 22 ± 2 °C for 28 days.

  • At regular intervals, determine the amount of CO₂ produced by titrating the remaining Ba(OH)₂ with standardized HCl.

  • Calculate the percentage of biodegradation by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂).

Protocol for Determining Metal Chelation Efficiency (ICP-OES)

Objective: To quantify the concentration of free and chelated metal ions in solution to determine the chelation efficiency of this compound and EDTA.

Materials:

  • Test chelators: this compound, EDTA

  • Metal salt solutions (e.g., CuSO₄, ZnSO₄, Pb(NO₃)₂) of known concentrations

  • Inductively Coupled Plasma - Optical Emission Spectrometer (ICP-OES)

  • Centrifugal filter devices (e.g., Amicon Ultra with a molecular weight cutoff that retains the chelate-metal complex)

  • pH meter and buffers

Procedure:

  • Prepare solutions containing a known concentration of a metal ion and a specific molar ratio of the chelating agent (e.g., 1:1, 1:2).

  • Adjust the pH of the solutions to the desired value (e.g., 7.4).

  • Allow the solutions to equilibrate for a specified period (e.g., 1 hour) with gentle agitation.

  • Separate the free metal ions from the chelated metal-ligand complexes using centrifugal filter devices.

  • Dilute the filtrate (containing free metal ions) and the original solution (total metal) with 2% nitric acid to a suitable concentration for ICP-OES analysis.

  • Calibrate the ICP-OES with standard solutions of the metal being tested.

  • Analyze the metal concentration in the prepared samples.

  • Calculate the chelation efficiency as the percentage of the metal that is in the chelated form.

Protocol for Assessing Cytotoxicity (MTT Assay)

Objective: To evaluate the cytotoxic effects of this compound and EDTA on a selected cell line.

Materials:

  • Cell line (e.g., L929 mouse fibroblasts)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds: this compound, EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and EDTA in a serum-free culture medium.

  • Remove the culture medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium only) and a positive control for cytotoxicity.

  • Incubate the plate for 24 hours (or other desired time points) at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[5]

  • Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Section 3: Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound and EDTA.

Chelation_Process cluster_chelator Chelating Agent cluster_metal Metal Ion cluster_complex Stable Complex This compound This compound EDDS_Complex [this compound-M]ⁿ⁻⁴ This compound->EDDS_Complex Chelation EDTA EDTA EDTA_Complex [EDTA-M]ⁿ⁻⁴ EDTA->EDTA_Complex Chelation Metal Mⁿ⁺ Metal->EDDS_Complex Metal->EDTA_Complex

Caption: General chelation process of this compound and EDTA with a metal ion.

Biodegradation_Pathway This compound This compound Biodegradation Biodegradation This compound->Biodegradation EDTA EDTA Persistence Persistence in Environment EDTA->Persistence Microorganisms Soil Microorganisms Microorganisms->Biodegradation Natural_Products Natural Products (e.g., Aspartic Acid) Biodegradation->Natural_Products Recalcitrant_Metabolite Recalcitrant Metabolite (ED3A) Persistence->Recalcitrant_Metabolite

Caption: Environmental fate of this compound versus EDTA.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., L929) start->cell_culture treatment Treatment with This compound or EDTA cell_culture->treatment incubation 24h Incubation treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis Data Analysis (% Cell Viability) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Section 4: Signaling Pathways and Drug Development Considerations

Chelating agents can influence cellular signaling pathways primarily through their interaction with essential metal ions that act as cofactors for various enzymes.

Metalloproteinase Inhibition: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their activity is crucial in processes like tissue remodeling, wound healing, and also in pathological conditions such as cancer metastasis. Both EDTA and this compound can inhibit MMP activity by chelating the catalytic Zn²⁺ ion in the active site.[6][8] This has implications for drug development, particularly in oncology and inflammatory diseases where MMPs are often overexpressed. The lower toxicity of this compound could make it a more suitable candidate for therapeutic applications targeting metalloproteinases.

Intracellular Calcium Signaling: Calcium ions (Ca²⁺) are ubiquitous second messengers involved in a vast array of cellular processes, including neurotransmission, muscle contraction, and gene expression. EDTA is a strong chelator of Ca²⁺ and can disrupt intracellular calcium homeostasis.[9][10] While this property is utilized in some experimental contexts, it can also lead to cytotoxicity. This compound displays a lower affinity for Ca²⁺ compared to transition metals, suggesting it may have a less disruptive effect on intracellular calcium signaling, which could be advantageous in drug formulations where maintaining cellular calcium balance is critical.

Use as a Pharmaceutical Excipient: In drug formulation, chelating agents are often used as stabilizers to prevent the degradation of active pharmaceutical ingredients (APIs) catalyzed by trace metal ions.[11][12] The biodegradability and lower toxicity profile of this compound make it an attractive alternative to EDTA as an excipient.[13] However, thorough drug-excipient compatibility studies are essential to ensure that this compound does not interact adversely with the API or other formulation components.

References

An In-depth Technical Guide to the Environmental Fate and Ecotoxicity of Ethylenediamine-N,N'-disuccinic Acid (EDDS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine-N,N'-disuccinic acid (EDDS) is a chelating agent that has gained prominence as a biodegradable alternative to traditional aminopolycarboxylates like ethylenediaminetetraacetic acid (EDTA).[1][2][3] Its ability to form stable complexes with metal ions makes it valuable in various industrial applications, including detergents, agriculture, and soil remediation.[1][4] This technical guide provides a comprehensive overview of the environmental fate and ecotoxicity of this compound, with a focus on its different stereoisomers and metal complexes. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided.

Environmental Fate of this compound

The environmental fate of this compound is critically influenced by its stereochemistry. This compound has three stereoisomers: [S,S], [R,R], and the meso form [R,S].[2][5] The [S,S] isomer is readily biodegradable, while the [R,R] and [R,S] isomers are more resistant to microbial degradation.[2][5][6]

Biodegradation

The biodegradability of this compound and its metal complexes has been extensively studied. The [S,S]-EDDS isomer is considered readily biodegradable, undergoing rapid and complete mineralization in various environmental compartments.[5][6] In contrast, the [R,R] and [R,S] isomers are significantly less biodegradable and can lead to the formation of persistent metabolites such as N-(2-aminoethyl) aspartic acid (AEAA).[5]

The complexation of this compound with metals can also affect its biodegradation. While some metal-[S,S]-EDDS complexes are readily biodegraded, others are recalcitrant.[7][8][9]

Table 1: Biodegradation of [S,S]-EDDS and its Metal Complexes

SubstanceTest SystemDegradation/RemovalReference(s)
[S,S]-EDDSSewage Treatment Simulation (OECD 303)>96% removal[10]
This compound Isomer MixtureSewage Treatment Simulation (OECD 303)25-35% DOC removal[5]
Ca-[S,S]-EDDSActivated SludgeReadily biodegradable[7][9]
Cr(III)-[S,S]-EDDSActivated SludgeReadily biodegradable[7][9]
Fe(III)-[S,S]-EDDSActivated SludgeReadily biodegradable[7][9]
Pb-[S,S]-EDDSActivated SludgeReadily biodegradable[7][9]
Al-[S,S]-EDDSActivated SludgeReadily biodegradable[7][9]
Cd-[S,S]-EDDSActivated SludgeReadily biodegradable[7][9]
Mg-[S,S]-EDDSActivated SludgeReadily biodegradable[7][9]
Na-[S,S]-EDDSActivated SludgeReadily biodegradable[7][9]
Zn-[S,S]-EDDSActivated SludgeReadily biodegradable (after lag phase)[7][9]
Cu-[S,S]-EDDSActivated SludgeRecalcitrant[7][9]
Ni-[S,S]-EDDSActivated SludgeRecalcitrant[7][9]
Co-[S,S]-EDDSActivated SludgeRecalcitrant[7][9]
Hg-[S,S]-EDDSActivated SludgeRecalcitrant (due to metal toxicity)[7][9]
Mobility in Soil and Water

This compound exhibits low sorption to activated sludge solids, with a partition coefficient (Kp) of 40 L/kg.[10] This suggests a high potential for mobility in the aqueous phase of wastewater treatment systems. In soil, the mobility of this compound is influenced by its biodegradation. While it can initially mobilize heavy metals, its rapid degradation limits the long-term risk of metal leaching.[11] Studies in polluted soils have shown that this compound is fully degraded within a period of 54 days.[9] The degradation in soil often follows a lag phase of 7 to 11 days, after which the half-life is estimated to be between 4.18 and 5.60 days.[12][13]

Ecotoxicity of this compound

Overall, [S,S]-EDDS exhibits low ecotoxicity to a range of aquatic and terrestrial organisms.

Aquatic Ecotoxicity

[S,S]-EDDS has been shown to have low toxicity to fish and aquatic invertebrates.[10][14] However, an apparent toxicity to algae has been observed in laboratory studies. This effect is not considered true toxicity but rather a result of the chelation of essential trace metals in the test medium, leading to nutrient limitation for the algae.[10][14]

Table 2: Aquatic Ecotoxicity of [S,S]-EDDS

OrganismEndpointValue (mg/L)Reference(s)
Fish (species not specified)EC50> 1000[10][14]
Daphnia magnaEC50> 1000[10][14]
Algae (species not specified)EC500.290[10][14]
Algae (species not specified)NOEC0.125[10][14]
Terrestrial Ecotoxicity

The available data indicates that this compound has low toxicity to terrestrial organisms, including earthworms and plants.[11]

Table 3: Terrestrial Ecotoxicity of [S,S]-EDDS

OrganismEndpointResultReference(s)
Earthworms (Eisenia fetida)Acute and chronic toxicityLow toxicity[11]
Plants (Oat, Lettuce, Tomato)Seedling emergence and growthLow toxicity[11]
Soil MicroorganismsNot specifiedNo detrimental toxic effects[11]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in this guide, based on internationally recognized guidelines.

Biodegradability Testing (Based on OECD 301 Series)

Objective: To assess the ready biodegradability of a chemical substance by aerobic microorganisms.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The degradation is followed by measuring parameters such as Dissolved Organic Carbon (DOC) removal or carbon dioxide (CO2) evolution over a 28-day period.

Methodology:

  • Test Substance Preparation: The test substance is added to a mineral medium to achieve a concentration typically between 10 and 40 mg/L of DOC or 50 to 100 mg/L of the test substance.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used as the microbial inoculum. The sludge is washed and aerated before use.

  • Test System: The test is conducted in flasks containing the mineral medium, the test substance, and the inoculum. Control flasks containing only the inoculum and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.

  • Incubation: The flasks are incubated at a constant temperature (e.g., 20-25°C) with continuous shaking or stirring to ensure aerobic conditions.

  • Analysis: Samples are taken at regular intervals to measure the chosen parameter (e.g., DOC, CO2 production).

  • Data Interpretation: A substance is considered readily biodegradable if it reaches a pass level of >70% DOC removal or >60% of the theoretical CO2 production within a 10-day window during the 28-day test period.

Terrestrial Plant Toxicity Test (Based on OECD 208)

Objective: To assess the effects of a substance on seedling emergence and early growth of terrestrial plants.

Principle: Seeds are planted in soil treated with the test substance, and the effects on seedling emergence, growth (biomass), and overall health are observed over a period of 14 to 21 days after 50% emergence in the control group.[7][15]

Methodology:

  • Test Substance Application: The test substance is either incorporated into the soil or sprayed onto the soil surface.[6] For water-soluble substances, an aqueous solution is mixed with the soil.[1][7] For poorly soluble substances, a volatile solvent carrier may be used, which is then evaporated, or the substance can be mixed directly with dry soil.[1][7]

  • Test Species: A range of plant species, typically including both monocots and dicots, are used. Common species include oat, lettuce, and tomato.[11]

  • Test System: The test is conducted in pots containing the treated soil. Control pots with untreated soil are included.

  • Growth Conditions: The pots are maintained in a controlled environment with defined temperature, humidity, and light cycles.[6]

  • Endpoints: The primary endpoints measured are the number of emerged seedlings, shoot height, and shoot dry weight.[7][15] Visual assessments of phytotoxicity are also recorded.[5]

  • Data Analysis: The data are statistically analyzed to determine the No Observed Effect Concentration (NOEC) and the concentration causing a specified effect (e.g., EC50 for growth inhibition).[15]

Mandatory Visualizations

EDDS_Biodegradation_Pathway cluster_this compound [S,S]-EDDS cluster_Metabolites Intermediate Metabolites cluster_Mineralization Mineralization Products This compound [S,S]-EDDS Metabolite1 N-(2-aminoethyl) aspartic acid (AEAA) This compound->Metabolite1 Microbial Degradation Metabolite2 Other Intermediates Metabolite1->Metabolite2 CO2 CO2 Metabolite2->CO2 H2O H2O Metabolite2->H2O Biomass Biomass Metabolite2->Biomass

Caption: Proposed biodegradation pathway of [S,S]-EDDS.

Experimental_Workflow_OECD208 cluster_Preparation Preparation Phase cluster_Exposure Exposure Phase cluster_Assessment Assessment Phase cluster_Analysis Data Analysis Prep Prepare Test Soil (with different this compound concentrations) Planting Sow Seeds in Treated and Control Soil Prep->Planting Seeds Select and Prepare Seeds (e.g., Oat, Lettuce, Tomato) Seeds->Planting Incubation Incubate under Controlled Conditions (Temperature, Light, Humidity) Planting->Incubation Observation Observe for 14-21 Days Incubation->Observation Measurement Measure Endpoints: - Seedling Emergence - Shoot Height - Biomass Observation->Measurement Analysis Statistical Analysis (NOEC, ECx) Measurement->Analysis

Caption: Experimental workflow for OECD 208 Terrestrial Plant Test.

Conclusion

[S,S]-EDDS presents a favorable environmental profile compared to traditional, persistent chelating agents. Its ready biodegradability, particularly of the [S,S] stereoisomer, minimizes its environmental persistence. The ecotoxicity of [S,S]-EDDS is generally low for aquatic and terrestrial organisms, with the observed effects on algae being primarily due to nutrient limitation rather than direct toxicity. The variability in the biodegradation of different metal-EDDS complexes highlights the importance of considering the specific chemical species in environmental risk assessments. The use of standardized testing protocols, such as those developed by the OECD, is crucial for generating reliable and comparable data on the environmental fate and ecotoxicity of this compound and other chemicals.

References

The Coordination Chemistry of Ethylenediamine-N,N'-disuccinic Acid (EDDS) with Metal Ions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine-N,N'-disuccinic acid (EDDS) is a biodegradable chelating agent that has garnered significant interest as a sustainable alternative to traditional aminopolycarboxylates like EDTA. Its ability to form stable, water-soluble complexes with a wide range of metal ions makes it a versatile molecule with applications spanning environmental remediation, agriculture, and potentially, the pharmaceutical sciences. This guide provides an in-depth technical overview of the coordination chemistry of this compound with metal ions, focusing on quantitative data, experimental methodologies, and structural aspects.

Data Presentation: Stability and Thermodynamics of Metal-EDDS Complexes

The stability of metal-EDDS complexes is a critical parameter governing their efficacy in various applications. The stability constant (log K) quantifies the strength of the interaction between this compound and a metal ion. The tables below summarize the protonation constants of this compound and the stability constants for its complexes with various metal ions.

Table 1: Protonation Constants of this compound

Protonation Steplog K
H + L ⇌ HL10.1
HL + H ⇌ H₂L6.91-6.94
H₂L + H ⇌ H₃L3.84-3.86
H₃L + H ⇌ H₄L3.05-3.08

Data sourced from potentiometric titrations in 0.1 M NaCl at 25 °C. The range of values reflects studies on different isomeric mixtures of this compound.[1]

Table 2: Stability Constants (log K) of Metal-EDDS Complexes

Metal Ionlog K (ML)
Ba²⁺3.10
Sr²⁺3.37
Mg²⁺6.09
Ca²⁺4.72-5.04
Mn²⁺8.95
Fe³⁺22.0
Co²⁺14.02
Ni²⁺18.02
Cu²⁺18.45
Zn²⁺13.49
Cd²⁺10.8-11.42
Pb²⁺12.70
Hg²⁺17.50

Values are generally reported for 25 °C and an ionic strength of 0.1 M.

Table 3: Thermodynamic Parameters for Selected Metal-EDDS Complexes

Metal IonΔG° (kJ/mol)ΔH° (kJ/mol)TΔS° (kJ/mol)
Cu²⁺-105.3-45.160.2
Ni²⁺-102.9-35.667.3
Zn²⁺-76.9-20.556.4
Co²⁺-80.0-22.257.8
Fe³⁺-125.5-55.270.3

Thermodynamic parameters provide insight into the driving forces of complex formation. A negative ΔG indicates a spontaneous reaction. The enthalpy (ΔH) reflects the heat change, while the entropy (ΔS) relates to the change in disorder of the system.[2][3][4] The positive entropy values for this compound complexation are characteristic of the chelate effect, where the displacement of multiple water molecules by a single multidentate ligand leads to an increase in the overall disorder of the system.[4]

Experimental Protocols

The characterization of metal-EDDS complexes relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[5] The principle involves monitoring the change in hydrogen ion concentration (pH) of a solution containing the metal ion and ligand as a strong base is added.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration in deionized water.

    • Prepare stock solutions of the metal salts (e.g., nitrates or chlorides) of interest and standardize their concentrations.

    • Prepare a standardized, carbonate-free solution of a strong base (e.g., NaOH or KOH).

    • Prepare a solution of a strong acid (e.g., HCl or HNO₃) for calibration.

    • Prepare a background electrolyte solution (e.g., 0.1 M KCl or KNO₃) to maintain constant ionic strength.

  • Electrode Calibration:

    • Calibrate the pH electrode and meter using standard buffer solutions (e.g., pH 4, 7, and 10).

    • Perform a strong acid-strong base titration in the background electrolyte to determine the standard electrode potential (E°) and the ionic product of water (Kw).

  • Titration Procedure:

    • In a thermostatted titration vessel (e.g., at 25 °C), place a known volume of a solution containing this compound, the metal ion, and the background electrolyte. A typical starting solution might contain 1 mM this compound and 0.95 mM metal ion.

    • Titrate this solution with the standardized strong base, recording the pH or potential after each addition.

    • Perform a separate titration of the this compound solution without the metal ion to determine its protonation constants.

  • Data Analysis:

    • The collected titration data (volume of base added vs. pH) is processed using a suitable computer program (e.g., SUPERQUAD, Hyperquad).

    • The software refines the stability constants by minimizing the difference between the experimental and calculated pH values based on a proposed chemical model of the species in solution (e.g., ML, MHL, ML(OH)).

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Sol_Prep Solution Preparation Elec_Cal Electrode Calibration Titration Titration of Metal-EDDS Mixture Sol_Prep->Titration Elec_Cal->Titration Data_Processing Data Processing (e.g., SUPERQUAD) Titration->Data_Processing Stability_Constants Stability Constants Data_Processing->Stability_Constants

Potentiometric titration workflow.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) in a single experiment.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the metal ion and this compound in the same buffer to minimize heats of dilution. The buffer should have a low ionization enthalpy to reduce interference (e.g., HEPES, PIPES).

    • Degas all solutions thoroughly to prevent the formation of air bubbles in the calorimeter cell.

    • Accurately determine the concentrations of the metal and this compound solutions.

  • Experimental Setup:

    • The ITC instrument consists of a sample cell and a reference cell. Fill the reference cell with the buffer.

    • Load the macromolecule (in this case, this compound) into the sample cell. A typical concentration is in the range of 10-100 µM.

    • Fill the injection syringe with the metal ion solution at a concentration 10-20 times that of the this compound solution.

  • Titration:

    • Equilibrate the system at the desired temperature (e.g., 25 °C).

    • Perform a series of small, sequential injections of the metal solution into the this compound solution. The heat change after each injection is measured.

    • Conduct a control experiment by injecting the metal solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • The resulting data is a plot of heat change per injection versus the molar ratio of metal to this compound.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to obtain Kₐ, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Sample_Prep Sample Preparation (Metal & this compound in matched buffer) Degas Degas Solutions Sample_Prep->Degas Load_ITC Load ITC (this compound in cell, Metal in syringe) Degas->Load_ITC Titrate Perform Titration Load_ITC->Titrate Integrate_Data Integrate Raw Data Titrate->Integrate_Data Fit_Model Fit to Binding Model Integrate_Data->Fit_Model Thermo_Params Obtain Kₐ, ΔH, n Fit_Model->Thermo_Params

Isothermal Titration Calorimetry workflow.
UV-Vis Spectrophotometry for Stoichiometry Determination (Job's Method)

Job's method, or the method of continuous variations, is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[6][7][8]

Methodology:

  • Solution Preparation:

    • Prepare equimolar stock solutions of the metal ion and this compound.

    • Prepare a series of solutions with varying mole fractions of the metal and this compound, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of this compound ranges from 0 to 1 in increments of 0.1.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-EDDS complex by scanning the spectrum of a solution containing both the metal and this compound.

    • Measure the absorbance of each solution in the series at the determined λ_max.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of this compound.

    • The plot will typically show two linear segments that intersect. The mole fraction at the point of intersection corresponds to the stoichiometry of the complex. For a 1:1 complex, the maximum absorbance will be at a mole fraction of 0.5. For a 1:2 complex (M:L), the maximum will be at a mole fraction of approximately 0.67 for the ligand.

Jobs_Method_Logic cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Equimolar_Sol Prepare Equimolar Metal and this compound Solutions Series_Prep Prepare Series with Varying Mole Fractions Equimolar_Sol->Series_Prep Find_Lambda_Max Determine λ_max of Complex Series_Prep->Find_Lambda_Max Measure_Absorbance Measure Absorbance of Series Find_Lambda_Max->Measure_Absorbance Plot_Data Plot Absorbance vs. Mole Fraction Measure_Absorbance->Plot_Data Determine_Stoichiometry Determine Stoichiometry from Intersection Plot_Data->Determine_Stoichiometry

Logical flow of Job's method.
X-ray Crystallography for Structural Elucidation

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of metal-EDDS complexes in the solid state, including bond lengths, bond angles, and coordination geometry.

Methodology:

  • Crystal Growth:

    • Synthesize the metal-EDDS complex. A common method involves reacting an aqueous solution of the metal salt with a solution of this compound, followed by slow evaporation of the solvent.

    • Grow single crystals suitable for X-ray diffraction. This can be achieved by various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer. This involves rotating the crystal in the X-ray beam and recording the intensities and positions of the diffracted X-rays.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to improve the accuracy of the atomic coordinates, displacement parameters, and other structural parameters.

Structural Insights into Metal-EDDS Coordination

X-ray crystallographic studies of metal-EDDS complexes reveal that this compound typically acts as a hexadentate ligand, coordinating to the metal ion through its two nitrogen atoms and four carboxylate oxygen atoms. This results in the formation of five, five-membered chelate rings, which contributes to the high stability of the complexes. The coordination geometry around the metal ion is typically octahedral or distorted octahedral.

For example, in the case of the Cu(II)-EDDS complex, the copper ion is coordinated by the two nitrogen atoms and four oxygen atoms of the deprotonated this compound ligand, forming a distorted octahedral geometry.

Biological and Pharmaceutical Relevance

The ability of this compound to chelate essential and toxic metal ions has implications for biological systems and drug development. Metal ions are crucial for a vast array of cellular processes, including enzymatic activity, signal transduction, and maintaining protein structure.[9] Dysregulation of metal ion homeostasis is implicated in numerous diseases.

Chelating agents like this compound can be employed to:

  • Modulate Metal Ion Bioavailability: By sequestering metal ions, this compound can influence their availability for cellular uptake and participation in biological processes. This has potential applications in managing conditions of metal overload or in antimicrobial strategies by depriving bacteria of essential metal nutrients.[10]

  • Drug Delivery: this compound-metal complexes could be designed as vehicles for the targeted delivery of therapeutic metal ions or as prodrugs where the release of a bioactive ligand is triggered by metal ion exchange.

  • Antioxidant Activity: By chelating redox-active metal ions such as iron and copper, this compound can prevent their participation in Fenton-like reactions that generate harmful reactive oxygen species.

While specific signaling pathways directly modulated by this compound-metal complexes are an active area of research, the fundamental principles of metal chelation suggest a broad potential for influencing metal-dependent cellular functions.

Conclusion

This compound presents a compelling profile as a biodegradable and effective chelating agent for a wide range of metal ions. Its coordination chemistry is characterized by the formation of stable, hexadentate octahedral complexes, driven by the entropically favorable chelate effect. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to harness the potential of this compound in environmental, agricultural, and biomedical applications. Further research into the specific interactions of this compound-metal complexes within biological systems will undoubtedly unveil new opportunities for this versatile molecule.

References

The Rise of a Greener Chelate: A Technical Guide to Ethylenediamine-N,N'-disuccinic Acid (EDDS)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The landscape of chelating agents is undergoing a significant transformation, driven by a growing demand for environmentally benign and effective molecules. For decades, ethylenediaminetetraacetic acid (EDTA) has been the gold standard in a multitude of applications, from industrial processes to pharmaceutical formulations. However, its persistence in the environment has raised significant concerns, paving the way for biodegradable alternatives. Among these, ethylenediamine-N,N'-disuccinic acid (EDDS) has emerged as a frontrunner, offering a compelling combination of strong metal chelation and excellent biodegradability. This technical guide provides a comprehensive overview of the history, development, properties, and applications of this compound, with a particular focus on its relevance to the scientific and pharmaceutical communities.

A Brief History and Development of this compound

The journey of this compound began with the quest for a chelating agent that could match the performance of EDTA without its environmental drawbacks. First synthesized from maleic acid and ethylenediamine, the commercial viability of this compound was significantly enhanced by the development of stereospecific synthesis routes.[1] A pivotal moment in its development was the discovery that the [S,S] stereoisomer of this compound is readily biodegradable, while other isomers are more resistant to degradation.[2] This stereoselectivity is crucial, as it allows for the production of an effective and environmentally friendly chelating agent.

The primary synthetic route to the desirable [S,S]-EDDS involves the reaction of L-aspartic acid with 1,2-dibromoethane.[2] More recently, biotechnological production methods have been explored, utilizing microorganisms to synthesize [S,S]-EDDS from starting materials like ethylenediamine and fumaric acid, offering a potentially more sustainable manufacturing process.[1]

Physicochemical Properties and Chelation Chemistry

This compound is an aminopolycarboxylic acid with the chemical formula C₁₀H₁₆N₂O₈. Its structure, featuring two nitrogen atoms and four carboxylic acid groups, endows it with the ability to form stable, water-soluble complexes with a wide range of di- and trivalent metal ions. The chelation is a result of the donation of electron pairs from the nitrogen and oxygen atoms to the metal ion, forming multiple coordinate bonds and creating a stable ring-like structure known as a chelate.

The stability of these metal-EDDS complexes is a critical parameter for any application and is quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex.

Table 1: Stability Constants (log K) of [S,S]-EDDS and EDTA with Various Metal Ions

Metal Ion[S,S]-EDDSEDTA
Ca²⁺4.610.7
Mg²⁺5.88.7
Mn²⁺8.514.0
Fe²⁺-14.3
Fe³⁺20.925.1
Cu²⁺18.418.8
Zn²⁺13.516.5
Pb²⁺13.918.0
Cd²⁺-16.5
Ni²⁺17.118.6

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength. The values presented here are for comparative purposes.

As the table illustrates, while EDTA generally forms more stable complexes with many metal ions, this compound exhibits strong chelation, particularly with transition metals like copper and iron, making it a viable alternative in many applications.

The Defining Advantage: Biodegradability

The most significant advantage of this compound over traditional chelating agents like EDTA is its ready biodegradability, particularly the [S,S] isomer. This property ensures that this compound does not persist in the environment, mitigating the risks of metal mobilization in ecosystems.

Table 2: Comparative Biodegradability of Chelating Agents

Chelating AgentBiodegradabilityHalf-life in Soil
[S,S]-EDDS Readily biodegradable2-3 days
EDTA Poorly biodegradable> 200 days
MGDA Readily biodegradable-
GLDA Readily biodegradable-

Data compiled from various sources. Half-life can vary depending on soil type and conditions.

The rapid breakdown of [S,S]-EDDS into naturally occurring substances makes it an environmentally responsible choice for a wide range of applications.

Key Applications of this compound

The unique combination of effective chelation and biodegradability has led to the adoption of this compound in various fields:

  • Detergents and Cleaning Agents: this compound is used to sequester water hardness ions (Ca²⁺ and Mg²⁺) and to remove metal-containing stains.

  • Agriculture: It is employed in micronutrient fertilizers to enhance the bioavailability of essential metals like iron, zinc, and manganese for plants.

  • Soil Remediation: this compound can be used to extract heavy metals from contaminated soils, a process known as soil washing.

  • Pulp and Paper Industry: It helps to prevent the metal-catalyzed degradation of bleaching agents.

  • Cosmetics: this compound acts as a stabilizer by chelating metal ions that can cause degradation of the product.

  • Pharmaceuticals: While still an emerging area, this compound has potential as a biodegradable stabilizer for drug formulations, preventing metal-catalyzed oxidation of active pharmaceutical ingredients (APIs). Its ability to chelate iron could also be explored in contexts where iron overload is a concern.

Experimental Protocols

Laboratory Synthesis of [S,S]-Ethylenediamine-N,N'-disuccinic Acid

The following is a generalized laboratory-scale protocol for the synthesis of [S,S]-EDDS based on the reaction of L-aspartic acid and 1,2-dibromoethane.

Materials:

  • L-aspartic acid

  • Sodium hydroxide (NaOH)

  • 1,2-dibromoethane (EDB)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Preparation of Sodium L-aspartate: Dissolve L-aspartic acid in a stoichiometric amount of aqueous sodium hydroxide solution with stirring.

  • Reaction: To the sodium L-aspartate solution, add a slight molar excess of 1,2-dibromoethane. Heat the reaction mixture to approximately 80-90°C and maintain this temperature with constant stirring for several hours.

  • Monitoring: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to determine the consumption of L-aspartic acid and the formation of [S,S]-EDDS.

  • Isolation: After the reaction is complete, cool the mixture. The [S,S]-EDDS can be precipitated from the solution by carefully adjusting the pH to its isoelectric point (around pH 2-3) using hydrochloric acid.

  • Purification: The precipitated [S,S]-EDDS can be collected by filtration, washed with cold water to remove unreacted starting materials and salts, and then dried. Further purification can be achieved by recrystallization.

Determination of Metal-EDDS Stability Constants by Potentiometric Titration

Potentiometric titration is a common and accurate method for determining the stability constants of metal complexes. The following provides a general outline of the procedure.

Materials and Equipment:

  • [S,S]-EDDS solution of known concentration

  • Standardized solution of the metal salt of interest (e.g., CuSO₄, FeCl₃)

  • Standardized carbonate-free sodium hydroxide solution

  • Inert electrolyte solution (e.g., KNO₃ or KCl) to maintain constant ionic strength

  • pH meter with a combination glass electrode

  • Temperature-controlled titration vessel

  • Burette

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration of the Ligand: In a temperature-controlled vessel, place a known volume of the [S,S]-EDDS solution and the inert electrolyte. Titrate this solution with the standardized NaOH solution, recording the pH after each addition of titrant. This allows for the determination of the protonation constants of this compound.

  • Titration of the Metal-Ligand System: In the same manner, titrate a solution containing the same concentrations of [S,S]-EDDS and the inert electrolyte, plus a known concentration of the metal salt.

  • Data Analysis: The titration data (pH versus volume of NaOH added) for both the ligand alone and the metal-ligand system are then analyzed using specialized software. The software fits the data to a model that includes the protonation equilibria of the ligand and the formation of various metal-ligand species (e.g., ML, MHL, ML(OH)). From this analysis, the stability constants (log K) for the metal-EDDS complexes are calculated.

Visualizing Key Processes

To better understand the synthesis and selection of this compound, the following diagrams illustrate these key processes.

Synthesis_of_SS_this compound cluster_reactants Reactants cluster_process Synthesis Process cluster_product Product L-Aspartic Acid L-Aspartic Acid Reaction Reaction L-Aspartic Acid->Reaction 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction NaOH NaOH NaOH->Reaction Base Precipitation Precipitation Reaction->Precipitation Crude Product Purification Purification Precipitation->Purification Acidification (HCl) [S,S]-EDDS [S,S]-EDDS Purification->[S,S]-EDDS Filtration & Drying

Caption: Synthesis of [S,S]-EDDS from L-Aspartic Acid.

Chelating_Agent_Selection Define Application Requirements Define Application Requirements Identify Target Metal Ions Identify Target Metal Ions Define Application Requirements->Identify Target Metal Ions Evaluate Biodegradability Needs Evaluate Biodegradability Needs Define Application Requirements->Evaluate Biodegradability Needs Consider Performance Criteria Consider Performance Criteria Define Application Requirements->Consider Performance Criteria Compare Candidate Chelants Compare Candidate Chelants Identify Target Metal Ions->Compare Candidate Chelants Evaluate Biodegradability Needs->Compare Candidate Chelants Consider Performance Criteria->Compare Candidate Chelants Stability, pH range, cost Select Optimal Chelating Agent Select Optimal Chelating Agent Compare Candidate Chelants->Select Optimal Chelating Agent [S,S]-EDDS as a strong candidate

Caption: Workflow for Selecting a Biodegradable Chelating Agent.

Future Perspectives and Conclusion

Ethylenediamine-N,N'-disuccinic acid, particularly its [S,S] isomer, represents a significant advancement in chelation chemistry. Its development addresses the critical need for high-performance chelating agents that are also environmentally responsible. For researchers, scientists, and drug development professionals, this compound offers a versatile tool for a range of applications where metal ion control is essential.

In the pharmaceutical industry, the potential of this compound as a biodegradable alternative to EDTA for stabilizing drug formulations is an area ripe for exploration. Further research into its compatibility with various active pharmaceutical ingredients and its toxicological profile in specific formulations will be crucial for its broader adoption. As the demand for sustainable and green chemistry continues to grow, this compound is well-positioned to become an indispensable tool in the modern scientific and industrial landscape. Its history and development serve as a compelling case study in the successful design of molecules that are both functional and in harmony with the environment.

References

Methodological & Application

Application Notes and Protocols for Heavy Metal Soil Remediation using EDDS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine-N,N'-disuccinic acid (EDDS) is a biodegradable chelating agent that has emerged as a promising alternative to the more persistent ethylenediaminetetraacetic acid (EDTA) for the remediation of heavy metal-contaminated soils.[1] Its ability to form stable, water-soluble complexes with various heavy metal ions makes it effective for both ex situ soil washing and in situ enhanced phytoremediation.[2] this compound is particularly noted for its high affinity for copper (Cu) and its effectiveness in mobilizing lead (Pb), zinc (Zn), and cadmium (Cd) from the soil matrix.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in heavy metal soil remediation.

Data Presentation

Table 1: Efficiency of this compound in Mobilizing Plant-Available Lead (Pb) from Contaminated Soil
This compound Concentration (mmol/L)Plant-Available Pb (% of Total Pb)
0 (Control)0.5 - 3.9%
2Significant Increase
30Up to 68.9%
Data sourced from a study on lead paint-contaminated soils. The application of this compound significantly increased the fraction of lead available for plant uptake.[1]
Table 2: Comparative Mobilization of Heavy Metals in Soil using EDTA and this compound Mixtures
Treatment (EDTA:this compound Ratio)Mobile Pb (mg/kg)Mobile Cu (mg/kg)Mobile Cd (mg/kg)
Control---
2:1386.51369-
1:1--89.6
This table illustrates the enhanced mobilization of heavy metals in a complex artificially contaminated soil when using a combination of EDTA and this compound.[3]

Experimental Protocols

Protocol 1: Ex Situ Soil Washing using this compound

This protocol outlines a batch washing procedure for the removal of heavy metals from excavated contaminated soil.

1. Soil Preparation: a. Air-dry the excavated soil to a constant weight. b. Sieve the soil through a 2 mm mesh to remove large debris and ensure homogeneity. c. Characterize the initial heavy metal concentrations and soil properties (pH, organic matter content, particle size distribution) using standard analytical methods such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) after acid digestion (e.g., EPA Method 3050B).[5]

2. This compound Solution Preparation: a. Prepare a stock solution of this compound (e.g., 1 M) by dissolving the free acid or a salt form in deionized water. The S,S-isomer is the readily biodegradable form. b. From the stock solution, prepare working solutions of desired concentrations (e.g., 10-100 mM). The optimal concentration may vary depending on the soil type and level of contamination.

3. Batch Washing Procedure: a. Place a known mass of prepared soil (e.g., 10 g) into a centrifuge tube or flask. b. Add a specific volume of the this compound washing solution to achieve a desired soil-to-solution ratio (e.g., 1:10 w/v). c. Seal the container and agitate the slurry on a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined extraction time (e.g., 2, 6, 12, or 24 hours). d. After agitation, separate the liquid and solid phases by centrifugation (e.g., 4000 rpm for 20 minutes) followed by filtration of the supernatant through a 0.45 µm filter.

4. Analysis: a. Analyze the filtered supernatant for dissolved heavy metal concentrations using ICP-AES or a similar technique. b. Analyze the washed soil residue for remaining heavy metal concentrations to determine the removal efficiency. A sequential extraction procedure can be employed to assess the changes in metal fractionation.[1] c. Calculate the heavy metal removal efficiency as follows: Removal Efficiency (%) = [(Initial Metal Concentration - Final Metal Concentration) / Initial Metal Concentration] x 100

Protocol 2: this compound-Enhanced Phytoremediation

This protocol describes a pot experiment to evaluate the effectiveness of this compound in enhancing the uptake of heavy metals by plants.

1. Soil and Plant Preparation: a. Fill pots with a known mass of sieved (2 mm) heavy metal-contaminated soil. b. Select a suitable plant species known for high biomass production (e.g., corn - Zea mays L., Indian mustard - Brassica juncea).[5][6] c. Sow seeds or transplant seedlings into the pots and allow them to establish for a specific period (e.g., 2-4 weeks) under controlled greenhouse conditions (light, temperature, and humidity).

2. This compound Application: a. Prepare an aqueous solution of this compound at the desired concentration (e.g., 3 mmol/kg of soil).[6] b. Apply the this compound solution evenly to the soil surface of the pots. A control group of plants should receive an equivalent volume of deionized water.

3. Plant Growth and Harvest: a. Continue to grow the plants for a specified period after this compound application (e.g., 7-14 days), ensuring regular watering. b. At the end of the growth period, harvest the plants by cutting the shoots above the soil level. c. Carefully excavate the roots and gently wash them with tap water followed by deionized water to remove adhering soil particles.

4. Sample Preparation and Analysis: a. Separate the plants into shoots and roots. b. Dry the plant parts in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved. c. Record the dry biomass of shoots and roots. d. Grind the dried plant material into a fine powder. e. Digest a known weight of the powdered plant material using a suitable acid mixture (e.g., nitric acid and perchloric acid).[5] f. Analyze the digestate for heavy metal concentrations using ICP-AES. g. Analyze the soil in the pots after harvest to determine the residual heavy metal concentrations.

5. Data Calculation: a. Calculate the metal uptake in shoots and roots (mg/plant). b. Calculate the bioconcentration factor (BCF) and translocation factor (TF) to assess the plant's ability to accumulate and translocate metals.

Visualizations

EDDS_Soil_Washing_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis soil_prep Soil Preparation (Drying, Sieving) batch_setup Batch Setup (Soil + this compound Solution) soil_prep->batch_setup edds_prep This compound Solution Preparation edds_prep->batch_setup agitation Agitation (Shaking) batch_setup->agitation separation Phase Separation (Centrifugation, Filtration) agitation->separation liquid_analysis Liquid Phase Analysis (ICP-AES) separation->liquid_analysis solid_analysis Solid Phase Analysis (Residual Metals) separation->solid_analysis data_calc Data Calculation (Removal Efficiency) liquid_analysis->data_calc solid_analysis->data_calc

Caption: Workflow for ex situ soil washing with this compound.

EDDS_Phytoremediation_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_harvest Harvest & Analysis potting Potting of Contaminated Soil planting Planting and Establishment potting->planting edds_application This compound Solution Application planting->edds_application plant_growth Continued Plant Growth edds_application->plant_growth harvesting Harvest Shoots and Roots plant_growth->harvesting sample_prep Sample Preparation (Drying, Grinding, Digestion) harvesting->sample_prep analysis Heavy Metal Analysis (ICP-AES) sample_prep->analysis data_analysis Data Analysis (Uptake, BCF, TF) analysis->data_analysis

Caption: Workflow for this compound-enhanced phytoremediation experiment.

References

Application of EDDS in Phytoextraction of Contaminants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Phytoextraction is a promising and environmentally friendly technology for the remediation of heavy metal-contaminated soils. This process utilizes plants to absorb, translocate, and accumulate contaminants from the soil into their harvestable biomass. However, the efficiency of phytoextraction is often limited by the low bioavailability of heavy metals in the soil. The application of chelating agents is a common strategy to enhance the mobility and plant uptake of these metals. Ethylenediamine-N,N'-disuccinic acid (EDDS) has emerged as a biodegradable and effective chelating agent for this purpose, offering a more sustainable alternative to persistent chelators like EDTA.

This document provides detailed application notes and protocols for the use of this compound in enhancing the phytoextraction of heavy metals from contaminated soils. It includes a summary of quantitative data from various studies, detailed experimental protocols, and visualizations of the experimental workflow and the mechanism of this compound action.

Data Presentation: Efficacy of this compound in Enhancing Phytoextraction

The following tables summarize the quantitative data from various studies on the effectiveness of this compound in enhancing the phytoextraction of lead (Pb), copper (Cu), zinc (Zn), and cadmium (Cd).

Table 1: this compound-Enhanced Phytoextraction of Lead (Pb)

Plant SpeciesThis compound ConcentrationSoil Pb Concentration (mg/kg)Plant TissuePb Concentration Increase (Compared to Control)Reference
Vetiveria zizanioides (Vetiver Grass)Not specifiedPaint-contaminated soilShoots53% - 203%[1][2]
Vetiveria zizanioides (Vetiver Grass)Not specifiedPaint-contaminated soilRoots73% - 84%[1][2]
Zea mays L. (Corn)5 mmol/kgArtificially contaminatedShoots5.9 times (with 2:1 EDTA:this compound ratio)[3]

Table 2: this compound-Enhanced Phytoextraction of Copper (Cu)

Plant SpeciesThis compound ConcentrationSoil Cu Concentration (mg/kg)Plant TissueCu Concentration (mg/kg DW)Enhancement Factor (Compared to Control)Reference
Zea mays L. (Corn)5 mmol/kgArtificially contaminatedShoots206045[4]
Phaseolus vulgaris L. (Bean)5 mmol/kgArtificially contaminatedShoots5130135[4]
Elsholtzia splendensNot specifiedContaminated soilLeavesSignificantly increased~5 times[3]

Table 3: this compound-Enhanced Phytoextraction of Zinc (Zn)

Plant SpeciesThis compound ConcentrationSoil Zn Concentration (mg/kg)Plant TissueZn Concentration Increase (Compared to Control)Reference
Zea mays L. (Corn)5 mmol/kgArtificially contaminatedShootsHigher than EDTA treatment[4]
Elsholtzia splendensNot specifiedContaminated soilLeavesSignificantly increased (~5 times)[1][3]

Table 4: this compound-Enhanced Phytoextraction of Cadmium (Cd)

Plant SpeciesThis compound ConcentrationSoil Cd Concentration (mg/kg)Plant TissueCd Accumulation Increase (Compared to Control)Reference
Helianthus annuus L. (Sunflower)5 mmol/kg0.3 g/kgWhole Plant21.00% (with ALA)[5]
Zea mays L. (Corn) & Brassica campestris L. (Rape)Various EDTA:this compound ratiosArtificially contaminatedNot specifiedHigher than single EDTA or this compound application[6]

Experimental Protocols

This section provides a detailed, synthesized protocol for conducting a pot experiment to evaluate the efficacy of this compound in enhancing the phytoextraction of heavy metals.

Protocol 1: this compound-Enhanced Phytoextraction Pot Experiment

1. Soil Preparation:

  • 1.1. Soil Collection: Collect soil from a contaminated site or prepare an artificially contaminated soil. For artificial contamination, add a known concentration of a soluble heavy metal salt (e.g., Pb(NO₃)₂, CuSO₄, ZnSO₄, CdCl₂) to uncontaminated soil and mix thoroughly.
  • 1.2. Soil Aging: Age the artificially contaminated soil for at least two weeks to allow for the equilibration of the heavy metals with the soil matrix.
  • 1.3. Soil Characterization: Analyze the soil for its physicochemical properties, including pH, organic matter content, cation exchange capacity (CEC), and baseline heavy metal concentrations.

2. Plant Selection and Growth:

  • 2.1. Plant Species: Select a high-biomass plant species known for its tolerance to the target heavy metal(s) (e.g., Zea mays, Helianthus annuus, Brassica juncea).
  • 2.2. Germination: Germinate seeds in uncontaminated soil or a suitable growth medium.
  • 2.3. Transplanting: Transplant healthy, uniform seedlings into pots filled with a known weight of the prepared contaminated soil (e.g., 2 kg).
  • 2.4. Growth Conditions: Maintain the plants in a controlled environment (greenhouse or growth chamber) with optimal conditions for temperature, light, and humidity. Water the plants regularly with deionized water to maintain soil moisture.

3. This compound Application:

  • 3.1. This compound Solution Preparation: Prepare this compound solutions of desired concentrations (e.g., 2, 5, 10 mmol/kg of soil). Dissolve the required amount of this compound in deionized water. Adjust the pH of the solution if necessary.
  • 3.2. Application Timing: Apply the this compound solution to the soil at a specific growth stage of the plants, for instance, before the flowering stage, to maximize uptake and minimize phytotoxicity.
  • 3.3. Application Method: Apply the this compound solution evenly to the soil surface of each pot. Ensure a control group of plants receives only deionized water.

4. Harvesting and Sample Preparation:

  • 4.1. Harvesting: Harvest the plants at a predetermined time after this compound application (e.g., 7-14 days). Separate the plants into roots and shoots.
  • 4.2. Washing: Thoroughly wash the harvested plant parts with tap water followed by deionized water to remove any adhering soil particles.
  • 4.3. Drying: Dry the plant samples in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved.
  • 4.4. Grinding: Grind the dried plant samples into a fine powder using a stainless-steel mill.

5. Heavy Metal Analysis:

  • 5.1. Acid Digestion: Digest a known weight of the powdered plant sample (e.g., 0.5 g) using a mixture of strong acids (e.g., HNO₃ and HClO₄) on a hot plate or in a microwave digestion system until a clear solution is obtained.
  • 5.2. ICP-OES Analysis: Analyze the concentration of heavy metals in the digested solution using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
  • 5.3. Data Calculation: Calculate the total uptake of heavy metals by the plant by multiplying the concentration of the metal in the plant tissue by the dry biomass of the respective plant part.

Visualizations

Experimental Workflow

EDDS_Phytoextraction_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_results Phase 4: Results soil_prep Soil Preparation (Contamination & Aging) plant_growth Plant Growth (Germination & Transplanting) soil_prep->plant_growth edds_app This compound Application plant_growth->edds_app harvest Plant Harvesting (Roots & Shoots) edds_app->harvest analysis Heavy Metal Analysis (ICP-OES) harvest->analysis data_eval Data Evaluation (Uptake & Translocation) analysis->data_eval

Caption: Experimental workflow for an this compound-enhanced phytoextraction study.

Mechanism of this compound-Enhanced Phytoextraction

EDDS_Mechanism cluster_soil Soil Compartment cluster_plant Plant Root HM_bound Immobile Heavy Metals (Bound to soil particles) HM_EDDS_complex Soluble Heavy Metal-EDDS Complexes HM_bound->HM_EDDS_complex This compound This compound Application This compound->HM_bound Chelation root_uptake Root Uptake (Apoplastic Pathway) HM_EDDS_complex->root_uptake Increased Bioavailability translocation Translocation to Shoots (Xylem) root_uptake->translocation

Caption: Mechanism of this compound in mobilizing soil heavy metals for plant uptake.

References

Enhancing Micronutrient Availability in Plants Using Ethylenediamine-N,N'-disuccinic Acid (EDDS): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micronutrient deficiencies in plants are a widespread agricultural problem, leading to reduced crop yields and diminished nutritional quality. Iron (Fe), manganese (Mn), zinc (Zn), and copper (Cu) are essential micronutrients that often become unavailable for plant uptake in certain soil conditions, particularly in calcareous and high-pH soils. Ethylenediamine-N,N'-disuccinic acid (EDDS) is a biodegradable chelating agent that offers a sustainable solution to this problem.[1][2] Unlike traditional chelating agents like EDTA, this compound is readily biodegradable, minimizing its environmental persistence.[3] This document provides detailed application notes and experimental protocols for utilizing this compound to enhance micronutrient availability and uptake in plants.

This compound forms stable, water-soluble complexes with micronutrient cations, preventing them from precipitating as insoluble compounds in the soil.[4] This chelation process maintains the micronutrients in a bioavailable form, facilitating their transport to the plant roots and subsequent uptake.[4] this compound exhibits a high selectivity for transition metal ions like copper and iron, making it an effective agent for targeted micronutrient delivery.[3][5]

Data Presentation

The following tables summarize quantitative data from studies evaluating the efficacy of this compound in enhancing micronutrient availability and plant uptake.

Table 1: Effect of [S,S]-EDDS on Micronutrient Solubilization from Different Soil Types [2][6]

Soil TypeTreatmentFe (μmol/L)Mn (μmol/L)Zn (μmol/L)Cu (μmol/L)
S1 (Sandy-Clay Loam) Control0.50.20.10.1
[S,S]-EDDS (0.401 mmol/L)15.21.80.80.9
S2 (Clay Loam) Control1.20.80.20.2
[S,S]-EDDS (0.401 mmol/L)22.53.51.21.5
S3 (Silty Clay Loam) Control2.51.50.30.3
[S,S]-EDDS (0.401 mmol/L)30.15.21.92.1

Table 2: Effect of [S,S]-EDDS Application on Micronutrient Content in Phaseolus vulgaris (Bean) Plants [2][6]

Soil TypeTreatmentFe (mg/plant)Mn (mg/plant)Zn (mg/plant)Cu (mg/plant)
S1 (Sandy-Clay Loam) Control0.250.080.030.01
[S,S]-EDDS0.450.120.050.02
S2 (Clay Loam) Control0.300.100.040.015
[S,S]-EDDS0.480.140.060.025
S3 (Silty Clay Loam) Control0.350.120.050.02
[S,S]-EDDS0.520.160.070.03

Signaling Pathways and Mechanisms

The uptake of chelated micronutrients involves complex signaling and transport processes within the plant. While the specific signaling cascade for this compound-metal complexes is an active area of research, the general mechanism involves the transport of the entire metal-chelate complex across the root cell membrane or the dissociation of the metal from the chelate at the root surface, followed by uptake of the free metal ion. Plant signaling pathways for nutrient homeostasis are intricate and interconnected, involving various hormones and transcription factors to regulate the expression of metal transporters.

EDDS_Mechanism cluster_soil Soil Environment cluster_plant Plant Root Insoluble_Micronutrients Insoluble Micronutrients (e.g., Fe(OH)3) Soluble_Complex Soluble this compound-Micronutrient Complex Insoluble_Micronutrients->Soluble_Complex This compound This compound Application This compound->Soluble_Complex Chelation Root_Surface Root Surface Soluble_Complex->Root_Surface Diffusion Uptake Micronutrient Uptake Root_Surface->Uptake Translocation Translocation to Shoots Uptake->Translocation Soil_Protocol_Workflow Start Start Soil_Prep Soil Preparation and Characterization Start->Soil_Prep Experimental_Setup Experimental Design (Treatments and Replicates) Soil_Prep->Experimental_Setup EDDS_Prep This compound Solution Preparation Application This compound Application to Soil EDDS_Prep->Application Experimental_Setup->Application Planting Planting and Growth Application->Planting Harvest Plant Harvest and Separation (Roots/Shoots) Planting->Harvest Analysis Sample Preparation and Micronutrient Analysis (ICP-OES) Harvest->Analysis End End Analysis->End Hydroponic_Protocol_Workflow Start Start System_Setup Hydroponic System Setup and Seedling Preparation Start->System_Setup Nutrient_Prep Preparation of Hydroponic Solutions (Control and this compound) System_Setup->Nutrient_Prep Transfer Transfer Seedlings to System Nutrient_Prep->Transfer Monitoring Monitor and Adjust pH and EC Transfer->Monitoring Harvest Harvest Plants Monitoring->Harvest Analysis Analyze Plant Tissue and Nutrient Solution Harvest->Analysis End End Analysis->End

References

Application Notes and Protocols for EDDS-Chelated Iron and Copper in Agriculture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylenediamine-N,N'-disuccinic acid (EDDS) is a biodegradable chelating agent that offers a sustainable alternative to traditional aminopolycarboxylic acids like EDTA for agricultural applications.[1][2] Its primary function in agriculture is to form stable, water-soluble complexes with essential micronutrients such as iron (Fe) and copper (Cu), thereby preventing their precipitation in the soil and enhancing their bioavailability to plants.[3][4] This is particularly crucial in alkaline and calcareous soils where micronutrient deficiencies are common.[5][6] The [S,S] stereoisomer of this compound is readily biodegradable, addressing environmental concerns associated with the persistence of other chelating agents.[2]

These application notes provide detailed information on the use of this compound for chelating iron and copper in agricultural settings, including quantitative data, experimental protocols, and diagrams of relevant biological pathways.

Quantitative Data

The efficacy of a chelating agent is determined by the stability of the metal-chelate complex, which is quantified by the stability constant (Log K). A higher Log K value indicates a more stable complex. The efficiency of this compound in mobilizing micronutrients from the soil has been compared with other chelating agents in various studies.

Table 1: Stability Constants (Log K) of Metal-Chelate Complexes

Metal IonThis compoundEDTA
Fe(III)22.025.1
Cu(II)18.418.8
Zn(II)13.516.5
Mn(II)8.814.0
Ca(II)4.610.7

Source: Data compiled from multiple sources. The stability of the Fe-EDDS complex is high, ensuring iron remains available to plants.

Table 2: Efficacy of this compound in Mobilizing Micronutrients from Calcareous Soil

MetalSolubilized by [S,S]-EDDS (µmol/L)Solubilized by EDTA (µmol/L)
Fe~120~80
Mn~25~20
Zn~15~18
Cu~8~5

Source: Adapted from a study on micronutrient solubilization in calcareous soils.[5][6][7] This demonstrates the high capacity of [S,S]-EDDS to solubilize iron and other micronutrients.

Experimental Protocols

This protocol outlines the preparation of stock solutions of Fe-EDDS and Cu-EDDS for use in hydroponic or soil studies.

Materials:

  • Ethylenediamine-N,N'-disuccinic acid trisodium salt (this compound)

  • Ferric chloride (FeCl₃) or Ferric sulfate [Fe₂(SO₄)₃]

  • Copper sulfate (CuSO₄·5H₂O)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and beakers

Procedure:

  • Calculate Molar Ratios: To ensure complete chelation, a 1:1 molar ratio of this compound to the metal ion is typically used. It is advisable to use a slight excess of this compound (e.g., 1.05:1) to ensure all metal ions are chelated.

  • Prepare this compound Solution:

    • Weigh the required amount of this compound trisodium salt and dissolve it in deionized water in a beaker.

    • Stir the solution using a magnetic stirrer until the this compound is completely dissolved.

  • Prepare Metal Salt Solution:

    • In a separate beaker, weigh the required amount of the iron or copper salt.

    • Dissolve the salt in deionized water. Gentle heating may be required for some iron salts.

  • Chelation Reaction:

    • Slowly add the metal salt solution to the this compound solution while continuously stirring.

    • A color change will be observed as the metal-EDDS complex forms. For example, the Fe-EDDS solution will typically have a reddish-brown color.

  • pH Adjustment:

    • Monitor the pH of the solution. The stability of the chelate is pH-dependent. For most agricultural applications, a pH range of 6.0-7.0 is optimal.

    • Adjust the pH as necessary using a dilute acid (e.g., HCl) or base (e.g., NaOH).

  • Final Volume and Storage:

    • Transfer the final solution to a volumetric flask and bring it to the desired volume with deionized water.

    • Store the stock solution in a cool, dark place to prevent photodegradation.

This protocol describes a hydroponic experiment to assess the ability of Fe-EDDS to prevent and correct iron deficiency in a model plant species.

Materials:

  • Hydroponic system (e.g., deep water culture, nutrient film technique)

  • Plant species susceptible to iron chlorosis (e.g., soybean, cucumber)

  • Complete hydroponic nutrient solution (e.g., Hoagland solution) lacking an iron source

  • Fe-EDDS stock solution

  • Fe-EDTA stock solution (for comparison)

  • Control group with no added iron

  • pH and EC meters

  • Growth chamber or greenhouse with controlled environmental conditions

Procedure:

  • Plant Germination and Acclimatization:

    • Germinate seeds in an inert medium (e.g., rockwool, perlite).

    • Once seedlings have developed a sufficient root system, transfer them to the hydroponic system containing a complete nutrient solution (including an adequate iron source) for an acclimatization period of one week.

  • Experimental Setup:

    • After acclimatization, replace the nutrient solution with one lacking any iron source to induce iron deficiency.

    • Divide the plants into treatment groups:

      • Control (no iron)

      • Fe-EDDS (e.g., 2 mg Fe/L)

      • Fe-EDTA (e.g., 2 mg Fe/L)

    • Ensure each treatment group has an adequate number of replicates.

  • Monitoring and Data Collection:

    • Monitor the pH and electrical conductivity (EC) of the nutrient solutions daily and adjust as needed.

    • Visually assess the plants for symptoms of iron chlorosis (yellowing of young leaves) every two days.

    • Measure plant growth parameters (e.g., plant height, leaf area, fresh and dry biomass) at the end of the experiment.

    • Measure the chlorophyll content of the leaves (e.g., using a SPAD meter) weekly.

  • Plant Tissue Analysis:

    • At the end of the experiment, harvest the plant tissues (shoots and roots separately).

    • Wash the roots thoroughly with deionized water to remove any surface-adhered nutrients.

    • Dry the plant tissues in an oven at 70°C until a constant weight is achieved.

    • Grind the dried tissue into a fine powder.

    • Determine the iron concentration in the plant tissues using Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) after acid digestion.

This protocol provides a general procedure for the analysis of iron and copper in plant tissues.

Materials:

  • Atomic Absorption Spectrometer with appropriate hollow cathode lamps (Fe and Cu)

  • Dried and ground plant tissue samples

  • Concentrated nitric acid (HNO₃)

  • Hydrogen peroxide (H₂O₂) (optional)

  • Digestion block or hot plate

  • Volumetric flasks

  • Deionized water

  • Certified reference material (for quality control)

Procedure:

  • Sample Digestion (Acid Digestion):

    • Weigh approximately 0.5 g of the dried, ground plant tissue into a digestion tube.

    • Add a known volume of concentrated nitric acid (e.g., 5 mL).

    • Allow the samples to predigest at room temperature for at least one hour.

    • Place the tubes in a digestion block and heat at a low temperature (e.g., 80-90°C), gradually increasing the temperature to around 120°C.

    • Continue heating until the solution is clear and the production of reddish-brown nitrogen dioxide fumes ceases. If the solution is not clear, a small amount of hydrogen peroxide can be carefully added.

    • Allow the digest to cool.

  • Sample Dilution:

    • Quantitatively transfer the cooled digest to a volumetric flask (e.g., 50 mL).

    • Rinse the digestion tube with deionized water and add the rinsings to the volumetric flask.

    • Bring the solution to the final volume with deionized water and mix thoroughly.

  • AAS Analysis:

    • Prepare a series of calibration standards of known iron and copper concentrations.

    • Set up the AAS instrument according to the manufacturer's instructions for iron or copper analysis (specific wavelength, slit width, etc.).[8]

    • Aspirate the blank, standards, and digested plant samples into the flame.

    • Record the absorbance readings.

  • Calculation:

    • Create a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of iron or copper in the sample solutions from the calibration curve.

    • Calculate the concentration of the metal in the original plant tissue, taking into account the initial weight of the sample and the dilution factor.

Signaling Pathways and Experimental Workflows

Dicotyledonous and non-graminaceous plants primarily acquire iron through a reduction-based "Strategy I" mechanism.[9][10] When iron is supplied as a chelate, the plant's response can involve both the uptake of the intact chelate and the reduction of ferric iron at the root surface. The exact mechanism for the uptake of the intact Fe-EDDS complex is still under investigation, but it is believed to be transported into the root cells.

Iron_Uptake_Pathway cluster_soil Soil Rhizosphere cluster_root Root Epidermal Cell Fe(III)-EDDS Fe(III)-EDDS (Soluble) FRO2 FRO2 (Fe(III) Chelate Reductase) Fe(III)-EDDS->FRO2 Reduction Chelate_Transporter Chelate Transporter (Proposed) Fe(III)-EDDS->Chelate_Transporter Direct Uptake Fe(II) Fe(II) FRO2->Fe(II) IRT1 IRT1 (Iron Transporter) Fe_Pool Cellular Iron Pool IRT1->Fe_Pool Fe(III)-EDDS_inside Fe(III)-EDDS Chelate_Transporter->Fe(III)-EDDS_inside Fe(II)->IRT1 Uptake Fe(III)-EDDS_inside->Fe_Pool Iron Release Experimental_Workflow Chelate_Prep Chelate Preparation and Characterization Hydroponics Hydroponic Studies Chelate_Prep->Hydroponics Efficacy & Toxicity Screening Pot_Trials Pot Trials in Controlled Environment Hydroponics->Pot_Trials Soil Interaction Studies Data_Analysis Data Analysis and Interpretation Hydroponics->Data_Analysis Field_Trials Field Trials Pot_Trials->Field_Trials Validation under Real-World Conditions Pot_Trials->Data_Analysis Field_Trials->Data_Analysis Copper_Bioavailability Insoluble_Cu Insoluble Soil Copper (e.g., Carbonates, Oxides) Cu_EDDS_Complex Soluble Cu-EDDS Complex Insoluble_Cu->Cu_EDDS_Complex EDDS_Application Application of this compound EDDS_Application->Cu_EDDS_Complex Plant_Uptake Enhanced Plant Uptake Cu_EDDS_Complex->Plant_Uptake Improved_Growth Improved Plant Growth and Yield Plant_Uptake->Improved_Growth

References

Application of EDDS as a Flushing Agent for Contaminated Soil Washing

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Introduction

Ethylenediamine-N,N'-disuccinic acid (EDDS) is a biodegradable chelating agent that has emerged as a promising alternative to the more persistent ethylenediaminetetraacetic acid (EDTA) for the remediation of heavy metal-contaminated soils.[1][2][3] Soil washing is an ex situ remediation technique that involves excavating contaminated soil and washing it with a chemical solution to extract the contaminants. This compound is particularly effective in mobilizing certain heavy metals, such as copper (Cu), zinc (Zn), and cadmium (Cd), by forming stable, water-soluble metal-EDDS complexes that can be flushed from the soil matrix.[4] Its low efficiency for lead (Pb) extraction is a notable limitation.[4]

Mechanism of Action

The fundamental principle behind this compound-based soil washing is chelation.[4] this compound, a hexadentate ligand, forms strong, one-to-one complexes with divalent and trivalent metal ions. This process involves the donation of electrons from the nitrogen and oxygen atoms of this compound to the metal ion, forming multiple coordinate bonds and a stable, ring-like structure known as a chelate. The formation of these water-soluble metal-EDDS complexes facilitates the desorption of heavy metals from soil particles into the washing solution, allowing for their subsequent removal and treatment. The effectiveness of this process is influenced by several factors, including soil pH, the concentration of this compound, the liquid-to-solid ratio, and the contact time.

Advantages of this compound

  • Biodegradability: Unlike EDTA, which is highly resistant to biodegradation and can persist in the environment, this compound is readily biodegradable.[1][2] This characteristic significantly reduces the risk of secondary environmental contamination.

  • Environmental Friendliness: Due to its biodegradability, this compound is considered a more environmentally benign chelating agent for soil remediation.[4]

  • Effectiveness for Specific Metals: this compound has demonstrated high extraction efficiencies for Cu and Zn.[4]

Limitations and Considerations

  • Lower Efficiency for Lead: this compound is generally less effective than EDTA for the extraction of lead from contaminated soils.[4]

  • Influence of Soil Properties: The effectiveness of this compound can be influenced by soil characteristics such as pH, organic matter content, and the presence of competing cations (e.g., calcium, iron, aluminum).[1][5]

  • Cost: The cost of this compound can be a limiting factor for large-scale applications compared to other washing agents.

Experimental Protocols

Protocol 1: Batch Washing Experiment for Heavy Metal Extraction

This protocol outlines a laboratory-scale batch washing experiment to determine the efficiency of this compound in removing heavy metals from a contaminated soil sample.

Materials:

  • Contaminated soil, air-dried and sieved (<2 mm)

  • [S,S]-EDDS trisodium salt

  • Deionized water

  • Nitric acid (HNO₃) and Hydrochloric acid (HCl) for pH adjustment

  • Mechanical shaker

  • Centrifuge and centrifuge tubes

  • 0.45 µm syringe filters

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS)

Procedure:

  • Soil Characterization: Before treatment, characterize the soil for its initial heavy metal concentrations, pH, organic matter content, and particle size distribution.

  • Preparation of this compound Solution: Prepare a stock solution of this compound (e.g., 0.1 M) in deionized water. Prepare a series of washing solutions with varying this compound concentrations (e.g., 0.005 M, 0.01 M, 0.05 M, 0.1 M) from the stock solution. Adjust the pH of the solutions to the desired experimental value (e.g., 7) using dilute HNO₃ or HCl.

  • Soil Washing:

    • Place a known mass of contaminated soil (e.g., 5 g) into a series of centrifuge tubes.

    • Add a specific volume of the this compound washing solution to each tube to achieve a desired liquid-to-solid ratio (e.g., 10:1 mL/g).

    • Securely cap the tubes and place them on a mechanical shaker.

    • Agitate the tubes for a predetermined contact time (e.g., 2, 6, 12, 24 hours) at a constant speed (e.g., 150 rpm) and temperature.

  • Separation and Analysis:

    • After shaking, remove the tubes and centrifuge them at a high speed (e.g., 4000 rpm) for a specified duration (e.g., 20 minutes) to separate the soil from the supernatant.

    • Carefully decant the supernatant and filter it through a 0.45 µm syringe filter.

    • Acidify the filtered supernatant with a few drops of concentrated HNO₃ to preserve the metals.

    • Analyze the concentration of heavy metals in the filtered supernatant using ICP-OES or AAS.

  • Calculation of Removal Efficiency:

    • Calculate the amount of metal extracted per unit mass of soil.

    • Determine the removal efficiency (%) using the following formula: Removal Efficiency (%) = (Concentration of metal in supernatant × Volume of supernatant) / (Initial concentration of metal in soil × Mass of soil) × 100

Protocol 2: Column Flushing Experiment for In-Situ Simulation

This protocol simulates an in-situ soil flushing scenario to evaluate the effectiveness of this compound under dynamic flow conditions.

Materials:

  • Contaminated soil, air-dried and sieved (<2 mm)

  • Glass or acrylic column with adjustable flow control

  • Peristaltic pump

  • This compound washing solution (prepared as in Protocol 1)

  • Fraction collector

  • Deionized water

  • Sand and gravel (for column packing)

  • ICP-OES or AAS

Procedure:

  • Column Packing:

    • Place a layer of gravel at the bottom of the column, followed by a layer of sand.

    • Carefully pack a known mass of the contaminated soil into the column to a specific bulk density, ensuring uniformity to avoid preferential flow paths.

    • Place a layer of sand on top of the soil.

  • Saturation:

    • Slowly introduce deionized water from the bottom of the column in an upward flow to saturate the soil and minimize air entrapment. Allow the column to equilibrate.

  • Flushing:

    • Introduce the this compound washing solution into the top of the column at a constant flow rate using a peristaltic pump. The flow rate should be chosen to represent a realistic groundwater velocity.

    • Collect the effluent (leachate) from the bottom of the column at regular time intervals using a fraction collector.

  • Analysis:

    • Measure the volume of each collected fraction.

    • Analyze the concentration of heavy metals in each fraction using ICP-OES or AAS.

  • Data Interpretation:

    • Plot the concentration of heavy metals in the effluent as a function of the number of pore volumes flushed.

    • Calculate the cumulative mass of each metal removed from the soil column over the duration of the experiment.

    • After the flushing is complete, the soil can be extruded from the column and analyzed for residual heavy metal concentrations at different depths.

Data Presentation

Table 1: Effect of this compound Concentration and pH on Heavy Metal Removal Efficiency (%) from Contaminated Soil (Batch Washing)

This compound Conc. (mol/L)pHCu Removal (%)Zn Removal (%)Pb Removal (%)Cd Removal (%)
0.015.565502045
0.017.060451840
0.055.585753570
0.057.080703265
0.105.595884585
0.107.092854280

Note: The data presented in this table are representative values synthesized from multiple sources and are intended for illustrative purposes. Actual removal efficiencies will vary depending on specific soil characteristics and experimental conditions.

Table 2: Influence of Washing Scheme on Heavy Metal Removal Efficiency (%)

Washing SchemeTotal this compound Dosage (mmol/kg)Cu Removal (%)Zn Removal (%)Pb Removal (%)
Single-Pulse Injection10403515
Multi-Pulse Injection10 (in 2 pulses)555025
Continuous Injection10605522
Step-Gradient Injection10506530

Note: This table summarizes the general findings on the impact of different this compound application strategies. The relative effectiveness of each scheme can be metal-specific.

Mandatory Visualization

Soil_Washing_Workflow cluster_preparation Preparation Phase cluster_washing Washing Phase cluster_analysis Analysis Phase Soil_Sample Contaminated Soil Sample Sieving Sieving (<2mm) Soil_Sample->Sieving Characterization Initial Characterization (Metals, pH, OM) Sieving->Characterization Batch_Setup Batch Reactor Setup (Soil + this compound Solution) Characterization->Batch_Setup EDDS_Solution Prepare this compound Washing Solution EDDS_Solution->Batch_Setup Agitation Mechanical Agitation (Controlled Time & Speed) Batch_Setup->Agitation Separation Centrifugation & Filtration Agitation->Separation Supernatant_Analysis Analyze Supernatant (ICP-OES/AAS) Separation->Supernatant_Analysis Soil_Analysis Analyze Treated Soil (Residual Metals) Separation->Soil_Analysis Data_Analysis Calculate Removal Efficiency Supernatant_Analysis->Data_Analysis Soil_Analysis->Data_Analysis

Caption: Experimental workflow for batch soil washing with this compound.

Caption: Mechanism of this compound chelation for heavy metal removal from soil.

References

Application Notes and Protocols for the Preparation and Use of EDDS Solutions in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to EDDS

Ethylenediamine-N,N'-disuccinic acid (this compound) is a biodegradable chelating agent that serves as a sustainable alternative to traditional chelators like Ethylenediaminetetraacetic acid (EDTA).[1] Its ability to form stable, water-soluble complexes with a variety of metal ions makes it invaluable in numerous laboratory applications.[2] this compound is particularly effective in sequestering transition metal ions such as iron (Fe³⁺) and copper (Cu²⁺), often showing higher selectivity for these over alkaline earth metals like calcium (Ca²⁺) and magnesium (Mg²⁺). This property is especially advantageous in hard water conditions. The trisodium salt of this compound (this compound-Na₃) is a common commercially available form, known for its high water solubility and stability across a wide range of pH and temperature conditions.[3] The (S,S) stereoisomer of this compound is noted for its enhanced biodegradability and chelation efficiency.[3]

These application notes provide detailed protocols for the preparation of this compound solutions and their use in key laboratory experiments, including metal ion sequestration, evaluation of antioxidant activity, assessment of microbial growth inhibition, and modulation of metalloenzyme activity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in laboratory settings. The following tables summarize key quantitative data for this compound solutions.

Solubility of Trisodium this compound in Water

The solubility of trisodium this compound in water is temperature-dependent, increasing with higher temperatures. This high solubility facilitates the preparation of concentrated stock solutions.

Temperature (°C)Solubility (g/L)
20~300
40Data not available
60>500
pH Titration of this compound
Stability Constants of (S,S)-EDDS with Various Metal Ions

The stability constant (log K) indicates the strength of the complex formed between this compound and a metal ion. Higher values signify a more stable complex.

Metal IonLog K
Fe(III)22.0[3]
Cu(II)18.4
Zn(II)14.2
Mn(II)8.95[3]
Ca(II)Data not available
Mg(II)Data not available

Note: The stability of metal-EDDS complexes is influenced by pH.[3]

Preparation of this compound Stock Solutions

This protocol describes the preparation of a 0.5 M this compound stock solution. This concentrated stock can then be diluted to the desired working concentrations for various experiments.

Materials:

  • Trisodium this compound (this compound-Na₃) powder

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Volumetric flask (e.g., 100 mL)

  • Weighing scale

  • pH meter

Procedure:

  • Calculate the required mass of this compound-Na₃: For a 0.5 M solution in 100 mL, the required mass is calculated as follows:

    • Mass (g) = Molarity (mol/L) × Molar Mass ( g/mol ) × Volume (L)

    • Molar Mass of this compound-Na₃ ≈ 358.19 g/mol

    • Mass = 0.5 mol/L × 358.19 g/mol × 0.1 L = 17.91 g

  • Dissolve the this compound-Na₃:

    • Add approximately 70 mL of deionized water to a beaker with a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and slowly add the weighed this compound-Na₃ powder while stirring.

    • Continue stirring until the powder is completely dissolved. The solution should be clear and colorless to slightly yellow.

  • Adjust the pH (if necessary):

    • The pH of a solution of trisodium this compound is typically between 7.0 and 9.0.[3]

    • If a specific pH is required for your experiment, adjust the pH of the solution using dilute HCl or NaOH while monitoring with a calibrated pH meter.

  • Bring to final volume:

    • Carefully transfer the dissolved this compound solution to a 100 mL volumetric flask.

    • Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the this compound is transferred.

    • Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Storage:

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

    • Store the stock solution in a well-sealed container at room temperature, away from direct sunlight and strong oxidizing agents.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments utilizing this compound solutions.

Protocol 1: Evaluation of Antioxidant Activity via Inhibition of Linoleic Acid Peroxidation

This protocol utilizes the ferric thiocyanate method to assess the antioxidant activity of this compound by measuring its ability to chelate iron ions, which catalyze the oxidation of linoleic acid.

Workflow for Evaluating Antioxidant Activity of this compound

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_this compound Prepare this compound Solutions (varying concentrations) mix Mix this compound with Emulsion prep_this compound->mix prep_emulsion Prepare Linoleic Acid Emulsion prep_emulsion->mix incubate Incubate at 40°C in the dark mix->incubate add_reagents Add Ethanol, Ammonium Thiocyanate, and FeCl₃ incubate->add_reagents measure_abs Measure Absorbance at 500 nm add_reagents->measure_abs calc_inhibition Calculate Percentage Inhibition measure_abs->calc_inhibition

Caption: Workflow for assessing the antioxidant activity of this compound.

Materials:

  • This compound stock solution (0.5 M)

  • Linoleic acid

  • Ethanol (98%)

  • Ammonium thiocyanate (30% aqueous solution)

  • Ferrous chloride (FeCl₂) (20 mM in 3.5% HCl)

  • Phosphate buffer (40 mM, pH 7.0)

  • Test tubes

  • Incubator or water bath (40°C)

  • Spectrophotometer

Procedure:

  • Prepare this compound working solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired test concentrations (e.g., 10, 50, 100, 200 µM).

  • Prepare the reaction mixture: In separate test tubes, mix 100 µL of each this compound working solution (and a control with 100 µL of phosphate buffer) with 100 µL of 2.51% linoleic acid in ethanol and 9 mL of 40 mM phosphate buffer (pH 7.0).[1]

  • Incubate: Incubate the test tubes in the dark at 40°C.

  • Measure peroxide formation: At regular intervals (e.g., every 24 hours), take a 100 µL aliquot from each reaction mixture.

  • Color development: To the 100 µL aliquot, add 9.7 mL of 75% ethanol, 100 µL of 30% ammonium thiocyanate, and 100 µL of 20 mM FeCl₂ in 3.5% HCl.[1]

  • Measure absorbance: After 3 minutes, measure the absorbance of the solution at 500 nm using a spectrophotometer. A lower absorbance indicates a higher level of antioxidant activity.

  • Calculate inhibition: The percentage of inhibition of linoleic acid peroxidation can be calculated using the following formula:

    • Inhibition (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] × 100

Protocol 2: Assessment of Microbial Growth Inhibition

This protocol assesses the effect of this compound on bacterial growth by measuring the optical density of a liquid culture. The principle is that this compound will chelate essential metal ions required for bacterial growth, leading to growth inhibition.

Workflow for Microbial Growth Inhibition Assay

cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_measurement Measurement cluster_analysis Analysis prep_culture Prepare Overnight Bacterial Culture inoculate Inoculate this compound dilutions with Bacterial Culture prep_culture->inoculate prep_this compound Prepare this compound Serial Dilutions in Growth Medium prep_this compound->inoculate incubate Incubate at 37°C with shaking inoculate->incubate measure_od Measure Optical Density (OD₆₀₀) at regular intervals incubate->measure_od plot_growth Plot Growth Curves (OD vs. Time) measure_od->plot_growth determine_mic Determine Minimum Inhibitory Concentration (MIC) plot_growth->determine_mic

Caption: Workflow for assessing microbial growth inhibition by this compound.

Materials:

  • Bacterial strain (e.g., E. coli)

  • Liquid growth medium (e.g., Luria-Bertani broth)

  • This compound stock solution (0.5 M)

  • 96-well microplate

  • Incubator with shaking capabilities (37°C)

  • Microplate reader (for measuring optical density at 600 nm)

Procedure:

  • Prepare an overnight bacterial culture: Inoculate a single colony of the bacterial strain into 5 mL of growth medium and incubate overnight at 37°C with shaking.

  • Prepare this compound dilutions: In a 96-well plate, prepare serial dilutions of the this compound stock solution in the growth medium to achieve a range of final concentrations (e.g., 0, 10, 50, 100, 500, 1000 µM). The final volume in each well should be 180 µL.

  • Prepare bacterial inoculum: Dilute the overnight culture in fresh growth medium to an optical density (OD₆₀₀) of approximately 0.1.

  • Inoculate the microplate: Add 20 µL of the diluted bacterial culture to each well of the 96-well plate containing the this compound dilutions. This brings the final volume in each well to 200 µL. Include a positive control (bacteria in medium without this compound) and a negative control (medium only).

  • Incubate: Incubate the microplate at 37°C with shaking.

  • Measure optical density: Measure the OD₆₀₀ of each well at regular time intervals (e.g., every hour for 24 hours) using a microplate reader.

  • Analyze the data: Plot the OD₆₀₀ values against time to generate growth curves for each this compound concentration. The minimum inhibitory concentration (MIC) can be determined as the lowest concentration of this compound that significantly inhibits bacterial growth.

Protocol 3: Modulation of Metalloenzyme Activity

This protocol provides a method to assess the effect of this compound on the activity of a metalloenzyme, using horseradish peroxidase (HRP) as an example. HRP is a heme-containing enzyme, and its activity can be modulated by chelating the iron cofactor.

Signaling Pathway for this compound Modulation of HRP Activity

This compound This compound HRP_Fe Active HRP-Fe(III) Complex This compound->HRP_Fe Chelation of Fe(III) HRP_apo Inactive Apo-HRP HRP_Fe->HRP_apo Fe_chelated Chelated Fe(III)-EDDS HRP_Fe->Fe_chelated Product Oxidized Product (Colored) HRP_Fe->Product Catalysis Substrate Substrate (e.g., ABTS) Substrate->HRP_Fe

Caption: this compound chelates the iron cofactor of HRP, leading to enzyme inactivation.

Materials:

  • Horseradish peroxidase (HRP) solution

  • This compound stock solution (0.5 M)

  • Phosphate buffer (50 mM, pH 6.0)

  • Hydrogen peroxide (H₂O₂) solution (1 mM)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (10 mM)

  • Spectrophotometer

Procedure:

  • Prepare this compound working solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the desired test concentrations (e.g., 0, 10, 50, 100, 200 µM).

  • Pre-incubate HRP with this compound: In separate microcentrifuge tubes, mix a constant amount of HRP solution with each of the this compound working solutions. Allow the mixtures to pre-incubate at room temperature for a set period (e.g., 15 minutes) to allow for chelation to occur.

  • Prepare the reaction mixture: In a cuvette, add 27.6 ng of the HRP-EDDS mixture, 1 mM hydrogen peroxide, and varying concentrations of ABTS (0.1–10 mM) in 50 mM phosphate buffer (pH 6.0) to a final volume of 1 mL.[4]

  • Measure enzyme activity: Immediately after adding the substrate, start the reaction and measure the increase in absorbance at 420 nm over time (e.g., for 5 minutes) using a spectrophotometer. The rate of change in absorbance is proportional to the HRP activity.

  • Calculate enzyme activity: The enzyme activity can be calculated from the initial linear portion of the reaction curve. Compare the activity of HRP in the presence of different concentrations of this compound to the activity of HRP without this compound (control).

  • Analyze the data: Plot the enzyme activity against the this compound concentration to determine the inhibitory effect of this compound on HRP activity.

Conclusion

This compound is a versatile and environmentally friendly chelating agent with broad applications in laboratory research. The protocols provided in these application notes offer a starting point for utilizing this compound in studies related to metal ion sequestration, antioxidant activity, microbial growth, and enzyme modulation. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs. The quantitative data presented will aid in the preparation of this compound solutions and the interpretation of experimental results.

References

Application Notes and Protocols for the Analytical Determination of EDDS in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Ethylenediamine-N,N'-disuccinic acid (EDDS), a biodegradable chelating agent, in various environmental matrices. The protocols described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Ethylenediamine-N,N'-disuccinic acid (this compound) is an environmentally friendly alternative to persistent chelating agents like Ethylenediaminetetraacetic acid (EDTA). As the use of this compound in detergents, agriculture, and remediation technologies increases, robust and sensitive analytical methods are required to monitor its presence and fate in the environment. This document outlines detailed protocols for the analysis of this compound in water, soil, and sediment samples.

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for the determination of this compound and other related chelating agents.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
HPLC-FluorescenceThis compoundWater, Soil Solution, Plant Material0.01 µM--[Tandy et al., 2005][1]
LC-MS/MSEstrogensRiver Water0.85 ng/L--[Kuster et al., cited in Analytical Methodologies for the Determination of Endocrine Disrupting Compounds, 2013][1]
LC-MS/MSEstrogensWastewater0.04 - 20 ng/L--[A Method for Investigating the Presence of 21 Emerging Contaminants][1]
GC-MSAminopolycarboxylic acids (EDTA, NTA, DTPA, CDTA)River Water-~10 µg/L>90%[Jiménez et al., 2013][2]
UPLC-Q-TOF-MSMetal-EDDS ComplexesEnvironmental Matrices---[Miah, 2020][3]
HPLC-UVDTPA, EDTA, NTANatural and Pulp Mill Waters0.34, 0.27, 0.62 µmol/L--[Laine et al., 2005][4]

Experimental Protocols

Method 1: HPLC with Fluorescence Detection following Derivatization

This method, adapted from Tandy et al. (2005), is suitable for the determination of this compound in water, soil solution, and plant material at trace levels.[1]

3.1.1. Sample Preparation

  • Water Samples: Filter the sample through a 0.45 µm membrane filter. If necessary, dilute the sample with deionized water to bring the this compound concentration within the calibration range.

  • Soil and Sediment Samples:

    • Extract the sample with a suitable solvent (e.g., water or a mild buffer) by shaking or sonication. A soil-to-solvent ratio of 1:5 (w/v) is recommended.

    • Centrifuge the mixture to separate the solid and liquid phases.

    • Filter the supernatant through a 0.45 µm membrane filter.

3.1.2. Derivatization Procedure

  • To 1 mL of the filtered sample, add 1 mL of 0.1 M borate buffer (pH 9.0).

  • Add 1 mL of a 1 mM solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.

  • Vortex the mixture for 30 seconds and allow it to react at room temperature for 10 minutes.

  • Add 1 mL of 0.1 M glycine solution to quench the excess FMOC-Cl.

  • Vortex again and the sample is ready for HPLC analysis.

3.1.3. HPLC Conditions

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM phosphate buffer (pH 6.8).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-30 min: 80% to 20% B

    • 30-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation at 265 nm, Emission at 313 nm.[1]

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is based on the methodology for analyzing metal-EDDS complexes and can be adapted for the determination of free this compound in environmental water samples.[3]

3.2.1. Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples

  • Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 100 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elute the retained this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

3.2.2. UPLC-MS/MS Conditions

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-7 min: 50% to 95% B

    • 7-10 min: 95% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • ESI Conditions:

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

  • MRM Transitions (Hypothetical):

    • Precursor Ion (m/z): 291.1 (for [M-H]⁻)

    • Product Ions (m/z): To be determined by direct infusion of an this compound standard. Potential fragments could correspond to the loss of carboxyl groups.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to its polar nature, this compound requires derivatization to increase its volatility for GC-MS analysis. This protocol outlines a general approach using silylation.

3.3.1. Sample Preparation: Extraction from Soil and Sediment

  • Air-dry the soil or sediment sample and sieve it through a 2 mm mesh.

  • To 10 g of the dried sample, add 20 mL of a suitable extraction solvent (e.g., methanol or a mixture of methanol and water).

  • Shake the mixture for 1 hour.

  • Centrifuge and collect the supernatant.

  • Repeat the extraction with a fresh portion of the solvent.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

3.3.2. Derivatization Procedure (Silylation)

  • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Heat the mixture at 70°C for 1 hour in a sealed vial.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3.3.3. GC-MS Conditions

  • Column: Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 50-600.

    • Selected Ion Monitoring (SIM): Specific ions for the silylated this compound derivative would need to be determined from the mass spectrum of a derivatized standard.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in environmental samples.

EDDS_Analysis_Workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing Water Water Sample Filtration Filtration (0.45 µm) Water->Filtration Soil Soil/Sediment Sample Extraction Solvent Extraction Soil->Extraction SPE Solid-Phase Extraction (SPE) Filtration->SPE for LC-MS Derivatization Derivatization (e.g., FMOC-Cl, Silylation) Filtration->Derivatization for HPLC LCMS LC-MS/MS SPE->LCMS Extraction->Derivatization for GC-MS/HPLC HPLC HPLC-Fluorescence Derivatization->HPLC GCMS GC-MS Derivatization->GCMS DataAnalysis Data Acquisition & Quantification HPLC->DataAnalysis LCMS->DataAnalysis GCMS->DataAnalysis Reporting Reporting DataAnalysis->Reporting

Caption: General workflow for the analysis of this compound in environmental samples.

References

Application Notes and Protocols for EDDS in Detergent and Cleaning Product Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylenediamine-N,N'-disuccinic acid (EDDS) is a biodegradable chelating agent that serves as a high-performance, environmentally friendly alternative to traditional chelating agents like Ethylenediaminetetraacetic acid (EDTA) and phosphates in detergent and cleaning product formulations.[1][2] Its primary function is to sequester metal ions, such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe³⁺), and copper (Cu²⁺), which are prevalent in hard water and can negatively impact cleaning performance by forming soap scum and interfering with the action of surfactants and enzymes.[1][3] The [S,S] stereoisomer of this compound is particularly noted for its rapid and complete biodegradability.[2]

These application notes provide detailed information on the properties, mechanisms, and formulation considerations for incorporating this compound into detergents and cleaning products. The accompanying protocols offer standardized methods for evaluating the performance of this compound-containing formulations.

Key Properties and Mechanism of Action

This compound is a hexadentate ligand, meaning it has six points of attachment to a metal ion, forming a stable, water-soluble complex.[4] This chelation process effectively inactivates the metal ions, preventing them from precipitating with other detergent components or forming inorganic scale deposits.[1] this compound exhibits high stability across a broad pH range and at elevated temperatures, making it suitable for various liquid and powder detergent formulations.[1]

Signaling Pathway of Chelation

The chelation of a metal ion (Mⁿ⁺) by this compound can be represented as a multi-step process where the carboxylate and amine groups of the this compound molecule coordinate with the metal ion.

Chelation_Mechanism cluster_reactants Reactants cluster_process Chelation Process cluster_product Product This compound This compound Molecule Step1 Initial interaction of metal ion with carboxylate groups This compound->Step1 Metal_Ion Metal Ion (e.g., Ca²⁺, Fe³⁺) in Hard Water Metal_Ion->Step1 approaches Step2 Coordination with nitrogen atoms Step1->Step2 conformational change Step3 Formation of stable chelate rings Step2->Step3 ring closure EDDS_Complex Stable, Water-Soluble this compound-Metal Complex Step3->EDDS_Complex stable complex formed

Caption: Simplified workflow of this compound chelating a metal ion.

Quantitative Data: Stability Constants

The effectiveness of a chelating agent is quantified by its stability constant (log K) with various metal ions. A higher log K value indicates a more stable complex. The table below presents the stability constants for this compound and EDTA with common metal ions found in tap water.

Metal IonThis compound (log K)EDTA (log K)
Ca²⁺5.210.7
Mg²⁺5.88.7
Fe³⁺22.025.1
Cu²⁺18.418.8
Mn²⁺8.914.0
Zn²⁺13.516.5

Note: Data sourced from various studies and may vary slightly depending on experimental conditions.

Applications in Detergent Formulations

This compound can be incorporated into a wide range of detergent and cleaning products, including:

  • Heavy-duty liquid and powder laundry detergents: To improve stain removal, prevent dinginess, and maintain whiteness.

  • Automatic dishwashing detergents: To prevent spotting and filming on glassware and dishes, and to inhibit limescale buildup in the machine.[5]

  • Hard surface cleaners: To enhance the removal of soap scum and mineral deposits from bathroom and kitchen surfaces.

  • Liquid fabric softeners: To improve the stability of the formulation.

Recommended Concentration

The optimal concentration of this compound in a formulation depends on the product type, the expected water hardness, and the presence of other builders. As a general guideline:

  • Liquid Laundry Detergents: 0.1% to 2.0% by weight.

  • Powder Laundry Detergents: 0.5% to 5.0% by weight.

  • Automatic Dishwashing Detergents: 1.0% to 8.0% by weight.

Synergistic Effects

This compound demonstrates synergistic effects with other key detergent ingredients:

  • Enzymes: this compound can enhance the stability and performance of enzymes, such as proteases and amylases, by chelating metal ions that can cause enzyme denaturation.[6]

  • Surfactants: By sequestering hardness ions, this compound allows surfactants to work more efficiently at lower concentrations, improving the overall cost-effectiveness of the formulation.[3]

  • Bleaching Agents: this compound can act as a bleach stabilizer, particularly for peroxygen-based bleaches, by chelating transition metal ions that can catalyze bleach decomposition.[7]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound in detergent formulations.

Protocol 1: Evaluation of Stain Removal Performance (Modified from ASTM D4265)

This protocol outlines a standardized method for assessing the stain removal efficacy of a laundry detergent.[1][2][6][8]

1. Materials:

  • Standard stained fabric swatches (e.g., from EMPA, wfk, or prepared in-house with common stains like wine, coffee, grass, sebum).

  • Unstained fabric swatches (e.g., cotton, polyester-cotton blend).

  • Test detergent formulation with this compound.

  • Reference detergent (e.g., a formulation without a chelating agent or with a different builder like STPP or zeolite).

  • Laboratory-scale washing machine (e.g., Terg-o-Tometer).

  • Spectrophotometer or colorimeter.

  • Water of standardized hardness (e.g., prepared according to ASTM D1126-17).[9]

2. Experimental Workflow:

Stain_Removal_Workflow Start Start Prepare_Swatches Prepare stained and unstained fabric swatches Start->Prepare_Swatches End End Measure_Initial_Color Measure initial color of all swatches (Lab* values) Prepare_Swatches->Measure_Initial_Color Prepare_Wash_Liquor Prepare wash liquor with test and reference detergents at specified concentration and water hardness Measure_Initial_Color->Prepare_Wash_Liquor Wash_Cycle Conduct wash cycle in Terg-o-Tometer under controlled conditions (temperature, time, agitation) Prepare_Wash_Liquor->Wash_Cycle Rinse_Dry Rinse and air-dry the swatches Wash_Cycle->Rinse_Dry Measure_Final_Color Measure final color of the washed swatches Rinse_Dry->Measure_Final_Color Calculate_SRI Calculate Stain Removal Index (SRI) Measure_Final_Color->Calculate_SRI Analyze_Results Compare SRI values of test and reference detergents Calculate_SRI->Analyze_Results Analyze_Results->End

Caption: Workflow for evaluating stain removal performance.

3. Procedure:

  • Swatch Preparation: Cut standard stained and unstained fabrics into equally sized swatches (e.g., 10 cm x 10 cm).

  • Initial Color Measurement: Use a spectrophotometer to measure the initial Lab* values of all swatches.

  • Wash Liquor Preparation: Prepare wash solutions of the test and reference detergents at a specified concentration (e.g., 5 g/L) in water of a defined hardness (e.g., 120 ppm, 250 ppm).

  • Washing: Place the swatches in the Terg-o-Tometer pots. Add the wash liquor and run a standard wash cycle (e.g., 20 minutes at 40°C with 100 rpm agitation).

  • Rinsing and Drying: After the wash cycle, thoroughly rinse the swatches with water of the same hardness and allow them to air dry in the dark.

  • Final Color Measurement: Measure the final Lab* values of the washed swatches.

  • Calculation of Stain Removal Index (SRI): The SRI is calculated using the following formula: SRI = 100 - ΔE* where ΔE* is the color difference between the washed stained swatch and the unwashed unstained swatch, calculated as: ΔE* = √((L₂ - L₁)² + (a₂ - a₁)² + (b₂ - b₁)²).

4. Data Presentation:

Stain TypeWater Hardness (ppm)Reference Detergent SRITest Detergent with this compound SRI% Improvement
Coffee120
Wine120
Grass250
Sebum250
Protocol 2: Evaluation of Water Hardness Tolerance (Calcium Sequestration Capacity)

This protocol determines the ability of a chelating agent to sequester calcium ions.

1. Materials:

  • This compound solution of known concentration.

  • Calcium chloride (CaCl₂) standard solution.

  • Ion-selective electrode (ISE) for Ca²⁺ or a titration setup with a suitable indicator (e.g., Eriochrome Black T).

  • pH meter and buffer solutions.

  • Magnetic stirrer and stir bars.

2. Experimental Workflow:

Water_Hardness_Tolerance Start Start Prepare_Sample Prepare a solution containing a known concentration of Ca²⁺ ions Start->Prepare_Sample End End Adjust_pH Adjust the pH of the solution to a relevant value (e.g., 10 for titration) Prepare_Sample->Adjust_pH Add_Indicator Add a metal ion indicator (for titration method) Adjust_pH->Add_Indicator Titrate_or_Measure Titrate with a standard this compound solution or measure free Ca²⁺ with an ISE Add_Indicator->Titrate_or_Measure Determine_Endpoint Determine the endpoint of the titration or the equilibrium concentration of free Ca²⁺ Titrate_or_Measure->Determine_Endpoint Calculate_Sequestration Calculate the calcium sequestration capacity of this compound Determine_Endpoint->Calculate_Sequestration Analyze_Results Compare with theoretical values or other chelants Calculate_Sequestration->Analyze_Results Analyze_Results->End

Caption: Workflow for evaluating water hardness tolerance.

3. Procedure (Titration Method):

  • Pipette a known volume of the standard CaCl₂ solution into a beaker.

  • Add a buffer solution to adjust the pH to approximately 10.

  • Add a small amount of Eriochrome Black T indicator. The solution should turn wine-red.

  • Titrate the solution with the standard this compound solution until the color changes from wine-red to a distinct blue, indicating that all the Ca²⁺ has been chelated.

  • Record the volume of this compound solution used.

  • Calculate the calcium sequestration capacity of the this compound solution in mg CaCO₃ per gram of this compound.

4. Data Presentation:

Chelating AgentCalcium Sequestration Capacity (mg CaCO₃/g)
This compound
EDTA
STPP
Zeolite A
Protocol 3: Evaluation of Limescale Prevention

This protocol assesses the ability of a cleaning formulation to prevent the deposition of calcium carbonate (limescale).

1. Materials:

  • Test formulation containing this compound.

  • Control formulation (without this compound).

  • Hard water of a high hardness level (e.g., >300 ppm).

  • Glass or stainless steel slides.

  • Oven or water bath for controlled evaporation.

  • Analytical balance.

  • Microscope (optional).

2. Experimental Workflow:

Limescale_Prevention Start Start Prepare_Solutions Prepare solutions of test and control formulations in high hardness water Start->Prepare_Solutions End End Immerse_Slides Immerse clean, pre-weighed slides into the solutions Prepare_Solutions->Immerse_Slides Evaporation_Cycle Subject the slides to repeated cycles of immersion and drying at a controlled temperature Immerse_Slides->Evaporation_Cycle Final_Weighing After a set number of cycles, rinse and dry the slides and weigh them Evaporation_Cycle->Final_Weighing Calculate_Deposition Calculate the mass of limescale deposited Final_Weighing->Calculate_Deposition Visual_Assessment Visually or microscopically assess the extent of scaling Calculate_Deposition->Visual_Assessment Analyze_Results Compare the performance of the test and control formulations Visual_Assessment->Analyze_Results Analyze_Results->End

Caption: Workflow for evaluating limescale prevention.

3. Procedure:

  • Clean and weigh the glass or stainless steel slides.

  • Prepare solutions of the test and control formulations in high hardness water.

  • Immerse the slides in the solutions for a set period (e.g., 10 minutes).

  • Remove the slides and allow them to dry completely in an oven at a controlled temperature (e.g., 60°C).

  • Repeat the immersion and drying cycles for a predetermined number of times (e.g., 20 cycles).

  • After the final cycle, gently rinse the slides with deionized water to remove any unadhered material and dry them.

  • Weigh the slides again to determine the mass of the deposited limescale.

  • Calculate the percentage of limescale inhibition for the test formulation compared to the control.

4. Data Presentation:

FormulationInitial Slide Mass (g)Final Slide Mass (g)Limescale Deposited (g)% Limescale Inhibition
Control0%
Test with this compound

Conclusion

This compound is a versatile and effective chelating agent that offers significant performance and environmental benefits in a wide range of detergent and cleaning product formulations. Its ability to sequester metal ions, enhance the performance of other ingredients, and its ready biodegradability make it a compelling choice for formulators seeking to develop high-performance, sustainable cleaning products. The provided protocols offer a framework for the systematic evaluation of this compound in various applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing EDDS Concentration for Heavy Metal Mobilization in Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Ethylenediaminedisuccinic acid (EDDS) concentration in heavy metal mobilization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for heavy metal mobilization?

A1: this compound (Ethylenediaminedisuccinic acid) is a biodegradable chelating agent. It forms stable, water-soluble complexes with heavy metal ions in the soil, which facilitates their removal through soil washing or enhances their uptake by plants (phytoextraction).[1] Unlike other chelating agents like EDTA, this compound is readily biodegradable, making it a more environmentally friendly option.[2][3]

Q2: What is the optimal pH for this compound-mediated heavy metal extraction?

A2: The optimal pH for heavy metal extraction using this compound can vary depending on the target metal and soil characteristics. However, a slightly acidic to neutral pH range (around 6.0) is often found to be effective for the removal of metals like lead (Pb).[1][4] At lower pH values, competition between hydrogen ions and metal ions for this compound binding sites can reduce extraction efficiency.[1]

Q3: How do I determine the appropriate this compound concentration for my experiment?

A3: The ideal this compound concentration depends on the type and concentration of the heavy metals in your soil. A common starting point is to determine the molar ratio of this compound to the target heavy metal(s). Ratios can range from deficient (less than 1:1) to excess (greater than 1:1). Higher this compound dosages can increase the conversion of soil-bound lead into plant-available forms.[5][6] It is recommended to perform preliminary batch experiments with varying this compound concentrations to determine the optimal dosage for your specific soil.

Q4: What is a typical duration for an this compound soil washing experiment?

A4: The contact time required for effective metal extraction can vary. In many batch studies, a significant portion of the mobile metal fraction can be removed within 24 hours.[1][4] However, the process can last up to 48 hours to reach steady-state conditions.[1] Kinetic studies are advisable to determine the optimal washing duration for your specific experimental setup.

Q5: Can the this compound washing solution be reused?

A5: Yes, the spent this compound solution can be regenerated and reused. However, the extraction capacity tends to decrease with each regeneration cycle. For instance, after one regeneration cycle, the total extraction of lead was found to be about 50% of the initial value, and nearly 20% after a second cycle.[4]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Heavy Metal Extraction Efficiency Incorrect pH: The pH of the soil-EDDS slurry is outside the optimal range for the target metal.[1]Adjust the pH of the this compound solution before and during the washing process. A pH of around 6 is often effective for lead.[1][4]
Insufficient this compound Concentration: The molar ratio of this compound to the target metal is too low.[5][6]Increase the this compound concentration. Conduct a dose-response experiment to find the optimal concentration.
Competition from other cations: High concentrations of other metals like calcium (Ca), iron (Fe), and aluminum (Al) can compete with the target heavy metals for this compound binding.[2]Consider a pre-washing step to remove highly soluble competing cations. Sequential extraction procedures can also be employed.
High Soil Organic Matter: Heavy metals can be strongly bound to organic matter, making them less available for chelation.[7]A pre-treatment step to oxidize some of the organic matter may be necessary. However, this should be done with caution as it can alter other soil properties.
Short Reaction Time: The duration of the soil washing is not sufficient for the chelation reaction to reach equilibrium.[1]Increase the contact time between the soil and the this compound solution. Perform a kinetic study to determine the optimal duration.
Co-extraction of Essential Nutrients (e.g., Ca, Mg) High this compound Concentration: Excess this compound can chelate essential nutrients in addition to the target heavy metals.[2]Optimize the this compound concentration to be more selective for the target heavy metals. Aim for a lower this compound:metal molar ratio if possible.
Resorption of Extracted Metals This compound Deficiency: Under this compound-deficient conditions, more stable metal-EDDS complexes (like Cu-EDDS) can displace less stable ones (like Pb-EDDS and Zn-EDDS), leading to the resorption of the displaced metals back onto the soil.[8]Ensure an adequate this compound concentration is used to prevent metal exchange reactions. If using deficient ratios, be aware of this potential issue and monitor the concentrations of all major metals.
This compound Degradation is Slower Than Expected Presence of Inhibitory Substances in Soil: Certain soil contaminants or properties might inhibit microbial activity responsible for this compound degradation.[2]Characterize the soil for potential inhibitory compounds. Bioaugmentation with specific this compound-degrading microbial strains could be an option.
Unfavorable Environmental Conditions: Soil conditions such as pH, temperature, and moisture may not be optimal for the microbial degradation of this compound.[9]Adjust soil conditions to promote microbial activity. Ensure adequate aeration for aerobic degradation.

Data Summaries

Table 1: Influence of pH on Lead (Pb) Extraction with this compound

pH Extraction Efficiency (%) Reference
5.0Reduced extractive capacity compared to pH 6.0[1]
6.0>90% of mobile Pb fraction removed in ~24h[1][4]
7.6Effective, but potentially lower than pH 6.0[1]
8.0Effective, but potentially lower than pH 6.0[1]

Table 2: Effect of this compound Molar Concentration on Lead (Pb) Extraction

This compound Concentration (M) Observation Reference
0.002 - 0.01Effective range for Pb extraction in soil washing experiments.[1]
0.005 - 0.008Resulted in negligible residual toxicity of the treated soil.[1]

Table 3: Impact of Soil-to-Solution Ratio on Metal Extraction

Soil-to-Solution Ratio Observation Reference
1:5 to 1:20Common range tested in soil washing experiments.[1]
1:22Identified as an optimal ratio in a study optimizing for multiple heavy metals.[10]

Experimental Protocols

Protocol 1: Batch Soil Washing Experiment for Heavy Metal Mobilization

1. Soil Preparation:

  • Air-dry the contaminated soil sample and sieve it through a 2 mm mesh to remove large debris.
  • Homogenize the sieved soil thoroughly.
  • Characterize the soil for initial heavy metal concentrations, pH, organic matter content, and particle size distribution.

2. Washing Procedure:

  • Prepare this compound solutions of varying molar concentrations (e.g., 0.002 M, 0.005 M, 0.01 M).[1]
  • Adjust the pH of the this compound solutions to the desired value (e.g., 6.0) using NaOH or HCl.[1]
  • In a series of flasks or reactors, add a known mass of the prepared soil and the this compound solution at a specific soil-to-solution ratio (e.g., 1:10).[1]
  • Agitate the slurry on a mechanical shaker at a constant speed for a predetermined duration (e.g., 24 hours).[1]

3. Sample Collection and Analysis:

  • At specified time intervals, collect a sample of the slurry.
  • Separate the liquid and solid phases by centrifugation followed by filtration through a 0.45 µm filter.[1]
  • Acidify the filtered liquid sample for heavy metal analysis.
  • Analyze the heavy metal concentration in the liquid phase using appropriate analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[11][12]
  • The remaining soil solid can be subjected to sequential extraction to determine the changes in metal fractionation.

Protocol 2: Sequential Extraction of Heavy Metals from Soil

Sequential extraction procedures are used to determine the distribution of heavy metals in different soil fractions. The Community Bureau of Reference (BCR) sequential extraction procedure is a commonly used method.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cluster_results Phase 4: Results soil_sampling Soil Sampling & Sieving soil_char Initial Soil Characterization (Metals, pH, OM) soil_sampling->soil_char batch_setup Set up Batch Reactors (Soil + this compound Solution) soil_char->batch_setup edds_prep Prepare this compound Solutions (Concentration & pH) edds_prep->batch_setup agitation Agitation (e.g., 24 hours) batch_setup->agitation sampling Periodic Sampling agitation->sampling separation Phase Separation (Centrifuge & Filter) sampling->separation liquid_analysis Liquid Phase Analysis (e.g., ICP-OES) separation->liquid_analysis solid_analysis Solid Phase Analysis (Sequential Extraction) separation->solid_analysis data_eval Data Evaluation & Optimization liquid_analysis->data_eval solid_analysis->data_eval

Caption: Workflow for an this compound Soil Washing Experiment.

troubleshooting_flowchart start Low Heavy Metal Extraction Efficiency check_ph Is pH optimal (e.g., ~6.0)? start->check_ph adjust_ph Adjust pH check_ph->adjust_ph No check_this compound Is this compound:Metal ratio sufficient? check_ph->check_this compound Yes adjust_ph->check_this compound increase_this compound Increase this compound Concentration check_this compound->increase_this compound No check_time Is reaction time sufficient? check_this compound->check_time Yes increase_this compound->check_time increase_time Increase Reaction Time check_time->increase_time No check_competition Consider competing cations & high OM check_time->check_competition Yes increase_time->check_competition end Re-evaluate Efficiency check_competition->end

Caption: Troubleshooting Low Extraction Efficiency.

References

factors affecting EDDS chelation efficiency in different soil types

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethylenediaminedisuccinic acid (EDDS) for heavy metal chelation in various soil types.

Troubleshooting Guide: Optimizing this compound Chelation Efficiency

This guide addresses common issues encountered during soil washing experiments with this compound.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Metal Extraction Efficiency Suboptimal pH: The pH of the soil-EDDS slurry significantly impacts the solubility of metal-EDDS complexes and the competition from other ions.- Recommendation: Adjust the pH of the this compound solution before application. For many common heavy metals like Cu, Zn, and Pb, a slightly acidic to neutral pH range (around 5.5 to 7.0) is often more effective.[1] However, for Pb, alkaline conditions (pH 8-9) might be preferable, especially under this compound deficient conditions. - Action: Conduct preliminary experiments to determine the optimal pH for your specific soil type and target metals.
High Organic Matter Content: Soil organic matter (SOM), particularly humic and fulvic acids, can compete with this compound for metal ions, forming strong complexes that reduce the availability of metals for chelation by this compound.- Recommendation: Characterize the organic matter content of your soil. In soils with high SOM, a higher dose of this compound may be required to overcome the competition. - Action: Consider a pre-treatment step to reduce the influence of organic matter, if feasible for your experimental design.
Presence of Competing Ions: High concentrations of other cations, particularly Ca²⁺, Al³⁺, and Fe³⁺, can compete with target heavy metals for binding to this compound, thereby reducing its efficiency.[1]- Recommendation: Analyze your soil for the concentration of major competing cations. - Action: Increase the this compound dosage to ensure a sufficient amount is available to chelate the target heavy metals after accounting for the competing ions. Sequential washing steps may also help to remove more soluble competing ions first.
Inadequate this compound Dosage: An insufficient amount of this compound relative to the concentration of target and competing metals will result in incomplete chelation.- Recommendation: The this compound dosage should be calculated based on the molar concentration of the target heavy metals. A molar ratio of this compound to total heavy metals of at least 1:1 is a common starting point.[2] - Action: See the "Experimental Protocols" section for guidance on calculating this compound dosage. Consider that higher ratios may be necessary in complex soil matrices.
Insufficient Reaction Time: The kinetics of metal chelation can be slow, especially for metals strongly bound to soil particles.- Recommendation: While some metal-EDDS complexation is rapid, allowing for sufficient reaction time is crucial. - Action: In batch experiments, a shaking time of 24 hours is often considered optimal to maximize metal extraction without significantly increasing the dissolution of iron from soil minerals.
Inconsistent Results Heterogeneity of Soil Samples: Soil properties can vary significantly even within a small area, leading to inconsistent results.- Recommendation: Homogenize your soil sample thoroughly before taking subsamples for experiments. - Action: Collect composite soil samples from multiple points in your study area to ensure representativeness.
Variability in Experimental Conditions: Minor variations in pH, temperature, or agitation speed between replicates can lead to inconsistent data.- Recommendation: Strictly control all experimental parameters. - Action: Use calibrated equipment and standardized procedures for all experiments.
Soil Clogging (in column studies) Excessive this compound Concentration: Using this compound concentrations in excess of what is needed for heavy metal chelation can lead to the leaching of soil organic matter, which can cause clogging in column experiments.[2]- Recommendation: Optimize the this compound dosage to be effective for metal removal without causing excessive dissolution of organic matter. - Action: Conduct preliminary batch experiments to determine the minimum effective this compound concentration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for soil remediation?

A1: this compound ([S,S]-ethylenediaminedisuccinic acid) is a biodegradable chelating agent. It is used in soil remediation to bind to heavy metal ions, forming water-soluble complexes. This process increases the mobility of the metals, allowing them to be washed out of the soil. A key advantage of this compound over traditional chelating agents like EDTA is its rapid biodegradability, which reduces the risk of secondary environmental contamination.

Q2: How does soil pH affect this compound chelation?

A2: Soil pH is a critical factor. It influences the chemical form of both the this compound and the metal ions, as well as the surface charge of soil particles. Generally, a lower pH (around 5.5) can enhance the extraction of some metals by this compound.[1] However, very low pH can also increase the competition from H⁺ ions and other metal cations like Al³⁺ and Fe³⁺. The optimal pH is specific to the target metal and soil type and should be determined experimentally.

Q3: Will this compound work in clay soils as well as in sandy soils?

A3: Soil texture influences the effectiveness of this compound. Clay soils, with their higher surface area and cation exchange capacity (CEC), tend to bind metals more strongly than sandy soils. This can make metal extraction with this compound more challenging in clayey soils, potentially requiring higher this compound concentrations or longer extraction times. Sandy soils, with lower CEC, generally allow for more efficient extraction.

Q4: How do I determine the correct dosage of this compound for my soil?

A4: The optimal this compound dosage depends on several factors, including the type and concentration of heavy metals, the soil's cation exchange capacity (CEC), pH, and organic matter content. A common starting point is a 1:1 molar ratio of this compound to the total moles of the target heavy metals. However, due to competing ions, a higher ratio is often necessary. It is highly recommended to perform bench-scale treatability studies to determine the optimal dosage for your specific soil.

Q5: Can this compound remove all types of heavy metals?

A5: this compound has a high affinity for many divalent and trivalent heavy metal ions, such as copper (Cu²⁺), zinc (Zn²⁺), and lead (Pb²⁺). However, its selectivity varies. For example, this compound is generally more effective at chelating copper and zinc than lead. For lead, other chelating agents like EDTA might show higher extraction efficiency due to the formation of stronger complexes.

Q6: Is the metal-EDDS complex itself biodegradable?

A6: The biodegradability of the metal-EDDS complex can be different from that of free this compound and depends on the specific metal chelated. Some metal-EDDS complexes are readily biodegradable, while others are more persistent. This is an important consideration for the environmental fate of the chelated metals.

Data Summary Tables

Table 1: Influence of pH on Heavy Metal Extraction Efficiency (%) by this compound

Soil TypeTarget MetalpH 5.5pH 7.0pH 8.0Reference
E-waste Contaminated SoilCuHigher Extraction-Lower Extraction[3]
E-waste Contaminated SoilZnHigher Extraction-Lower Extraction[3]
E-waste Contaminated SoilPbHigher Extraction-Lower Extraction[3]
Pb-Contaminated SoilPb (mobile fraction)-~90% (at pH 6.0)-[4]

Note: This table provides a qualitative and quantitative summary based on available literature. Actual efficiencies will vary with specific soil conditions.

Table 2: Effect of Soil Organic Matter (Humic Acid) on this compound Chelation Efficiency

Target MetalHumic Acid ConcentrationEffect on Extraction EfficiencyReference
Pb10 and 20 mg/LSuppressed[5]
Zn10 and 20 mg/LSuppressed[5]
Cu10 and 20 mg/LSuppressed[5]

Note: The presence of dissolved organic matter like humic acid can reduce the efficiency of metal extraction by this compound.

Experimental Protocols

Protocol 1: Batch Soil Washing Experiment to Determine this compound Efficiency

  • Soil Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Sample Characterization: Analyze the soil for initial heavy metal concentrations, pH, organic matter content, and cation exchange capacity (CEC).

  • This compound Solution Preparation: Prepare a stock solution of this compound (e.g., 0.1 M). The concentration of the working solution will depend on the this compound dosage you are testing.

  • Dosage Calculation (Example):

    • Determine the molar concentration of the target heavy metal(s) in your soil (moles per kg of soil).

    • Calculate the required moles of this compound for a desired molar ratio (e.g., 1:1, 2:1 this compound:metal).

    • Based on the chosen liquid-to-solid ratio (e.g., 10:1 mL/g), calculate the required molarity of the this compound working solution.

  • Extraction Procedure:

    • Weigh a known amount of soil (e.g., 10 g) into a centrifuge tube or flask.

    • Add a specific volume of the this compound working solution to achieve the desired liquid-to-solid ratio (e.g., 100 mL for a 10:1 ratio).

    • Adjust the pH of the slurry to the desired level using dilute HNO₃ or NaOH.

    • Seal the container and shake it on a mechanical shaker at a constant speed (e.g., 200 rpm) for a specified time (e.g., 24 hours) at a constant temperature.

  • Sample Separation:

    • After shaking, centrifuge the samples at a high speed (e.g., 4000 rpm) for a sufficient time (e.g., 20 minutes) to separate the supernatant from the soil.

    • Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

  • Analysis:

    • Analyze the filtered supernatant for the concentration of the target heavy metal(s) using appropriate analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

    • Calculate the metal extraction efficiency as follows: Efficiency (%) = (Concentration of metal in supernatant × Volume of supernatant) / (Initial concentration of metal in soil × Mass of soil) × 100

Visualizations

Factors_Affecting_EDDS_Chelation This compound This compound Chelation Efficiency pH Soil pH pH->this compound Influences speciation and competition OM Organic Matter OM->this compound Competes for metal ions Ions Competing Ions (Ca²⁺, Al³⁺, Fe³⁺) Ions->this compound Compete for This compound binding SoilType Soil Type (Clay vs. Sandy) SoilType->this compound Affects metal binding strength Dosage This compound Dosage Dosage->this compound Determines chelation capacity Time Reaction Time Time->this compound Impacts reaction kinetics

Caption: Key factors influencing the efficiency of this compound chelation in soil.

Troubleshooting_Workflow Start Start: Low Metal Extraction CheckpH Check Soil-Slurry pH Start->CheckpH AdjustpH Adjust pH to Optimal Range (e.g., 5.5-7.0) CheckpH->AdjustpH Suboptimal CheckOM Assess Soil Organic Matter CheckpH->CheckOM Optimal AdjustpH->CheckOM IncreaseDosageOM Increase this compound Dosage CheckOM->IncreaseDosageOM High CheckIons Analyze for Competing Ions CheckOM->CheckIons Low IncreaseDosageOM->CheckIons IncreaseDosageIons Increase this compound Dosage CheckIons->IncreaseDosageIons High CheckDosage Review this compound:Metal Molar Ratio CheckIons->CheckDosage Low IncreaseDosageIons->CheckDosage IncreaseDosageRatio Increase this compound Dosage CheckDosage->IncreaseDosageRatio Too Low End Re-run Experiment CheckDosage->End Sufficient IncreaseDosageRatio->End

References

Technical Support Center: Overcoming Precipitation Issues with EDDS-Metal Complexes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address precipitation issues encountered when working with ethylenediamine-N,N'-disuccinic acid (EDDS)-metal complexes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used to chelate metals?

Ethylenediamine-N,N'-disuccinic acid (this compound) is a biodegradable chelating agent that can form stable, water-soluble complexes with various metal ions.[1] Its ability to bind metal ions makes it valuable in numerous applications, including agriculture, cleaning products, and pharmaceuticals, where it can enhance the solubility and stability of metal ions in solution.[1][2] Unlike traditional chelating agents like EDTA, the [S,S] stereoisomer of this compound is readily biodegradable, making it a more environmentally friendly option.[3]

Q2: What are the most common reasons for the precipitation of this compound-metal complexes?

The most common cause of precipitation is an inappropriate pH of the solution. The stability of this compound-metal complexes is highly pH-dependent. If the pH is outside the optimal range for a specific metal complex, the complex can dissociate, leading to the precipitation of either the metal hydroxide or the protonated, less soluble form of this compound. Other factors include exceeding the solubility limit of the complex, using incorrect molar ratios of metal to this compound, and the presence of interfering ions.

Q3: How does pH affect the stability of different this compound-metal complexes?

The stability of this compound-metal complexes varies significantly with pH. For instance, the Fe(III)-EDDS complex is generally stable within a pH range of 3 to 9.[2] Outside of this range, particularly in highly alkaline conditions, the complex can break down, leading to the precipitation of iron hydroxide. Similarly, complexes with other metals like zinc may also precipitate at extreme acidic or alkaline pH values.

Q4: Can the order of reagent addition affect the formation of a stable complex?

Yes, the order of addition can be critical. It is generally recommended to first dissolve the this compound ligand in a suitable solvent and adjust the pH to a range where the ligand is soluble and deprotonated before introducing the metal salt solution. This ensures that the chelating agent is ready to bind the metal ions as they are introduced, preventing the localized high concentrations of metal ions that can lead to the precipitation of metal hydroxides.

Q5: Are there different isomers of this compound, and does this affect complex formation?

This compound has three stereoisomers: (S,S), (R,R), and meso (R,S). While these isomers can all form complexes with metals, the (S,S)-isomer is of particular interest due to its ready biodegradability.[4] From a practical standpoint in preventing precipitation, the choice of isomer is less critical than controlling the experimental conditions like pH and concentration.

Troubleshooting Guide: Precipitation of this compound-Metal Complexes

This guide provides a systematic approach to diagnosing and resolving precipitation issues during your experiments.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding the metal salt to the this compound solution. Incorrect pH: The pH of the this compound solution may be outside the stable range for the desired metal complex.1. Check the pH of your this compound solution before adding the metal salt. 2. Adjust the pH to the optimal range for your specific metal complex (see Data Table 1 for guidance). For Fe(III), a pH between 4 and 7 is a good starting point. 3. Add the metal salt solution slowly while stirring vigorously to ensure rapid complexation.
High Local Concentration: Adding the metal salt too quickly can create localized areas of high metal ion concentration, leading to the precipitation of metal hydroxides before chelation can occur.1. Add the metal salt solution dropwise to the this compound solution. 2. Ensure continuous and efficient stirring throughout the addition. 3. Consider using more dilute solutions of both the metal salt and this compound.
A clear solution initially forms, but a precipitate appears over time (minutes to hours). Slow Precipitation of Metal Hydroxide: The pH may be near the edge of the stability range, leading to the slow formation of metal hydroxides.1. Re-measure the pH of the solution. It may have drifted. 2. Adjust the pH to be more centrally within the stable range for the complex. 3. If possible, store the solution at a lower temperature to slow down precipitation kinetics.
Exceeding Solubility Limit: The concentration of the this compound-metal complex may be too high for the given solvent and conditions.1. Dilute the solution with an appropriate solvent. 2. If possible, gently warm the solution to see if the precipitate redissolves, indicating a solubility issue. If it does, maintain a slightly elevated temperature or use a more dilute solution.
The precipitate is off-white and crystalline. Precipitation of Protonated this compound: In acidic conditions, this compound itself can become protonated and precipitate out of the solution, as its solubility is lower at acidic pH.1. Increase the pH of the solution to a more neutral or slightly alkaline range to deprotonate and dissolve the this compound. 2. Ensure the initial dissolution of this compound is performed at a suitable pH before adding the metal.
The color of the solution changes, and a precipitate of a different color forms. Ligand Exchange or Degradation: Another component in your experimental medium might be competing for the metal ion, or the complex may be degrading.1. Review all components in your solution for potential competing ligands. 2. Protect the solution from light if the complex is known to be light-sensitive. 3. Analyze the precipitate to identify its composition.

Data Presentation

Table 1: Stability Constants (log K) of [S,S]-EDDS with Various Metal Ions
Metal Ionlog K
Fe(III)22.0
Cu(II)18.4
Ni(II)17.0
Zn(II)13.5
Co(II)12.3
Mn(II)8.9
Ca(II)4.6
Mg(II)5.8

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.

Experimental Protocols

Protocol for Preparing a Stable Fe(III)-EDDS Solution

This protocol provides a general method for preparing a stable solution of the Fe(III)-EDDS complex, which can be adapted for other metal ions by adjusting the pH and molar ratios based on the stability constants.

Materials:

  • [S,S]-EDDS (or its trisodium salt)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) or Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)[5]

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound:

    • Weigh the desired amount of [S,S]-EDDS to prepare a solution of the target molarity (e.g., 10 mM).

    • Add the this compound to a volume of deionized water that is approximately 80% of the final desired volume.

    • Slowly add 1 M NaOH dropwise while stirring to dissolve the this compound and adjust the pH to approximately 7. The free acid form of this compound has low water solubility, and raising the pH will deprotonate the carboxylic acid groups, increasing its solubility.

  • Prepare the Metal Salt Solution:

    • In a separate beaker, dissolve the required amount of the iron(III) salt in a small amount of deionized water to achieve a 1:1 molar ratio with the this compound.

  • Complexation:

    • While vigorously stirring the this compound solution, slowly add the iron(III) salt solution dropwise.

    • A distinct color change (typically to a reddish-brown or amber color for Fe(III)-EDDS) should be observed, indicating complex formation.

  • pH Adjustment and Final Volume:

    • Monitor the pH of the solution continuously during the addition of the metal salt. The pH may decrease due to the release of protons upon complexation.

    • Use 0.1 M NaOH or 0.1 M HCl to carefully adjust the final pH to the desired value within the stable range (e.g., pH 6.0-7.0 for many applications).

    • Add deionized water to reach the final desired volume and continue stirring for at least 30 minutes to ensure complete complexation.

  • Filtration (Optional):

    • If any slight turbidity or precipitate is observed, filter the solution through a 0.22 µm or 0.45 µm filter to remove any insoluble matter.

Characterization:

The formation and stability of the this compound-metal complex can be confirmed using the following techniques:

  • UV-Vis Spectrophotometry: Monitor the absorbance spectrum of the solution. The formation of the complex will result in a characteristic spectrum that is different from that of the free ligand and the metal salt.

  • pH Monitoring: A stable pH over time indicates that the complex is not undergoing reactions that release or consume protons.

  • Dynamic Light Scattering (DLS): Can be used to check for the presence of nanoparticles or aggregates that may be precursors to precipitation.

Visualizations

cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes pH pH Stable_Complex Stable, Soluble Complex pH->Stable_Complex Optimal range Precipitation Precipitation pH->Precipitation Too high/low Concentration Concentration Concentration->Stable_Complex Below solubility limit Concentration->Precipitation Exceeds solubility Molar_Ratio Metal:this compound Ratio Molar_Ratio->Stable_Complex Correct stoichiometry Molar_Ratio->Precipitation Incorrect stoichiometry Interfering_Ions Interfering Ions Interfering_Ions->Precipitation Competitive binding

Caption: Key factors influencing the stability and potential precipitation of this compound-metal complexes.

Start Start Observe_Precipitate Observe Precipitate Start->Observe_Precipitate Check_pH Check Solution pH Observe_Precipitate->Check_pH pH_Optimal Is pH in Optimal Range? Check_pH->pH_Optimal Adjust_pH Adjust pH to Optimal Range pH_Optimal->Adjust_pH No Check_Concentration Check Concentration pH_Optimal->Check_Concentration Yes Adjust_pH->Observe_Precipitate Conc_Exceeded Is Concentration Too High? Check_Concentration->Conc_Exceeded Dilute_Solution Dilute Solution Conc_Exceeded->Dilute_Solution Yes Review_Protocol Review Protocol Conc_Exceeded->Review_Protocol No Dilute_Solution->Observe_Precipitate Order_of_Addition Was Order of Addition Correct? Review_Protocol->Order_of_Addition Modify_Protocol Modify Protocol (e.g., slow addition) Order_of_Addition->Modify_Protocol No Consult_Literature Consult Literature for Specific Metal Order_of_Addition->Consult_Literature Yes Modify_Protocol->Start Solution_Stable Stable Solution Achieved Consult_Literature->Solution_Stable

Caption: A troubleshooting workflow for addressing precipitation issues with this compound-metal complexes.

References

potential interference of EDDS with common analytical techniques

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the troubleshooting and guidance center for Ethylenediamine-N,N'-disuccinic acid (EDDS). This resource is designed for researchers, scientists, and drug development professionals to understand and mitigate the potential effects of this compound in common analytical techniques. While this compound is a readily biodegradable and effective chelating agent, its fundamental property of binding metal ions can influence experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my samples?

A1: this compound (Ethylenediamine-N,N'-disuccinic acid) is a chelating agent used to bind, or sequester, metal ions in a solution. It is often favored as a "green" alternative to EDTA because it is readily biodegradable.[1] Its applications are diverse, including stabilizing formulations, preventing metal-catalyzed degradation of active ingredients, and use in agriculture and medicine.[1][2] If your sample matrix contains this compound, it is likely intended to prevent unwanted reactions from trace metal impurities.

Q2: How can a chelating agent like this compound interfere with my analytical assay?

A2: The primary mechanism of interference is through its intended function: metal chelation. Many biological and chemical assays rely on specific metal ions as cofactors for enzymes or as integral components of reagents or analytes. By sequestering these essential metal ions, this compound can inadvertently inhibit reactions, alter molecular structures, or mask the analyte, leading to inaccurate measurements.

Q3: Is this compound interference a common problem?

A3: Direct interference from this compound itself is not widely reported as a frequent problem. The issues that arise are typically indirect and predictable consequences of its strong metal-binding properties. Interference is most likely to occur in assays that are sensitive to the concentration of free metal ions.

Q4: Does the stereoisomer of this compound matter for potential interference?

A4: While the [S,S]-stereoisomer of this compound is noted for being completely biodegradable, different isomers generally have the same stability constants and ability to form complexes with metals.[3] Therefore, the potential for interference via metal chelation is expected to be similar regardless of the specific isomer used.

Troubleshooting Guides by Analytical Technique

Immunoassays (e.g., ELISA)

Issue: My ELISA signal is significantly lower than expected, or I'm getting false-negative results in samples containing this compound.

Possible Cause: Many enzyme-conjugated antibodies used in ELISAs (like those using Horseradish Peroxidase - HRP or Alkaline Phosphatase - AP) require metal ions (e.g., Ca²⁺, Mg²⁺, Zn²⁺) for optimal activity and stability.[4] this compound can chelate these essential metallic cofactors, reducing or eliminating the enzyme's ability to produce a signal.

Troubleshooting Steps:

  • Confirm Metal Dependency: Check the technical data sheet for your ELISA kit or enzyme conjugate to see if it requires metal ion cofactors.

  • Perform a Spike-and-Recovery Test: Analyze a control sample with a known concentration of your analyte, with and without the addition of this compound at the concentration present in your test samples. A significantly lower recovery in the this compound-spiked sample points to interference.

  • Saturate the Chelator: Add a supplemental, non-interfering metal salt (e.g., CaCl₂ or MgCl₂) to your this compound-containing sample before adding it to the assay. This can saturate the this compound, leaving the enzyme's essential cofactors available. See Experimental Protocol 2 for a detailed method.

Mass Spectrometry (MS)

Issue: I'm observing unexpected mass shifts, peak suppression, or the complete disappearance of my analyte signal in LC-MS/MS analysis of samples containing this compound.

Possible Cause:

  • Complex Formation: If your analyte is a metal-containing compound or has an affinity for metals, this compound can form a complex with it, changing the mass-to-charge (m/z) ratio and causing it to appear at an unexpected position in the spectrum or to be missed entirely by targeted methods.

  • Ion Suppression (Matrix Effect): A high concentration of this compound or its metal complexes in the sample can co-elute with the analyte and interfere with the ionization process in the MS source, leading to a suppressed signal.[5]

  • Detergent Contamination: In some proteomics workflows, detergents used during sample preparation can interfere with MS analysis by masking lower-abundance proteins.[6] While not this compound itself, this is a common interference source to consider.

Troubleshooting Steps:

  • Analyze the Full Spectrum: In initial runs, acquire data in full scan mode to look for new, larger m/z peaks that could correspond to an [Analyte+this compound+Metal] complex.

  • Improve Chromatographic Separation: Optimize your HPLC method to separate the analyte from the bulk of the this compound and its complexes.

  • Sample Pre-treatment: Use solid-phase extraction (SPE) or other sample cleanup techniques to remove this compound prior to injection.

  • Use a Different Ionization Technique: If possible, test alternative ionization methods that may be less susceptible to the specific matrix effects observed.

UV-Vis and Fluorescence Spectroscopy

Issue: My sample containing this compound shows an unusual absorbance spectrum or unexpected fluorescence quenching/enhancement.

Possible Cause:

  • Spectral Overlap: this compound itself does not significantly absorb light in the visible range, but its complexes with certain transition metals (e.g., copper, iron) can be colored and absorb light, creating spectral interference.[7]

  • Analyte Modification: If the analyte's fluorescence is dependent on interaction with a metal ion (e.g., a fluorescent metal sensor), this compound can chelate this metal, leading to a change in the fluorescent signal (quenching or enhancement).

Troubleshooting Steps:

  • Run a Blank: Prepare a blank solution containing the same concentration of this compound and buffer as your sample to obtain a background spectrum. Subtracting this from your sample spectrum can help correct for interference.

  • pH Adjustment: The stability of this compound-metal complexes is pH-dependent.[8][9] Adjusting the pH of the solution may dissociate the interfering complex, although this may not be compatible with your analyte's stability.

  • Wavelength Selection: If possible, choose an analysis wavelength where the interfering this compound-metal complex has minimal absorbance.

Chromatography (HPLC, GC)

Issue: The retention time of my metal-containing analyte has shifted, or I'm seeing peak tailing/broadening in samples with this compound.

Possible Cause: this compound can form a complex with a metal-based analyte, altering its polarity and size. This change in physicochemical properties will directly affect its interaction with the stationary and mobile phases, leading to a shift in retention time. The presence of multiple forms (free analyte and complexed analyte) can lead to broadened or split peaks.

Troubleshooting Steps:

  • Pre-saturate with Metal: Add an excess of the relevant metal to the sample. This can drive the equilibrium to a single, fully complexed form of the analyte, resulting in a sharper peak at a new, consistent retention time.

  • Modify the Mobile Phase: In some cases, adding a weaker chelating agent to the mobile phase can help to achieve a consistent state for the analyte throughout the chromatographic run.

Quantitative Data Summary

The potential for this compound to interfere with metal-dependent assays is directly related to its binding strength with various metal ions, which is quantified by the stability constant (Log K). A higher Log K value indicates a more stable complex and a higher potential for interference.

Metal IonThis compound (Log K)EDTA (Log K)Potential Impact
Fe³⁺ 22.025.1High: Can interfere with iron-dependent enzymes and assays.
Cu²⁺ 18.418.8High: Strong binding suggests high potential for interference.
Ni²⁺ 17.018.6Moderate-High: Can affect nickel-dependent processes.
Pb²⁺ 15.018.0Moderate-High: Relevant for environmental sample analysis.
Zn²⁺ 13.516.5Moderate: Can interfere with zinc-finger proteins or zinc-requiring enzymes (e.g., Alkaline Phosphatase).
Co²⁺ 12.716.3Moderate
Fe²⁺ 11.214.3Moderate
Mn²⁺ 8.814.0Low-Moderate: EDTA is a much stronger chelator for Mn²⁺.
Mg²⁺ 5.88.7Low: Assays requiring Mg²⁺ are less likely to be affected by this compound than by EDTA.
Ca²⁺ 4.610.7Low: Assays requiring Ca²⁺ are significantly less likely to be affected by this compound than by EDTA.

Note: Stability constants can vary with experimental conditions (pH, temperature, ionic strength). The values presented are representative.[7]

Visual Guides and Workflows

cluster_interference Mechanism: this compound Interference in a Metal-Dependent Assay This compound This compound in Sample Complex This compound-Metal Complex (Sequestered) This compound->Complex Chelates Metal Essential Metal Cofactor (e.g., Mg²⁺) Metal->Complex Enzyme Inactive Enzyme (Apoenzyme) Inactive_Assay Enzyme Remains Inactive Enzyme->Inactive_Assay No Cofactor Signal_Loss Reduced or No Signal Inactive_Assay->Signal_Loss

Caption: Mechanism of this compound interference in metal-dependent enzymatic assays.

cluster_troubleshooting Troubleshooting Workflow for Unexpected Results Start Unexpected Result (e.g., Low Signal) Check_this compound Is this compound present in your sample matrix? Start->Check_this compound Check_Metal Is your assay metal-dependent? Check_this compound->Check_Metal Yes No_this compound Investigate other causes of error Check_this compound->No_this compound No Spike_Recovery Perform Spike & Recovery Test (Protocol 1) Check_Metal->Spike_Recovery Yes No_Interference Interference Unlikely: Investigate other causes Check_Metal->No_Interference No Result Recovery <80%? Spike_Recovery->Result Interference_Confirmed Interference Confirmed: This compound is likely cause Result->Interference_Confirmed Yes Result->No_Interference No

Caption: A decision tree for troubleshooting potential this compound interference.

Experimental Protocols

Protocol 1: Diagnosing this compound Interference via Spike-and-Recovery

Objective: To determine if this compound is causing a reduction in signal or analyte recovery in a quantitative assay.

Methodology:

  • Prepare Analyte Spike Solution: Create a concentrated solution of your purified analyte.

  • Prepare Samples:

    • Control (C): A sample of your typical assay buffer or matrix without this compound.

    • Control + Spike (CS): Add a known amount of the analyte spike solution to the control matrix. The final concentration should be in the mid-range of your standard curve.

    • This compound Matrix (EM): Your experimental sample matrix containing this compound, but without the analyte.

    • This compound Matrix + Spike (EMS): Add the same known amount of the analyte spike solution to your this compound-containing matrix.

  • Run Assay: Perform your standard analytical procedure on all four samples (C, CS, EM, EMS) in triplicate.

  • Calculate Recovery:

    • Calculate the net signal from the spike in the control: Net_Signal_Control = Signal(CS) - Signal(C)

    • Calculate the net signal from the spike in the this compound matrix: Net_Signal_this compound = Signal(EMS) - Signal(EM)

    • Calculate the percent recovery: % Recovery = (Net_Signal_this compound / Net_Signal_Control) * 100

  • Interpretation: A recovery rate significantly below 100% (e.g., <80%) indicates that this compound is interfering with the assay.

Protocol 2: Mitigating this compound Interference by Ligand Saturation

Objective: To neutralize the chelating effect of this compound by saturating it with a non-interfering metal ion.

Methodology:

  • Identify Key Metal Ions:

    • Interfering Ion: The metal ion being sequestered by this compound that is essential for your assay (e.g., Zn²⁺ for Alkaline Phosphatase).

    • Saturation Ion: A metal ion that this compound binds with low affinity and that does not interfere with your assay (e.g., Ca²⁺ is often a good choice, as it is weakly bound by this compound and less likely to inhibit enzymes compared to transition metals). Refer to the stability constant table.

  • Determine this compound Concentration: Ascertain the molar concentration of this compound in your samples.

  • Prepare Saturation Solution: Create a stock solution of a salt of the saturation ion (e.g., 1 M CaCl₂ in ultrapure water).

  • Sample Pre-treatment:

    • Before starting your assay, add the saturation solution to your this compound-containing samples to a final concentration that is in molar excess of the this compound (e.g., 5- to 10-fold molar excess).

    • For example, if your sample has 1 mM this compound, add CaCl₂ to a final concentration of 5-10 mM.

  • Incubate: Gently mix and allow the samples to incubate for 5-10 minutes at room temperature. This allows the saturation ion to bind to the this compound.

  • Proceed with Assay: Continue with your standard analytical protocol. The essential, high-affinity metal ions required for the assay should now be available.

  • Validation: Rerun the Spike-and-Recovery test (Protocol 1) on a pre-treated sample to confirm that the interference has been successfully mitigated.

References

Technical Support Center: Managing the Impact of EDDS on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the biodegradable chelating agent S,S'-ethylenediamine-disuccinic acid (EDDS) in soil experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Issue/Question Possible Cause(s) Troubleshooting Steps
Why am I seeing a decrease in microbial biomass shortly after this compound application? Initial shock to the microbial community due to changes in metal bioavailability or direct, though low, toxicity of this compound at high concentrations.- Optimize this compound Concentration: Conduct a dose-response experiment to determine the optimal this compound concentration for your specific soil type and contamination level. - Acclimatization Period: Consider a pre-incubation period with a low this compound concentration to allow the microbial community to adapt. - Monitor Over Time: Microbial communities may recover or shift towards more tolerant species. Continue monitoring biomass over a longer period (e.g., several weeks).[1]
My soil DNA extraction yields are low or the DNA is of poor quality after this compound treatment. This compound can interfere with DNA extraction by chelating Mg²⁺ ions, which are essential cofactors for DNA polymerases used in PCR. Residual this compound can also co-precipitate with DNA.[2][3][4]- Pre-extraction Wash: Wash the soil sample with a buffer solution (e.g., phosphate buffer) to remove residual this compound before proceeding with the DNA extraction protocol. - Use of Alternative Lysis Buffers: Employ lysis buffers containing alternative chelating agents like EDTA, which can be more easily removed, or use kits specifically designed for challenging soil types.[2] - Increase Proteinase K Incubation Time: Allow for a longer incubation with proteinase K to ensure complete degradation of protein complexes.[5]
I'm observing inconsistent or unexpected changes in soil enzyme activities. This compound can directly influence enzyme activities by chelating metal cofactors essential for some enzymes. It can also indirectly affect enzyme activity by altering soil pH or by being utilized as a substrate by some microbes.[6]- Measure Soil pH: Monitor and report soil pH before and after this compound application, as pH is a critical factor influencing enzyme kinetics. - Enzyme-Specific Assays: Be aware that different enzymes will respond differently. For example, dehydrogenase activity might be inhibited, while urease activity may be less affected.[1] - Time-Course Analysis: Measure enzyme activities at multiple time points after this compound application to capture the dynamic changes as this compound degrades.
The biodegradation of this compound in my soil seems slower than reported in the literature. Biodegradation rates are highly dependent on soil type, microbial community composition, temperature, and the presence of co-contaminants.[7]- Characterize Your Soil: Analyze key soil properties such as texture, organic matter content, and pH, as these influence microbial activity. - Assess Initial Microbial Activity: Measure basal respiration or microbial biomass before the experiment to gauge the metabolic potential of the indigenous microbial community. - Ensure Optimal Conditions: Maintain optimal moisture and temperature for microbial activity, if appropriate for your experimental design.
I am seeing unexpected phytotoxicity in my plant-based experiments with this compound. High concentrations of mobilized metals due to this compound chelation can be toxic to plants. The this compound-metal complexes themselves might also exhibit some level of toxicity.[1]- Optimize Application Timing and Dose: Apply this compound at a later growth stage and use the minimum effective concentration to avoid shocking the plants.[8] - Select Tolerant Plant Species: Use plant species known to be tolerant to the specific heavy metals present in your soil. - Monitor Plant Health: Regularly assess plant health indicators such as biomass, chlorophyll content, and signs of stress.

Frequently Asked Questions (FAQs)

1. What is the primary impact of this compound on soil microbial communities?

This compound, being biodegradable, can serve as a carbon and nitrogen source for some soil microorganisms.[6] Its primary impact is often transient, causing initial shifts in the microbial community structure and function. Studies have shown that while some enzyme activities may be initially inhibited, the community often recovers as the this compound degrades.[1]

2. Is this compound toxic to all soil microorganisms?

This compound is generally considered to have low toxicity to soil microorganisms, especially when compared to other chelating agents like EDTA.[1][9] However, at high concentrations, it can cause an initial stress response in the microbial community. The toxicity can also be influenced by the type and concentration of heavy metals it mobilizes.

3. How quickly does this compound biodegrade in soil?

The biodegradation of this compound in soil typically occurs after a lag phase of a few days to a week, followed by a relatively rapid degradation phase. The half-life of this compound in soil has been reported to be in the range of 4 to 8 days, but this can vary significantly depending on soil properties and environmental conditions.[7][8]

4. Can this compound affect the fungal-to-bacterial ratio in soil?

Yes, this compound can alter the fungal-to-bacterial ratio. The application of this compound can lead to an increase in the richness of the soil rhizosphere fungal community.[6] The specific effects will depend on the initial microbial community composition and the soil conditions.

5. How does the impact of this compound on soil microbes compare to that of EDTA?

This compound is significantly more biodegradable and less toxic to soil microbial communities than EDTA.[1][9] While EDTA can persist in the environment and its metal complexes can be mobile, this compound and its complexes are generally broken down by microorganisms, reducing the long-term environmental risk.[10]

Data Presentation

Table 1: Comparison of the Effects of this compound and EDTA on Soil Microbial Respiration

TreatmentBasal Respiration (µg CO₂-C g⁻¹ soil h⁻¹)Substrate-Induced Respiration (µg CO₂-C g⁻¹ soil h⁻¹)Reference
Control (No Chelator)5.225.8[1]
This compound (1 g kg⁻¹ soil)7.835.1[1]
EDTA (1 g kg⁻¹ soil)4.122.4[1]

Data from a study on lead-polluted soil.

Experimental Protocols

Protocol 1: Assessment of Soil Enzyme Activity

This protocol outlines the general steps for measuring the activity of various soil enzymes. Specific assay conditions (e.g., substrate, buffer, incubation time) will vary depending on the target enzyme.

1. Soil Sample Preparation:

  • Collect fresh soil samples and sieve them (e.g., through a 2 mm mesh) to remove large debris and homogenize.

  • Store samples at 4°C for short-term storage if immediate analysis is not possible.

2. Assay Preparation:

  • For each enzyme, prepare a specific substrate solution and buffer at the optimal pH.[11][12]

  • Prepare a standard curve using a known concentration of the fluorescent or colored product (e.g., p-nitrophenol or 7-amino-4-methylcoumarin).

3. Incubation:

  • Weigh a specific amount of soil (e.g., 1 g) into a reaction tube.

  • Add the appropriate buffer and substrate solution to the soil.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1 hour).[11]

  • Include control tubes with soil but without substrate, and tubes with substrate but without soil.

4. Measurement:

  • After incubation, stop the reaction (e.g., by adding a strong acid or base).

  • Centrifuge the samples to pellet the soil particles.

  • Measure the absorbance or fluorescence of the supernatant using a spectrophotometer or fluorometer.[13]

5. Calculation:

  • Calculate the enzyme activity based on the standard curve, accounting for the mass of soil and incubation time. Express the results in units such as µmol product g⁻¹ soil h⁻¹.

Protocol 2: DNA Extraction from this compound-Treated Soil

This protocol provides a modified procedure for extracting microbial DNA from soils treated with this compound, aiming to minimize inhibition in downstream applications like PCR.

1. Pre-extraction Wash:

  • Weigh 0.5-1 g of this compound-treated soil into a centrifuge tube.

  • Add 10 mL of a washing buffer (e.g., 120 mM phosphate buffer, pH 8.0).[14]

  • Vortex vigorously for 1-2 minutes and then centrifuge at a low speed (e.g., 2000 x g) for 5 minutes to pellet the soil.

  • Carefully decant and discard the supernatant. Repeat this washing step twice.

2. Cell Lysis:

  • Proceed with a commercial soil DNA extraction kit (e.g., DNeasy PowerSoil Kit) or a standard bead-beating protocol.

  • If using a kit, add the lysis buffer provided to the washed soil pellet.

  • Add the sample to a bead-beating tube and homogenize in a bead beater for the recommended time to lyse the microbial cells.

3. DNA Purification:

  • Follow the manufacturer's instructions for the chosen DNA extraction kit, which typically involves precipitating inhibitors and purifying the DNA on a silica spin column.

  • Pay close attention to the washing steps to ensure complete removal of any remaining chelating agents and other inhibitors.

4. Quality and Quantity Assessment:

  • Elute the DNA in the provided elution buffer.

  • Assess the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm, 280 nm, and 230 nm. Aim for A260/280 ratio of ~1.8 and A260/230 ratio of >1.8.

  • Further assess DNA quality by running an aliquot on an agarose gel.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation Soil_Collection Soil Collection & Characterization Microcosm_Setup Microcosm Setup Soil_Collection->Microcosm_Setup EDDS_Application This compound Application Microcosm_Setup->EDDS_Application EDDS_Preparation This compound Solution Preparation EDDS_Preparation->EDDS_Application Incubation Incubation EDDS_Application->Incubation Soil_Sampling Soil Sampling (Time-course) Incubation->Soil_Sampling Microbial_Analysis Microbial Community Analysis (PLFA, DNA Sequencing) Soil_Sampling->Microbial_Analysis Enzyme_Assays Soil Enzyme Assays Soil_Sampling->Enzyme_Assays Chemical_Analysis Metal & this compound Concentration Soil_Sampling->Chemical_Analysis Data_Integration Data Integration & Statistical Analysis Microbial_Analysis->Data_Integration Enzyme_Assays->Data_Integration Chemical_Analysis->Data_Integration Conclusion Conclusion & Reporting Data_Integration->Conclusion

Caption: Experimental workflow for assessing this compound impact on soil microbes.

EDDS_Interactions cluster_soil Soil Environment cluster_effects Impacts & Processes This compound This compound Chelation Chelation & Metal Mobilization This compound->Chelation forms complexes Biodegradation This compound Biodegradation This compound->Biodegradation serves as C/N source Metals Heavy Metals (e.g., Pb, Cu, Zn) Metals->Chelation Microbes Soil Microbial Community Microbes->Biodegradation Soil_Matrix Soil Matrix (Organic Matter, Minerals) Soil_Matrix->Metals adsorbs Soil_Matrix->Microbes provides habitat Chelation->Microbes influences toxicity & bioavailability Community_Shift Microbial Community Shift & Adaptation Chelation->Community_Shift Biodegradation->Community_Shift Enzyme_Activity Altered Enzyme Activity Community_Shift->Enzyme_Activity

Caption: this compound interactions within the soil microbial environment.

References

degradation kinetics of EDDS under various environmental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of Ethylenediamine-N,N'-disuccinic acid (EDDS) under various environmental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation important?

A1: Ethylenediamine-N,N'-disuccinic acid (this compound) is a chelating agent, meaning it can form stable complexes with metal ions. It is of significant interest as a biodegradable alternative to traditional chelating agents like EDTA, which are persistent in the environment. Understanding the degradation kinetics of this compound is crucial for assessing its environmental fate, efficacy in applications such as soil remediation and wastewater treatment, and for developing new, environmentally friendly products.

Q2: What are the main degradation pathways for this compound?

A2: The primary degradation pathways for this compound are:

  • Biodegradation: Breakdown by microorganisms.

  • Photodegradation: Degradation initiated by light, particularly UV radiation.

  • Advanced Oxidation Processes (AOPs): Degradation through highly reactive species, including Fenton, photo-Fenton, ozonation, and sonochemical processes.

Q3: Does the stereoisomer of this compound affect its biodegradability?

A3: Yes, the stereochemistry of this compound plays a critical role in its biodegradability. The [S,S]-EDDS isomer is readily and completely biodegradable.[1] In contrast, the [R,R]-EDDS isomer is significantly more resistant to biodegradation, and the [R,S]/[S,R] meso form shows intermediate biodegradability.[1] Commercial this compound is often a mixture of these stereoisomers.

Q4: How do metal-EDDS complexes affect biodegradation?

A4: The biodegradability of this compound can be influenced by the metal it is complexed with. Some metal-EDDS complexes, such as those with Ca(II), Mg(II), Fe(III), and Pb(II), are readily biodegradable. However, complexes with other metals like Cu(II) and Ni(II) can be more recalcitrant. The stability of the metal-EDDS complex is a key factor; less stable complexes that can release the this compound ligand are more easily biodegraded.

Troubleshooting Guides

Biodegradation Experiments

Issue: Low or no biodegradation of [S,S]-EDDS is observed.

Possible Cause Troubleshooting Step
Inadequate microbial inoculum Ensure the activated sludge or soil inoculum is fresh, active, and from a source likely to contain this compound-degrading microorganisms. Acclimatize the inoculum to this compound by exposing it to low concentrations for a period before the main experiment.
Presence of toxic co-contaminants Analyze the sample matrix for other compounds that could be toxic to the microbial population. If present, consider a pre-treatment step to remove or neutralize them.
Inappropriate pH or temperature Monitor and maintain the pH of the medium within the optimal range for microbial activity (typically 6.5-8.0). Ensure the incubation temperature is suitable for the microbial consortium being used (e.g., 20-25°C for mesophilic organisms).
Formation of recalcitrant metal complexes If working with metal-contaminated samples, the formation of highly stable and non-biodegradable metal-EDDS complexes (e.g., with copper or nickel) may inhibit degradation. Analyze the speciation of metal complexes in your system.
Photodegradation Experiments

Issue: Slower than expected photodegradation of this compound.

Possible Cause Troubleshooting Step
Incorrect light source or wavelength Verify that the lamp emits radiation in the UV range effective for this compound degradation (typically below 400 nm). Check the age and intensity of the lamp, as output can decrease over time.
Sub-optimal pH The photodegradation of Fe(III)-EDDS complexes is pH-dependent, with faster degradation often observed at acidic pH (e.g., around 3.1).[2] Adjust and buffer the pH of your solution accordingly.
Light screening by other components High concentrations of other UV-absorbing compounds in the sample matrix, such as humic acids, can compete for photons and reduce the degradation rate of this compound.[3][4][5][6] Consider diluting the sample or using a pre-treatment step to remove interfering substances.
Low iron concentration The photodegradation of this compound is often more efficient when it is complexed with Fe(III). Ensure sufficient iron is present to form the photoactive Fe(III)-EDDS complex.
Advanced Oxidation Process (AOP) Experiments

Issue: Inefficient degradation of this compound using Fenton or Photo-Fenton processes.

Possible Cause Troubleshooting Step
Incorrect pH The Fenton reaction is highly pH-dependent and most effective in acidic conditions (typically pH 2.5-4.0).[7] Adjust the pH of the solution before adding the Fenton reagents. At higher pH, iron precipitates as hydroxides, reducing the availability of the catalyst.[7]
Sub-optimal Fe(II)/H₂O₂ ratio The ratio of ferrous iron to hydrogen peroxide is critical. An excess of either reagent can be detrimental. Too little Fe(II) limits the generation of hydroxyl radicals, while too much can lead to scavenging of radicals. A common starting point is a molar ratio between 1:5 and 1:10 (Fe(II):H₂O₂).
Scavenging of hydroxyl radicals Other compounds in the sample matrix (e.g., high concentrations of organic matter, certain inorganic ions like carbonate and bicarbonate) can compete for hydroxyl radicals, reducing the degradation efficiency of this compound.
Insufficient UV light (for Photo-Fenton) In the photo-Fenton process, UV light is crucial for the photoreduction of Fe(III) back to Fe(II), regenerating the catalyst. Ensure the light source is of appropriate wavelength and intensity.
Analytical Troubleshooting (HPLC)

Issue: Poor peak shape (tailing, fronting, or splitting) for this compound or its degradation products.

Possible Cause Troubleshooting Step
Column contamination or degradation Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may be degraded and require replacement. Always use a guard column to protect the analytical column.
Mismatched solvent strength between sample and mobile phase Dissolve the sample in the mobile phase or a weaker solvent. Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.
Secondary interactions with stationary phase This compound and its polar degradation products can have secondary interactions with residual silanols on C18 columns. Try a mobile phase with a different pH or use an end-capped column.
Column void or channel A sudden drop in pressure and split or broad peaks can indicate a void in the column packing. This usually requires column replacement.

Issue: Inconsistent retention times.

Possible Cause Troubleshooting Step
Fluctuations in mobile phase composition or pH Prepare fresh mobile phase daily and ensure it is thoroughly mixed. Small changes in pH can significantly affect the retention of ionizable compounds like this compound.[8] Use a buffered mobile phase to maintain a stable pH.[8]
Temperature fluctuations Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
Pump malfunction Check for leaks and ensure the pump is delivering a consistent flow rate. A noisy baseline can also indicate pump issues.

Issue: Matrix effects in LC-MS analysis.

Possible Cause Troubleshooting Step
Ion suppression or enhancement Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer source.[9][10][11] To mitigate this, improve sample clean-up using solid-phase extraction (SPE), dilute the sample if sensitivity allows, or use matrix-matched calibration standards.[12] The use of a stable isotope-labeled internal standard is a highly effective way to compensate for matrix effects.[12]

Quantitative Data on this compound Degradation

Table 1: Biodegradation of this compound Stereoisomers

StereoisomerTest SystemMineralization/RemovalTimeframeReference
[S,S]-EDDSBatch Activated SludgeRapid and complete-[1]
[S,S]-EDDSSewage Treatment Simulation (OECD 303)~96% DOC removal-[1]
[R,R]-EDDSSturm Test (OECD 301B)No degradation-[1]
[R,R]-EDDSBatch Activated SludgeVery slow biotransformation-[1]
Isomer MixtureBatch Activated SludgeUp to ~65%28 days[1]
Isomer MixtureSewage Treatment Simulation (OECD 303)25-35% DOC removal-[1]

Table 2: Half-lives of this compound under Different Conditions

Degradation ProcessConditionsHalf-lifeReference
Photodegradation (Fe(III)-EDTA)Surface waters, varying light11.3 min to >100 hours[13]
Biodegradation in Soil-4.18 - 5.60 days (after lag phase)
Biodegradation in Soil20°C, unamended sandy loam6.3 days[14]
Biodegradation in Soil20°C, 5% steer manure amendment1.8 - 1.9 days[14]
Biodegradation in Soil40°C, 5% steer manure amendment0.5 days[14]

Experimental Protocols

Protocol 1: Aerobic Biodegradation of this compound (based on OECD 301B)

This protocol outlines the determination of the ready biodegradability of this compound by measuring carbon dioxide evolution.

1. Materials and Reagents:

  • Test substance: this compound solution of known concentration.

  • Inoculum: Fresh activated sludge from a domestic wastewater treatment plant.

  • Mineral salt medium (as per OECD 301 guidelines).

  • CO₂-free air.

  • Barium hydroxide (Ba(OH)₂) or Sodium hydroxide (NaOH) solution for CO₂ trapping.

  • Hydrochloric acid (HCl) for titration.

2. Experimental Setup:

  • Set up a series of bioreactors (e.g., 2 L flasks).

  • Each reactor should have an inlet for CO₂-free air and an outlet connected to a series of gas-washing bottles containing a known volume and concentration of Ba(OH)₂ or NaOH to trap the evolved CO₂.

  • Include test vessels with inoculum and this compound, blank controls with inoculum only, and reference controls with inoculum and a readily biodegradable substance (e.g., sodium benzoate).

3. Procedure:

  • Add 1 liter of mineral salt medium to each bioreactor.

  • Add the inoculum to achieve a suspended solids concentration of approximately 30 mg/L.

  • Add the this compound solution to the test vessels to a final concentration that provides 10-20 mg/L of Total Organic Carbon (TOC).

  • Aerate the vessels with CO₂-free air at a rate of 30-100 mL/min, ensuring the solids remain in suspension.

  • Incubate the reactors in the dark at a constant temperature (e.g., 22 ± 2°C) for 28 days.

  • At regular intervals, measure the amount of CO₂ produced by titrating the remaining Ba(OH)₂ or NaOH in the trapping solution with a standardized HCl solution.

4. Data Analysis:

  • Calculate the cumulative amount of CO₂ produced in the test and control vessels.

  • Determine the percentage of biodegradation by comparing the net CO₂ production from this compound to its theoretical CO₂ production (ThCO₂), calculated from the elemental composition of this compound.

Protocol 2: Photodegradation of Fe(III)-EDDS

This protocol describes a typical laboratory setup for studying the photodegradation of the Fe(III)-EDDS complex.

1. Materials and Reagents:

  • This compound solution.

  • Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃) solution.

  • Buffer solutions (for pH adjustment).

  • High-purity water.

  • UV lamp (e.g., medium-pressure mercury lamp).

2. Experimental Setup:

  • Use a photochemical reactor, which is typically a cylindrical quartz vessel.

  • The UV lamp is placed in a central quartz immersion well to ensure uniform irradiation of the solution.

  • The reactor should be equipped with a water jacket for temperature control and a magnetic stirrer for continuous mixing.

3. Procedure:

  • Prepare a solution of the Fe(III)-EDDS complex by mixing equimolar amounts of this compound and the iron salt in high-purity water.

  • Adjust the pH of the solution to the desired value (e.g., 3.1 or 6.5) using the appropriate buffer.[2]

  • Transfer the solution to the photochemical reactor.

  • Turn on the cooling water and the magnetic stirrer.

  • Turn on the UV lamp to initiate the photodegradation reaction.

  • At predetermined time intervals, withdraw aliquots of the solution.

  • Immediately analyze the samples for the remaining this compound concentration using a suitable analytical method such as HPLC.

4. Data Analysis:

  • Plot the concentration of this compound as a function of irradiation time.

  • Determine the degradation kinetics, which often follow pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of the plot of ln(C₀/C) versus time, where C₀ is the initial concentration and C is the concentration at time t.

Visualizations

Experimental_Workflow_Biodegradation cluster_prep Preparation cluster_setup Bioreactor Setup cluster_incubation Incubation & Monitoring cluster_analysis Data Analysis prep_media Prepare Mineral Salt Medium setup_reactor Assemble Bioreactor with CO2 Trapping System prep_media->setup_reactor prep_inoculum Collect & Prepare Inoculum prep_inoculum->setup_reactor prep_this compound Prepare this compound Stock Solution add_components Add Medium, Inoculum, & this compound to Reactor prep_this compound->add_components setup_reactor->add_components incubation Incubate at Constant Temp (28 days) with Aeration add_components->incubation sampling Periodically Titrate CO2 Trapping Solution incubation->sampling CO2 Evolution calc_co2 Calculate Cumulative CO2 Production sampling->calc_co2 calc_biodeg Determine % Biodegradation vs. ThCO2 calc_co2->calc_biodeg

Caption: Workflow for this compound aerobic biodegradation testing.

Signaling_Pathway_Photodegradation cluster_main Photodegradation of Fe(III)-EDDS Fe_this compound Fe(III)-EDDS Complex Excited_state [Fe(III)-EDDS]* (Excited State) Fe_this compound->Excited_state UV_light UV Light (hν) UV_light->Fe_this compound Absorption Electron_transfer Intramolecular Electron Transfer Excited_state->Electron_transfer Fe_II Fe(II) Electron_transfer->Fe_II EDDS_radical This compound Oxidized Radical Electron_transfer->EDDS_radical Degradation_products Degradation Products (e.g., smaller organic acids, CO2) EDDS_radical->Degradation_products Decarboxylation & Further Oxidation

Caption: Simplified pathway of Fe(III)-EDDS photodegradation.

Logical_Relationship_Fenton cluster_reagents Core Reagents cluster_conditions Reaction Conditions cluster_process Process cluster_outcome Outcome cluster_inhibitors Potential Inhibitors title Key Factors in Fenton Oxidation of this compound Fe2 Fe(II) Catalyst OH_gen Generation of Hydroxyl Radicals (•OH) Fe2->OH_gen H2O2 H2O2 Oxidant H2O2->OH_gen pH Acidic pH (2.5 - 4.0) pH->OH_gen Enables Ratio Optimal Fe(II):H2O2 Ratio Ratio->OH_gen Optimizes EDDS_oxidation Oxidation of this compound OH_gen->EDDS_oxidation Initiates Deg_products Degradation Products EDDS_oxidation->Deg_products High_pH High pH (>4.5) (Fe Precipitation) High_pH->Fe2 Inactivates Scavengers Radical Scavengers (e.g., CO3^2-, HCO3^-) Scavengers->OH_gen Consume Excess_reagents Excess H2O2 or Fe(II) Excess_reagents->OH_gen Scavenge

References

Technical Support Center: Enhancing EDDS-Assisted Phytoextraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of EDDS-assisted phytoextraction experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Heavy Metal Accumulation in Plant Shoots

Question: My plants are growing, but the concentration of the target heavy metal in the shoots is significantly lower than expected after this compound application. What could be the cause?

Answer: Several factors could contribute to low heavy metal accumulation in the shoots. Consider the following possibilities:

  • Suboptimal this compound Concentration: The concentration of this compound is critical. Too low a concentration may not effectively mobilize the heavy metals in the soil, while an excessively high concentration can be toxic to the plant, inhibiting its metabolic processes, including metal uptake and translocation.[1][2][3][4][5] It is crucial to determine the optimal this compound dosage for your specific soil type and contaminant level.

  • Soil pH: The pH of the soil significantly influences the availability of heavy metals and the effectiveness of this compound. This compound generally performs well in neutral to slightly alkaline soils.[6][7] In highly acidic soils, the competition from other cations can reduce the efficiency of this compound in chelating the target heavy metals.

  • Plant Species and Growth Stage: The phytoextraction capability varies significantly among different plant species. Ensure you are using a plant species known for its ability to accumulate the target heavy metal. Additionally, the timing of this compound application is important. Applying this compound at the end of the vegetative growth stage has been shown to be more effective than at the beginning of flowering or reproductive stages.[8]

  • Poor Translocation: The chelated metal may be retained in the roots with inefficient translocation to the shoots. This can be species-specific. This compound has been shown to enhance the translocation of some metals like Cu and Pb from roots to shoots.[9]

Solutions:

  • Optimize this compound Concentration: Conduct a dose-response experiment to identify the optimal this compound concentration for your soil and plant species.

  • Adjust Soil pH: If necessary, amend the soil pH to be within the optimal range for both plant growth and this compound efficiency.

  • Select Appropriate Plant Species: Use hyperaccumulator plants or high-biomass crops known for their efficiency in extracting the target heavy metals.

  • Timing of Application: Apply this compound during the peak biomass production stage of the plant, typically just before flowering.

Issue 2: Visible Signs of Phytotoxicity after this compound Application

Question: My plants are showing signs of stress, such as yellowing leaves (chlorosis), tissue death (necrosis), and stunted growth after I applied this compound. What is causing this and how can I mitigate it?

Answer: The symptoms you are observing are indicative of phytotoxicity, which can be caused by the this compound itself or the increased bioavailability of toxic heavy metals.

  • High this compound Concentration: High concentrations of chelating agents can be directly toxic to plants.

  • Increased Metal Toxicity: this compound increases the concentration of soluble heavy metals in the soil, which can lead to toxic levels for the plant, even for essential metals.

  • Nutrient Imbalance: this compound can also chelate essential micronutrients, making them less available to the plant and causing nutrient deficiencies.

Solutions:

  • Reduce this compound Concentration: Use the lowest effective concentration of this compound, as determined by your optimization experiments.

  • Phased Application: Consider applying this compound in multiple, smaller doses rather than a single large dose to reduce the initial shock to the plants.

  • Foliar Application of Nutrients: If nutrient deficiency is suspected, a foliar application of a micronutrient solution may help alleviate the symptoms.

  • Select Tolerant Plant Species: Some plant species are more tolerant to high concentrations of heavy metals and chelating agents. Vetiver grass, for example, has been shown to accumulate high concentrations of lead without showing phytotoxic symptoms.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for phytoextraction?

A1: The optimal this compound concentration is not a single value and depends on several factors, including soil type, type and concentration of heavy metals, and the plant species being used. However, studies have shown that this compound concentrations ranging from 2 to 30 mmol/L can significantly increase the plant-available forms of lead in the soil.[1][2][3][4][5] It is highly recommended to perform a preliminary experiment to determine the optimal dosage for your specific conditions.

Q2: How does soil pH affect the efficiency of this compound-assisted phytoextraction?

A2: Soil pH is a critical factor. This compound is generally more effective at mobilizing heavy metals in neutral to alkaline soils.[6][7] In acidic soils, there is a higher concentration of competing cations (like Al³⁺ and Fe³⁺) that can bind to this compound, reducing its availability to chelate the target heavy metals.

Q3: Is this compound more effective than EDTA for phytoextraction?

A3: The effectiveness of this compound versus EDTA depends on the target heavy metal. This compound has been found to be more efficient than EDTA in enhancing the uptake of Cu, Ni, and Zn by plants.[9][10] Conversely, EDTA is often more effective for mobilizing Cd and Pb.[10][11] A significant advantage of this compound is its biodegradability, which reduces the risk of groundwater contamination from persistent metal-chelate complexes, a major concern with EDTA.[9][12][13][14]

Q4: Can this compound application lead to groundwater contamination?

A4: While this compound itself is biodegradable, the metal-EDDS complexes can be mobile in the soil. However, the risk is lower compared to EDTA because uncomplexed this compound degrades relatively quickly in the soil, with a half-life of a few days.[12] This rapid degradation limits the long-term potential for metal leaching.

Q5: What are the best plant species to use for this compound-assisted phytoextraction?

A5: Ideal plant species for phytoextraction should have a high biomass, a deep and extensive root system, and the ability to tolerate and accumulate high concentrations of heavy metals. Some commonly used plants include Indian mustard (Brassica juncea), sunflower (Helianthus annuus), and corn (Zea mays).[12][13] Vetiver grass has also shown promise for lead phytoextraction due to its high tolerance.[1][2] The choice of plant should be tailored to the specific heavy metal and environmental conditions.

Data Presentation

Table 1: Effect of this compound Concentration on Lead (Pb) Mobilization

This compound Concentration (mmol/L)Increase in Plant-Available Pb (%)Reference
221.9 - 36[1][2][3][4][5]
10Significant increase over 2 mmol/L[1][2][3][4][5]
20Significant increase over 10 mmol/L[1][2][3][4][5]
30Up to 68.9% of total Pb becomes plant-available[1][2][3][4][5]

Table 2: Comparative Phytoextraction Efficiency of Different Plant Species with this compound

Plant SpeciesTarget Metal(s)Key FindingsReference
Elsholtzia splendensCu, ZnThis compound increased uptake and translocation to leaves.[8]
Vetiver GrassPbHigh accumulation in roots without phytotoxicity.[1][2]
Chrysanthemum coronariumCu, PbThis compound was more effective than EDTA for Cu uptake.[9][13][14]
Corn (Zea mays)Cu, Pb, Zn, CdThis compound enhanced Cu uptake more than EDTA.[9][13][14][15]
Indian Mustard (Brassica juncea)Cd, PbEDTA was more effective than this compound for Cd and Pb uptake.[11]

Experimental Protocols

Protocol 1: this compound-Assisted Phytoextraction Pot Experiment

  • Soil Preparation:

    • Collect soil from the contaminated site and air-dry it.

    • Sieve the soil through a 2 mm mesh to remove large debris and homogenize it.

    • Characterize the soil for initial heavy metal concentrations, pH, and organic matter content.

    • Fill pots of a suitable size with a known weight of the prepared soil.

  • Plant Cultivation:

    • Sow seeds of the selected plant species in the pots.

    • Thin the seedlings to a uniform number per pot after germination.

    • Grow the plants under controlled conditions (e.g., greenhouse) with adequate watering and light.

  • This compound Application:

    • Prepare a stock solution of this compound of the desired concentration.

    • When the plants have reached the desired growth stage (e.g., peak biomass), apply the this compound solution to the soil surface of each pot.

    • Include a control group of plants that receive only water.

  • Plant Harvesting and Sample Preparation:

    • After a predetermined period following this compound application (e.g., 7-14 days), harvest the plants.

    • Separate the plants into roots and shoots.

    • Wash the roots thoroughly with tap water, followed by deionized water, to remove any adhering soil particles.

    • Dry the plant samples (both roots and shoots) in an oven at 70°C until a constant weight is achieved.

    • Grind the dried plant material into a fine powder using a grinder.

Protocol 2: Heavy Metal Analysis in Plant Tissues using Atomic Absorption Spectroscopy (AAS)

  • Wet Digestion:

    • Weigh a known amount (e.g., 0.5 g) of the dried, ground plant powder into a digestion tube.

    • Add a mixture of strong acids, typically nitric acid (HNO₃) and perchloric acid (HClO₄).

    • Heat the tubes in a digestion block, gradually increasing the temperature, until the organic matter is completely destroyed and the solution is clear.

    • Allow the digest to cool and dilute it to a known volume with deionized water.

  • AAS Analysis:

    • Prepare a series of standard solutions of the target heavy metal of known concentrations.

    • Calibrate the Atomic Absorption Spectrophotometer using the standard solutions to generate a calibration curve.[16][17]

    • Aspirate the diluted plant digest samples into the AAS and record the absorbance readings.

    • Determine the concentration of the heavy metal in the samples by comparing their absorbance to the calibration curve.

    • Calculate the total heavy metal uptake by multiplying the concentration by the dry weight of the plant biomass.

Visualizations

EDDS_Pathway Soil Heavy Metals (HM) in Soil Matrix Soluble_Complex Soluble HM-EDDS Complex Soil->Soluble_Complex Mobilization This compound This compound Application This compound->Soil Chelation Root_Surface Root Surface Soluble_Complex->Root_Surface Root_Uptake Uptake into Root Root_Surface->Root_Uptake Translocation Translocation via Xylem Root_Uptake->Translocation Shoot_Accumulation Accumulation in Shoots Translocation->Shoot_Accumulation

Caption: this compound-assisted heavy metal uptake and translocation pathway in plants.

Experimental_Workflow A 1. Soil Preparation (Drying, Sieving, Characterization) B 2. Plant Cultivation (Sowing, Growth) A->B C 3. This compound Application B->C D 4. Plant Harvesting (Separation of Roots and Shoots) C->D E 5. Sample Preparation (Washing, Drying, Grinding) D->E F 6. Acid Digestion of Plant Material E->F G 7. Heavy Metal Analysis (e.g., AAS/ICP-OES) F->G H 8. Data Analysis and Interpretation G->H Troubleshooting_Logic Start Low Phytoextraction Efficiency Check_Phytotoxicity Are there signs of phytotoxicity? Start->Check_Phytotoxicity Yes_Phyto Yes Check_Phytotoxicity->Yes_Phyto No_Phyto No Check_Phytotoxicity->No_Phyto Reduce_this compound Reduce this compound concentration or use phased application Yes_Phyto->Reduce_this compound Check_Uptake Is metal concentration high in roots but low in shoots? No_Phyto->Check_Uptake Yes_Uptake Yes Check_Uptake->Yes_Uptake No_Uptake No Check_Uptake->No_Uptake Poor_Translocation Poor translocation. Consider different plant species. Yes_Uptake->Poor_Translocation Check_Soil_Conditions Check soil pH and This compound concentration. No_Uptake->Check_Soil_Conditions

References

Technical Support Center: Addressing Cation Competition in EDDS Chelation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chelating agent ethylenediamine-N,N'-disuccinic acid (EDDS). Here, you will find information to address common challenges related to the competition of cations for this compound chelation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a chelating agent?

Ethylenediamine-N,N'-disuccinic acid (this compound) is a biodegradable chelating agent that forms stable complexes with metal ions.[1] Its use is gaining prominence as an environmentally friendly alternative to traditional chelating agents like EDTA, particularly in applications such as detergents, cosmetics, and soil remediation.[1][2] The [S,S] stereoisomer of this compound is readily biodegradable.[3]

Q2: What is cation competition in the context of this compound chelation?

Cation competition refers to the simultaneous presence of multiple types of metal ions in a solution, all vying for the binding sites of the this compound molecule. The cation that forms the most stable complex with this compound under the given experimental conditions will be preferentially chelated. This can impact the efficiency of this compound in targeting a specific metal ion of interest.

Q3: How does pH affect this compound chelation and cation competition?

The pH of the solution is a critical factor in this compound chelation. The protonation state of this compound and the hydrolysis of metal ions are both pH-dependent. Generally, this compound is a more effective chelating agent in neutral to slightly alkaline conditions.[2] At low pH, an excess of protons (H+) can compete with metal cations for the this compound binding sites, reducing chelation efficiency.[4] Conversely, at very high pH, some metal ions may precipitate as hydroxides, making them unavailable for chelation.[4] The optimal pH range for the chelation of Fe(III) by this compound is between 3 and 9.[5]

Q4: Which cations typically compete with heavy metals for this compound chelation?

Common cations that can compete with heavy metals for this compound chelation include alkaline earth metals such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are often present in high concentrations in environmental and biological samples. Other transition metals present in the sample will also compete based on their respective stability constants with this compound.

Q5: How do the stability constants of this compound with different cations compare?

The stability constant (log K) indicates the strength of the complex formed between a chelating agent and a metal ion. A higher log K value signifies a more stable complex. This compound generally forms strong complexes with transition metals like copper (Cu²⁺), iron (Fe³⁺), and nickel (Ni²⁺). The stability of these complexes is often comparable to or, under certain conditions, even greater than those formed with EDTA.[6]

Troubleshooting Guide

Problem 1: Low chelation efficiency for the target heavy metal.

  • Possible Cause: Competition from other cations present in the sample at high concentrations.

  • Troubleshooting Steps:

    • Characterize Your Sample: Analyze the composition of your sample to identify and quantify potentially competing cations.

    • Consult Stability Constants: Refer to the stability constant data to understand the hierarchy of this compound chelation for the cations present.

    • Adjust Molar Ratio: Increase the molar ratio of this compound to the total metal ion concentration to ensure sufficient chelator is available for the target metal.

    • pH Optimization: Adjust the pH of the solution to a range that favors the chelation of the target metal over competing ions. This may involve moving to a pH where the stability constant of the target metal-EDDS complex is significantly higher than that of the competing ions.

Problem 2: Precipitation is observed upon addition of this compound.

  • Possible Cause: The pH of the solution may be too high, leading to the formation of metal hydroxides before chelation can occur.

  • Troubleshooting Steps:

    • Monitor pH: Continuously monitor the pH as you add this compound to the solution.

    • Adjust pH Before Addition: Ensure the initial pH of the metal ion solution is within a range where the metal is soluble and this compound is effective. It is often recommended to adjust the pH of the metal solution before adding the chelating agent.

    • Order of Reagent Addition: Consider adding the this compound solution to the metal ion solution while stirring vigorously to promote rapid complexation and prevent localized high pH that could induce precipitation.

Problem 3: Inconsistent or non-reproducible chelation results.

  • Possible Cause: Variability in experimental conditions.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure that all experimental parameters, including temperature, pH, mixing speed, and incubation time, are kept consistent across all experiments.

    • Reagent Quality: Verify the purity and concentration of your this compound stock solution and metal ion standards.

    • Control for Ionic Strength: The ionic strength of the medium can influence the activity of ions and thus the stability of the complexes. Use a consistent background electrolyte to maintain a constant ionic strength.

Data Presentation

Table 1: Stability Constants (log K) of this compound and EDTA with Various Cations

CationThis compound (log K)EDTA (log K)
Fe³⁺20.6[5]25.1[5]
Cu²⁺18.418.8
Ni²⁺17.118.4
Zn²⁺14.716.5
Co²⁺14.316.5
Pb²⁺13.718.0
Mn²⁺8.95[5]13.9
Ca²⁺4.610.7
Mg²⁺3.98.7

Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.

Experimental Protocols

Protocol: Determining Chelation Efficiency by UV-Vis Spectrophotometry

This protocol provides a general method for determining the chelation efficiency of this compound for a specific cation, using copper (Cu²⁺) as an example.

Materials:

  • This compound solution of known concentration

  • Copper sulfate (CuSO₄) stock solution of known concentration

  • Buffer solutions (e.g., acetate buffer for acidic pH, phosphate buffer for neutral pH, borate buffer for alkaline pH)

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of Cu²⁺ of known concentrations in the desired buffer.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for the Cu-EDDS complex (this needs to be determined experimentally, but is often in the visible range, giving a colored solution).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Chelation Reaction:

    • In a series of volumetric flasks, add a known amount of the Cu²⁺ stock solution.

    • Add the this compound solution at various molar ratios to the Cu²⁺ (e.g., 0.5:1, 1:1, 1.5:1).

    • If investigating the effect of competing cations, add the competing cation solution at the desired concentration.

    • Adjust the pH of the solution to the desired value using the appropriate buffer.

    • Bring the final volume up to the mark with deionized water and mix thoroughly.

    • Allow the solutions to equilibrate for a set period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the equilibrated solutions at the λ_max determined in step 1.

  • Calculation of Chelation Efficiency:

    • Using the calibration curve, determine the concentration of the chelated Cu-EDDS complex in each sample.

    • Calculate the chelation efficiency using the following formula: Chelation Efficiency (%) = ([Chelated Cu²⁺] / [Initial Cu²⁺]) x 100

Visualizations

Chelation_Competition cluster_reactants Reactants in Solution cluster_products Chelation Products This compound This compound EDDS_Target This compound-Target Complex This compound->EDDS_Target High Stability Constant EDDS_Competitor This compound-Competitor Complex This compound->EDDS_Competitor Lower Stability Constant Target_Cation Target Cation (e.g., Cu²⁺) Target_Cation->EDDS_Target Free_Ions Free Cations Target_Cation->Free_Ions If this compound is limiting Competing_Cation Competing Cation (e.g., Ca²⁺) Competing_Cation->EDDS_Competitor Competing_Cation->Free_Ions

Caption: Logical diagram of cation competition for this compound chelation.

Caption: Troubleshooting workflow for low this compound chelation efficiency.

References

Technical Support Center: Long-Term Stability of EDDS-Metal Complexes in Soil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Ethylenediaminedisuccinic acid (EDDS)-metal complexes in soil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in soil remediation?

A1: this compound (Ethylenediaminedisuccinic acid) is a chelating agent, a substance that can form stable, water-soluble complexes with metal ions.[1] It is used in soil remediation, particularly for soil washing and phytoextraction, to mobilize heavy metals like lead (Pb), copper (Cu), zinc (Zn), and cadmium (Cd), making them easier to remove from the soil. The [S,S] stereoisomer of this compound is of particular interest because it is readily biodegradable, offering a more environmentally friendly alternative to persistent chelating agents like EDTA.[2][3]

Q2: How long do this compound-metal complexes persist in soil?

A2: The persistence of this compound-metal complexes in soil is primarily governed by the biodegradation of the this compound ligand. The [S,S]-EDDS isomer is known to be biodegradable by soil microorganisms.[2] The degradation process often involves an initial lag phase, which can range from 7 to 32 days, depending on soil type and the concentration of metals.[2] After this lag phase, the half-life of this compound has been reported to be between 4.18 and 5.60 days.[4] In some studies, this compound was fully degraded within 54 days in various soil types.

Q3: Does the type of metal complexed with this compound affect its degradation?

A3: Yes, the specific metal chelated by this compound can significantly impact the biodegradability of the complex. Studies have shown that Ca-, Cr(III)-, Fe(III)-, Pb-, Al-, Cd-, Mg-, Na-, and Zn-EDDS complexes are readily biodegradable.[5] However, Cu-EDDS, Ni-EDDS, Co-EDDS, and Hg-EDDS complexes have been found to be more resistant to degradation.[5] The lack of degradation for Hg-EDDS is attributed to mercury's toxicity to microorganisms.[5]

Q4: What are the main factors in soil that influence the stability of this compound-metal complexes?

A4: Several soil properties and environmental conditions affect the stability and effectiveness of this compound-metal complexes:

  • pH: Soil pH is a critical factor. The stability of this compound-metal complexes and the efficiency of metal extraction are generally higher in acidic to neutral conditions.[6] At very low pH (below 3), the solubility of some chelating agents can decrease.

  • Competing Cations: The presence of high concentrations of other cations, particularly calcium (Ca), iron (Fe), and aluminum (Al), can compete with target heavy metals for binding to this compound, which can reduce the efficiency of heavy metal extraction.

  • Dissolved Organic Matter (DOM): Dissolved organic matter in the soil can compete with this compound for metal binding, potentially reducing the formation of this compound-metal complexes.

  • Soil Type: The composition of the soil, including its clay and organic matter content, can influence the interaction and degradation of this compound-metal complexes.

Troubleshooting Guide

IssuePossible CausesSuggested Solutions
Low metal extraction efficiency. Inappropriate pH: The soil pH may be outside the optimal range for the target metal-EDDS complex formation.[6]Adjust the pH of the soil slurry or washing solution to the optimal range for your target metal. Generally, slightly acidic to neutral pH is favorable.
Competition from other metals: High concentrations of non-target metals like Ca, Fe, and Al are competing for this compound.Consider a pre-washing step to remove some of the competing cations. Increase the this compound dosage, but be mindful of cost and potential for leaching.
Presence of high levels of dissolved organic matter (DOM): DOM is competing with this compound for metal binding.Characterize the DOM content of your soil. It may be necessary to adjust the this compound concentration or consider a pre-treatment to reduce DOM.
Rapid loss of this compound effectiveness. Rapid biodegradation: The [S,S]-EDDS isomer is undergoing rapid microbial degradation, especially after the initial lag phase.[2][4]For longer-term experiments, consider periodic re-application of this compound. Be aware of the expected degradation timeline based on your soil type.
Inconsistent results between replicates. Soil heterogeneity: Variations in soil composition, including metal "hotspots" and differing organic matter content, can lead to inconsistent results.Thoroughly homogenize the soil before starting the experiment. Increase the number of replicates to ensure statistical significance.
Precipitation of metal complexes. High pH: At higher pH values, some metal hydroxides may precipitate, even in the presence of a chelating agent.Maintain the pH within a range that ensures the solubility of the target metal-EDDS complex.
Evidence of metal re-adsorption onto soil particles. This compound deficiency: If the molar ratio of this compound to extractable metals is too low, metals initially mobilized may re-adsorb onto the soil as this compound degrades or complexes with other metals.Ensure an adequate molar ratio of this compound to the target metals. This may require preliminary testing to determine the optimal dosage.

Quantitative Data

Table 1: Stability Constants (log K) of Common this compound-Metal Complexes

Metal Ionlog K of this compound ComplexReference
Fe(III)22.0
Cu(II)18.4
Ni(II)17.1[5]
Pb(II)14.7[5]
Zn(II)13.5[5]
Cd(II)11.42[6]
Co(II)11.4[5]
Fe(II)10.6
Mn(II)8.95
Ca(II)4.6[5]
Mg(II)3.9[5]

Table 2: Biodegradation Parameters of [S,S]-EDDS in Different Soil Conditions

ParameterValueSoil ConditionsReference
Lag Phase7 - 11 daysPolluted soils[4]
Half-life (post-lag phase)4.18 - 5.60 daysPolluted soils[4]
Full DegradationWithin 54 daysVarious contaminated soils
Recalcitrant ComplexesCu-EDDS, Ni-EDDS, Co-EDDS, Hg-EDDSActivated sludge[5]
Readily Degraded ComplexesCa-, Cr(III)-, Fe(III)-, Pb-, Al-, Cd-, Mg-, Na-, Zn-EDDSActivated sludge[5]

Experimental Protocols

Protocol 1: Batch Soil Washing Experiment to Determine Metal Extraction Efficiency of this compound

Objective: To quantify the amount of a target heavy metal extracted from a contaminated soil sample using an this compound solution.

Materials:

  • Contaminated soil, air-dried and sieved (<2 mm)

  • [S,S]-EDDS solution of known concentration (e.g., 10 mM)

  • Deionized water

  • pH meter

  • Centrifuge and centrifuge tubes (e.g., 50 mL)

  • Shaker (orbital or reciprocal)

  • Syringe filters (0.45 µm)

  • Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS) for metal analysis.

  • Solutions for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

  • Soil Characterization: Before the experiment, characterize the soil for its initial total metal concentration, pH, and organic matter content.

  • Sample Preparation: Weigh a specific amount of soil (e.g., 2 g) into a centrifuge tube.

  • Extraction Solution Addition: Add a defined volume of the this compound solution to the soil to achieve a specific soil-to-solution ratio (e.g., 1:10 w/v).

  • pH Adjustment: Measure the pH of the soil slurry and adjust it to the desired experimental pH using dilute HCl or NaOH.

  • Shaking: Cap the tubes and place them on a shaker at a constant speed (e.g., 150 rpm) for a specified extraction time (e.g., 24 hours) at a constant temperature.

  • Separation: After shaking, centrifuge the tubes at a high speed (e.g., 4000 rpm) for a set duration (e.g., 20 minutes) to separate the soil from the supernatant.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining suspended particles.

  • Metal Analysis: Analyze the metal concentration in the filtered supernatant using ICP-OES or AAS.

  • Calculation: Calculate the extraction efficiency as the percentage of metal extracted from the soil into the solution relative to the initial total metal concentration in the soil.

  • Control: Run a parallel experiment with deionized water instead of the this compound solution to serve as a control.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Determination of this compound in Soil Extracts

Objective: To quantify the concentration of this compound in the aqueous extract from a soil washing experiment.

Materials:

  • Soil extract (supernatant from Protocol 1)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a mixture of a buffer solution and an organic solvent like acetonitrile or methanol)

  • This compound standard solutions of known concentrations for calibration

  • CuSO4 solution

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: To facilitate the detection of all this compound species, add a CuSO4 solution to the soil extract to convert all metal-EDDS complexes into Cu-EDDS, which has a strong UV absorbance.[6]

  • Filtration: Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A suitable gradient or isocratic mobile phase. The exact composition should be optimized for the specific column and system.

    • Flow Rate: A typical flow rate is around 1 mL/min.

    • Injection Volume: A standard injection volume is 20 µL.

    • Detection: UV detector set at a wavelength of 254 nm for Cu-EDDS.[6]

  • Calibration: Prepare a series of this compound standard solutions of known concentrations. Treat these standards with CuSO4 in the same manner as the samples. Inject the standards to create a calibration curve of peak area versus concentration.

  • Analysis: Inject the prepared soil extract sample into the HPLC system and record the chromatogram.

  • Quantification: Identify the peak corresponding to the Cu-EDDS complex based on its retention time compared to the standards. Use the calibration curve to determine the concentration of this compound in the sample.

Visualizations

EDDS_Fate_in_Soil cluster_soil_solution Soil Solution cluster_soil_solid Soil Solid Phase EDDS_added This compound Application ([S,S]-isomer) Free_this compound Free this compound EDDS_added->Free_this compound Dissolution Metal_Complex Soluble this compound-Metal Complexes (e.g., Pb-EDDS) Free_this compound->Metal_Complex Chelation Competing_Complex This compound-Competitor Complexes (e.g., Ca-EDDS) Free_this compound->Competing_Complex Chelation Biodegradation Microbial Biodegradation Free_this compound->Biodegradation Metal_Complex->Biodegradation Degradation of Ligand Re_adsorption Re-adsorption of Liberated Metals Metal_Complex->Re_adsorption Metal Release upon Degradation Competing_Complex->Biodegradation Degradation_Products Degradation Products (e.g., Aspartic Acid, Ethylenediamine) Biodegradation->Degradation_Products Sorbed_Metal Sorbed Heavy Metals (e.g., Pb, Cu, Zn) Sorbed_Metal->Metal_Complex Mobilization Competing_Ions Competing Cations (e.g., Ca, Fe, Al) Competing_Ions->Competing_Complex Mobilization Re_adsorption->Sorbed_Metal

Caption: Fate of this compound-Metal Complexes in Soil.

Caption: Troubleshooting Low Metal Extraction with this compound.

References

mitigating potential phytotoxicity of EDDS at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential phytotoxicity issues when using the chelating agent [S,S]-ethylenediamine-N,N'-disuccinic acid (EDDS) at high concentrations in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

A1: this compound is a biodegradable chelating agent that forms stable complexes with metal ions. In plant-related research, it is frequently used to enhance the phytoextraction of heavy metals from contaminated soils by increasing their bioavailability for plant uptake. Its biodegradability makes it a more environmentally friendly alternative to other chelating agents like EDTA.

Q2: What is this compound phytotoxicity and what are the typical symptoms?

A2: this compound phytotoxicity refers to the adverse effects on plant health caused by high concentrations of this compound. Common symptoms include:

  • Chlorosis: Yellowing of leaves, particularly at the margins or between veins.

  • Necrosis: Browning and death of plant tissues, often starting at the leaf tips and margins.

  • Stunted Growth: Reduced plant height, biomass, and root development.

  • Wilting: Drooping of leaves and stems due to water imbalance.

Q3: How does high-concentration this compound cause phytotoxicity?

A3: The primary mechanism of this compound phytotoxicity at high concentrations is the induction of oxidative stress. This occurs because:

  • Increased Metal Uptake: this compound chelates and mobilizes high concentrations of metals from the soil, leading to excessive accumulation in the plant tissues.

  • Generation of Reactive Oxygen Species (ROS): The excess metal ions within the plant cells catalyze the formation of highly reactive oxygen species (ROS), such as superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).

  • Cellular Damage: These ROS can damage cellular components, including lipids (lipid peroxidation), proteins, and nucleic acids, leading to impaired cell membrane function and eventually cell death.

Q4: Does the biodegradability of this compound influence its phytotoxicity?

A4: Yes. This compound is biodegradable, and its degradation can release nitrogen in the form of ammonium (NH₄⁺). This nitrogen can serve as a nutrient source for the plant and has been shown to help attenuate the oxidative stress caused by the mobilized heavy metals, thus having a mitigating effect on phytotoxicity over time. However, at the initial application of high concentrations, the phytotoxic effects from excessive metal uptake can still be significant.

Troubleshooting Guides

Issue 1: Severe chlorosis and necrosis observed after this compound application.

Potential Cause: The applied this compound concentration is too high for the specific plant species and experimental conditions, leading to acute metal toxicity and oxidative stress.

Solutions:

  • Optimize this compound Concentration: If possible, conduct a preliminary dose-response experiment to determine the optimal this compound concentration that maximizes metal uptake while minimizing phytotoxicity for your plant species.

  • Application of Organic Amendments:

    • Biochar: Incorporate biochar into the soil. Biochar can help to adsorb excess mobilized metals and reduce their immediate bioavailability, thus mitigating acute toxicity.

    • Compost: Applying mature compost can improve soil structure and nutrient content, enhancing plant vigor and stress tolerance.

  • pH Adjustment: Soil pH affects the availability of metals. Ensure the soil pH is within a suitable range for your plant species, as extreme pH can exacerbate metal toxicity.[1]

  • Calcium Supplementation: Co-application of a calcium source, such as gypsum (CaSO₄), may help to alleviate phytotoxicity. Calcium plays a crucial role in maintaining cell wall integrity and can compete with some heavy metals for uptake, reducing their accumulation in the plant.[2]

Issue 2: Stunted plant growth and low biomass despite enhanced metal uptake.

Potential Cause: Chronic phytotoxicity from sustained high levels of bioavailable metals, or a nutrient imbalance caused by the high concentration of the chelating agent.

Solutions:

  • Application of Plant Growth Regulators (PGRs):

    • Gibberellic Acid (GA₃): Applying a low concentration of GA₃ can help to promote stem elongation and overall plant growth, potentially counteracting the stunting effects of this compound.[3][4]

  • Nutrient Management: High concentrations of chelating agents can sometimes lead to imbalances in essential micronutrients.[5] Ensure that the base fertilization provides adequate levels of all essential nutrients.

  • Split Application of this compound: Instead of a single high-dose application, consider applying this compound in multiple, smaller doses over time. This may help to maintain a sufficient level of metal bioavailability for uptake while avoiding the shock of a sudden increase in toxicity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound on plants.

Table 1: Effect of this compound Concentration on Plant Biomass and Metal Uptake

Plant SpeciesThis compound Concentration (mmol/kg soil)Biomass Reduction (%)Increase in Metal Uptake (Compared to Control)Reference
Zea mays5Not specifiedCu uptake significantly increased[6]
Helianthus annuusNot specifiedNot specifiedHigher heavy metal uptake than EDTA-treated pots[7]
Vetiver Grass2-30No significant phytotoxic symptoms observedPb uptake increased with increasing this compound concentration[1]
Cynara cardunculus1 g/kg soilHigher biomass reduction than EDTALower Pb uptake enhancement than EDTA[8]

Table 2: Comparison of Phytotoxic Effects of this compound and EDTA

Plant SpeciesChelating AgentObservationReference
Chrysanthemum coronariumEDTAMost sensitive to EDTA application[6]
Chrysanthemum coronariumThis compoundMore effective in enhancing Cu concentration in shoots compared to EDTA[6]
Zea maysThis compoundMore effective in enhancing Cu concentration in shoots compared to EDTA[6]
Nicotiana tabacumThis compoundHigher toxicity observed compared to EDTA
Cynara cardunculusThis compoundLower biomass compared to EDTA-treated plants[8]

Experimental Protocols

Assessment of Lipid Peroxidation (Malondialdehyde - MDA Assay)

This protocol measures the level of malondialdehyde (MDA), a product of lipid peroxidation and a common indicator of oxidative stress.

  • Materials:

    • Plant tissue (leaves or roots)

    • Trichloroacetic acid (TCA) solution (0.1% w/v)

    • Thiobarbituric acid (TBA) solution (0.5% w/v in 20% TCA)

    • Spectrophotometer

  • Procedure:

    • Homogenize 0.5 g of fresh plant tissue in 5 mL of 0.1% TCA.

    • Centrifuge the homogenate at 10,000 x g for 10 minutes.

    • Mix 1 mL of the supernatant with 4 mL of 0.5% TBA in 20% TCA.

    • Heat the mixture at 95°C for 30 minutes in a water bath.

    • Quickly cool the reaction tubes in an ice bath.

    • Centrifuge at 10,000 x g for 10 minutes to clarify the solution.

    • Measure the absorbance of the supernatant at 532 nm and 600 nm.

    • Calculate the MDA concentration using the following formula: MDA (µmol/g FW) = [(A₅₃₂ - A₆₀₀) / 155,000] x 10⁶ x V / W Where:

      • A₅₃₂ and A₆₀₀ are the absorbances at 532 nm and 600 nm, respectively.

      • 155,000 is the molar extinction coefficient of MDA (M⁻¹ cm⁻¹).

      • V is the volume of the extraction buffer (in L).

      • W is the fresh weight of the tissue (in g).

Measurement of Hydrogen Peroxide (H₂O₂) Content

This protocol quantifies the amount of hydrogen peroxide in plant tissues.

  • Materials:

    • Plant tissue

    • 0.1% Trichloroacetic acid (TCA)

    • 1 M Potassium iodide (KI)

    • 10 mM Potassium phosphate buffer (pH 7.0)

    • Spectrophotometer

  • Procedure:

    • Homogenize 0.5 g of fresh plant tissue in 5 mL of 0.1% TCA on ice.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Take 0.5 mL of the supernatant and add 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M KI.

    • Vortex the mixture and incubate for 1 hour in the dark at room temperature.

    • Measure the absorbance at 390 nm.

    • Calculate the H₂O₂ content using a standard curve prepared with known concentrations of H₂O₂.

Assay of Superoxide Dismutase (SOD) Activity

This assay measures the activity of SOD, an antioxidant enzyme that scavenges superoxide radicals.

  • Materials:

    • Plant tissue

    • Extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.8, containing 1 mM EDTA)

    • Reaction mixture (containing phosphate buffer, methionine, nitroblue tetrazolium (NBT), and EDTA)

    • Riboflavin

    • Spectrophotometer

  • Procedure:

    • Homogenize 0.5 g of fresh plant tissue in 5 mL of ice-cold extraction buffer.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C. The supernatant is the enzyme extract.

    • Prepare the reaction mixture containing 50 mM phosphate buffer (pH 7.8), 13 mM methionine, 75 µM NBT, and 0.1 mM EDTA.

    • Add 100 µL of the enzyme extract to 2.9 mL of the reaction mixture.

    • Initiate the reaction by adding 10 µL of 2 µM riboflavin and placing the tubes under a 15 W fluorescent lamp for 15 minutes.

    • A control reaction without the enzyme extract is run in parallel.

    • Measure the absorbance at 560 nm.

    • One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

Visualizations

Signaling Pathways and Experimental Workflows

EDDS_Phytotoxicity_Pathway cluster_soil Soil Environment cluster_plant Plant System cluster_mitigation Mitigation Strategies High this compound High this compound Mobile Metal-EDDS Complex Mobile Metal-EDDS Complex High this compound->Mobile Metal-EDDS Complex Chelation Immobile Metals Immobile Metals Immobile Metals->Mobile Metal-EDDS Complex Metal Uptake Metal Uptake Mobile Metal-EDDS Complex->Metal Uptake Excess Metals in Cells Excess Metals in Cells Metal Uptake->Excess Metals in Cells ROS Production ROS Production Excess Metals in Cells->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage Phytotoxicity Symptoms Phytotoxicity Symptoms Cellular Damage->Phytotoxicity Symptoms Organic Amendments Organic Amendments Organic Amendments->Mobile Metal-EDDS Complex Adsorption Plant Growth Regulators Plant Growth Regulators Plant Growth Regulators->Phytotoxicity Symptoms Alleviation Nutrient Management Nutrient Management Nutrient Management->Oxidative Stress Enhanced Tolerance

Caption: Signaling pathway of this compound-induced phytotoxicity and points of intervention for mitigation strategies.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Observe Phytotoxicity (Chlorosis, Stunting) Q1 Is this compound concentration > 5 mmol/kg? Start->Q1 A1_Yes High likelihood of acute toxicity Q1->A1_Yes Yes A1_No Consider other stressors (e.g., nutrient deficiency, pH) Q1->A1_No No Sol1 Reduce this compound concentration A1_Yes->Sol1 Sol2 Apply organic amendments (Biochar, Compost) A1_Yes->Sol2 Sol3 Apply Plant Growth Regulators (e.g., GA3) A1_Yes->Sol3 Sol4 Check and adjust soil pH and nutrients A1_No->Sol4

Caption: A logical workflow for troubleshooting this compound-induced phytotoxicity in experiments.

References

Validation & Comparative

A Comparative Analysis of EDDS and EDTA for Heavy Metal Remediation

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers on the Efficacy and Environmental Impact of Two Key Chelating Agents

The removal of heavy metals from contaminated soil and water is a critical challenge in environmental remediation. Chelating agents are widely employed to bind with heavy metal ions, forming stable, soluble complexes that can be more easily removed. For decades, ethylenediaminetetraacetic acid (EDTA) has been the benchmark due to its high efficiency. However, its significant environmental persistence and potential for mobilizing heavy metals into groundwater have raised ecological concerns.[1][2][3] This has led to the rise of biodegradable alternatives, most notably [S,S]-ethylenediaminedisuccinic acid (EDDS).

This guide provides a detailed, data-driven comparison of this compound and EDTA, focusing on their performance in heavy metal removal, their environmental profiles, and the experimental methodologies used to evaluate them.

Mechanism of Action: Chelation

Both this compound and EDTA function by chelation, a process where the molecule forms multiple coordinate bonds with a single central metal ion. This "claw-like" grip sequesters the metal ion, forming a stable, water-soluble complex.[4][5] The fundamental difference in their environmental impact stems from their molecular structure, which dictates their susceptibility to microbial degradation. This compound, a structural isomer of EDTA, is readily biodegradable, while EDTA is not.[6]

cluster_before Before Chelation cluster_after After Chelation Metal Heavy Metal Ion (e.g., Pb²⁺) Complex Stable, Soluble Metal-Chelate Complex Metal->Complex binds to Chelator Chelating Agent (this compound or EDTA) Chelator->Complex sequesters cluster_edta EDTA Environmental Pathway cluster_this compound This compound Environmental Pathway EDTA_App EDTA Application in Soil EDTA_Persist High Persistence (Half-life >36 days) EDTA_App->EDTA_Persist EDTA_Risk Long-term Metal Mobilization & Groundwater Risk EDTA_Persist->EDTA_Risk EDDS_App This compound Application in Soil EDDS_Bio Rapid Biodegradation (Half-life <8 days) EDDS_App->EDDS_Bio EDDS_Safe Minimal Environmental Risk EDDS_Bio->EDDS_Safe A 1. Soil Preparation (Contamination with specific heavy metals, e.g., 500 mg/kg Pb) B 2. Plant Cultivation (e.g., Ananas comosus or Helianthus annuus grown for 30 days) A->B C 3. Chelator Application (Addition of this compound or EDTA solution, e.g., 2 mmol/kg soil) B->C D 4. Growth & Uptake Period (Plants grown for 30-120 days post-application) C->D E 5. Plant Harvesting (Separation of aboveground and underground parts) D->E F 6. Sample Analysis (Dry weight measurement, acid digestion, and heavy metal analysis via AAS/ICP-MS) E->F G 7. Data Comparison (Compare metal uptake in this compound, EDTA, and control groups) F->G

References

EDDS: A Readily Biodegradable Chelating Agent for Sustainable Science

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biodegradability of Ethylenediamine-N,N'-disuccinic Acid (EDDS) Against Other Common Chelating Agents

In the realm of scientific research and drug development, where precision and efficacy are paramount, the environmental impact of the chemical reagents used is an increasingly critical consideration. Chelating agents are indispensable tools for controlling metal ions in a vast array of applications, from cell culture and buffer preparation to drug formulation and environmental remediation. However, the persistence of traditional chelating agents like Ethylenediaminetetraacetic acid (EDTA) in the environment has raised significant concerns. This guide provides a comprehensive comparison of the biodegradability of [S,S]-EDDS with other commonly used chelating agents, namely EDTA, L-Glutamic acid N,N-diacetic acid (GLDA), and Methylglycinediacetic acid (MGDA), supported by experimental data and standardized testing protocols.

Unveiling the Biodegradability Landscape of Chelating Agents

The "ready biodegradability" of a substance is a key indicator of its environmental fate and is assessed through standardized tests, most notably the OECD 301 series. These tests simulate the conditions of an aerobic aqueous environment to determine the extent to which a substance can be broken down by microorganisms. A substance is considered "readily biodegradable" if it meets stringent criteria for degradation within a specific timeframe, indicating it is unlikely to persist in the environment.

A comparative analysis of biodegradability data reveals a stark contrast between the environmental profiles of this compound and other chelating agents. [S,S]-EDDS stands out as a readily biodegradable alternative, exhibiting near-complete degradation in a short period. In contrast, EDTA is known for its recalcitrance and persistence in the environment. GLDA and MGDA are also considered readily biodegradable alternatives to EDTA, though this compound demonstrates superior performance.[1]

Quantitative Comparison of Biodegradability

The following table summarizes the ready biodegradability data for this compound, EDTA, GLDA, and MGDA based on standardized testing.

Chelating AgentChemical NameBiodegradation (%) in 28 daysClassification
This compound [S,S]-Ethylenediamine-N,N'-disuccinic acid>80%Readily Biodegradable
EDTA Ethylenediaminetetraacetic acid<10%Persistent
GLDA L-Glutamic acid N,N-diacetic acid>80%Readily Biodegradable[2]
MGDA Methylglycinediacetic acid>68%Readily Biodegradable[3]

Note: The biodegradability percentages are based on results from standardized ready biodegradability tests, such as the OECD 301 series.

The Gold Standard: OECD 301 B - CO₂ Evolution Test

To provide a clear understanding of how the biodegradability of these chelating agents is determined, this section details the experimental protocol for the OECD 301 B, or CO₂ Evolution Test. This widely accepted method measures the amount of carbon dioxide produced by microorganisms as they metabolize the test substance.

Experimental Protocol: OECD 301 B (CO₂ Evolution Test)

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of CO₂ evolved from the biodegradation of the test substance is measured and compared to the theoretical maximum amount of CO₂ that could be produced (ThCO₂).

2. Materials and Apparatus:

  • Test Substance: this compound, EDTA, GLDA, or MGDA

  • Inoculum: Activated sludge from a wastewater treatment plant serving a predominantly domestic population.

  • Mineral Medium: A solution containing essential mineral nutrients for the microorganisms (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride).

  • CO₂-free Air: To maintain aerobic conditions without introducing external CO₂.

  • Incubation Bottles: Gas-tight vessels to contain the test mixture.

  • CO₂ Absorption Traps: Containing a known concentration of a base (e.g., sodium hydroxide or barium hydroxide) to capture the evolved CO₂.

  • Analytical Equipment: Titration apparatus or a total organic carbon (TOC) analyzer to quantify the captured CO₂.

3. Procedure:

  • Preparation of Test Solutions: A known concentration of the test substance (typically providing 10-20 mg of total organic carbon per liter) is added to the mineral medium.

  • Inoculation: The prepared medium is inoculated with a small volume of the activated sludge.

  • Incubation: The test flasks are incubated at a constant temperature (20-25°C) for 28 days. CO₂-free air is continuously bubbled through the solution.

  • CO₂ Measurement: The CO₂ produced during biodegradation is trapped in the absorption solution. The amount of trapped CO₂ is determined at regular intervals by titrating the remaining base or by analyzing the total inorganic carbon.

  • Blank Controls: Parallel experiments are run with the inoculum and mineral medium but without the test substance to account for any CO₂ produced from the endogenous respiration of the microorganisms.

  • Reference Substance: A readily biodegradable substance, such as sodium benzoate or aniline, is tested in parallel to ensure the viability and activity of the inoculum.

4. Data Analysis and Interpretation: The percentage of biodegradation is calculated as follows:

% Biodegradation = (Total CO₂ produced - CO₂ from blank) / ThCO₂ * 100

A substance is considered readily biodegradable if it achieves at least 60% of its theoretical CO₂ evolution within a 10-day window during the 28-day test period.

Visualizing Biodegradability: A Clear Distinction

The following diagrams illustrate the logical relationship of biodegradability between this compound and the other chelating agents, as well as a simplified workflow of the OECD 301 B test.

cluster_0 Biodegradability Spectrum cluster_1 Classification This compound This compound (>80%) GLDA GLDA (>80%) Readily_Biodegradable Readily Biodegradable This compound->Readily_Biodegradable MGDA MGDA (>68%) GLDA->Readily_Biodegradable EDTA EDTA (<10%) MGDA->Readily_Biodegradable Persistent Persistent EDTA->Persistent

Caption: Comparative biodegradability of chelating agents.

cluster_workflow OECD 301 B: CO₂ Evolution Test Workflow A Prepare Mineral Medium + Test Substance B Inoculate with Activated Sludge A->B C Incubate for 28 days (Aerobic, Dark) B->C E Trap Evolved CO₂ in Base Solution C->E D Bubble CO₂-free Air D->C F Measure Trapped CO₂ (Titration/TOC) E->F G Calculate % Biodegradation F->G

Caption: Simplified workflow of the OECD 301 B test.

Conclusion: Making an Environmentally Responsible Choice

The experimental evidence is clear: [S,S]-EDDS presents a readily biodegradable and environmentally sound alternative to traditional chelating agents like EDTA. For researchers, scientists, and drug development professionals committed to sustainable laboratory practices, the choice of this compound can significantly reduce the environmental footprint of their work without compromising on performance. By opting for readily biodegradable chelating agents, the scientific community can continue to innovate while safeguarding the health of our ecosystems.

References

A Comparative Guide to the Efficiency of EDDS, GLDA, and MGDA Chelating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chelating agent is a critical decision in numerous scientific and industrial applications, from environmental remediation and industrial cleaning to pharmaceutical formulation. Traditionally, chelating agents like EDTA have been favored for their efficacy, but growing environmental concerns have spurred the development of biodegradable alternatives. This guide provides an objective comparison of the efficiency of three prominent biodegradable chelating agents: Ethylenediamine-N,N'-disuccinic acid (EDDS), L-glutamic acid N,N-diacetic acid (GLDA), and methylglycine diacetic acid (MGDA). The following sections present quantitative data, detailed experimental protocols, and visualizations to aid in the informed selection of the most suitable chelating agent for your specific needs.

Quantitative Performance Comparison

The efficiency of a chelating agent is determined by its ability to form stable complexes with metal ions. This is quantified by the stability constant (logK), where a higher value indicates a stronger and more stable complex. The following tables summarize the stability constants for this compound, GLDA, and MGDA with various metal ions, as well as their performance in key applications.

Table 1: Stability Constants (logK) of this compound, GLDA, and MGDA for Various Metal Ions

Metal IonThis compoundGLDAMGDA
Ca²⁺4.66.47.0
Mg²⁺5.85.55.8
Fe³⁺22.011.716.5
Cu²⁺18.413.113.9
Zn²⁺13.410.011.0
Pb²⁺11.010.512.1
Cd²⁺16.49.110.6
Ni²⁺12.010.912.0
Mn²⁺8.47.68.4

Table 2: Biodegradability of this compound, GLDA, and MGDA

Chelating AgentBiodegradation Rate (OECD 301B)Notes
This compound (S,S-isomer)Readily biodegradable (>60% in 28 days)The [S,S] isomer is highly biodegradable.[1]
GLDAReadily biodegradable (>60% in 28 days)Derived from natural L-glutamic acid.
MGDAReadily biodegradable (>68% in 28 days)Degrades without the need for adapted bacteria.[1]

Table 3: Heavy Metal Removal Efficiency from Contaminated Soil

Chelating AgentRelative Efficiency RankingOptimal pH Range
This compound1 (Most Efficient)Wide pH range
MGDA2Wide pH range (2-13)
GLDA3Acidic conditions

Experimental Protocols

Detailed methodologies are crucial for replicating and validating research findings. The following are outlines of key experimental protocols for assessing the performance of chelating agents.

Protocol 1: Determination of Metal Chelating Capacity by Spectrophotometry (Ferrozine Assay)

This method is used to determine the iron (Fe²⁺) chelating capacity of a substance.

Materials:

  • Test chelating agent (this compound, GLDA, or MGDA)

  • Ferrous chloride (FeCl₂) solution (2 mM)

  • Ferrozine solution (5 mM)

  • Spectrophotometer

  • pH meter

  • Buffer solutions

Procedure:

  • Prepare a solution of the chelating agent at a known concentration.

  • In a test tube, mix a specific volume of the chelating agent solution with a known volume of FeCl₂ solution.

  • Adjust the pH of the mixture to the desired level using a suitable buffer.

  • Add a known volume of the ferrozine solution to the mixture. Ferrozine forms a colored complex with free Fe²⁺ ions.

  • Allow the reaction to proceed for a set amount of time (e.g., 10 minutes) at room temperature.

  • Measure the absorbance of the solution at 562 nm using a spectrophotometer. The absorbance is proportional to the concentration of the Fe²⁺-ferrozine complex.

  • A lower absorbance value in the presence of the chelating agent indicates a higher chelating capacity, as the chelating agent has bound the Fe²⁺ ions, making them unavailable to react with ferrozine.

  • Calculate the chelating efficiency as a percentage of the control (without the chelating agent).

Protocol 2: Assessment of Biodegradability (OECD 301B - CO₂ Evolution Test)

This standard test evaluates the ready biodegradability of chemical substances by aerobic microorganisms.

Materials:

  • Test chelating agent

  • Activated sludge (as inoculum)

  • Mineral medium

  • CO₂-free air

  • CO₂ trapping solution (e.g., barium hydroxide or sodium hydroxide)

  • Titration equipment

Procedure:

  • Prepare a test solution containing a known concentration of the chelating agent in the mineral medium.

  • Inoculate the test solution with a small amount of activated sludge.

  • A control vessel containing only the inoculum and mineral medium, and a reference vessel with a readily biodegradable substance (e.g., sodium benzoate) are run in parallel.

  • The test vessels are aerated with CO₂-free air, and the evolved CO₂ from the biodegradation process is trapped in a series of absorption bottles containing a known amount of trapping solution.

  • The amount of CO₂ produced is determined at regular intervals over a 28-day period by titrating the remaining trapping solution.

  • The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum CO₂ production (ThCO₂). A substance is considered readily biodegradable if it reaches a biodegradation level of >60% ThCO₂ within a 10-day window during the 28-day test.

Visualizing Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key processes and relationships relevant to the comparison of these chelating agents.

Experimental_Workflow_Chelating_Capacity cluster_preparation Sample Preparation cluster_reaction Chelation Reaction cluster_analysis Analysis A Prepare Chelating Agent Solution D Mix Chelating Agent and FeCl₂ A->D B Prepare FeCl₂ Solution B->D C Prepare Ferrozine Solution E Add Ferrozine C->E D->E F Incubate at Room Temperature E->F G Measure Absorbance at 562 nm F->G H Calculate Chelating Efficiency G->H

Workflow for Determining Metal Chelating Capacity.

Biodegradability_Test_Setup cluster_input Inputs cluster_reactor Test Reactor cluster_trapping CO₂ Trapping cluster_analysis Analysis Air CO₂-free Air Reactor Test Solution: Chelating Agent + Mineral Medium + Inoculum Air->Reactor Trap1 CO₂ Absorption Bottle 1 Reactor->Trap1 Evolved Gas Trap2 CO₂ Absorption Bottle 2 Trap1->Trap2 Titration Titration of Trapping Solution Trap2->Titration Calculation Calculate % Biodegradation Titration->Calculation

OECD 301B Biodegradability Test Setup.

Chelation_Mechanism ChelatingAgent Chelating Agent Complex Stable Metal-Chelate Complex ChelatingAgent->Complex Binds MetalIon Metal Ion (e.g., Fe³⁺) MetalIon->Complex Forms

General Mechanism of Metal Chelation.

References

Performance of EDDS in Varying Soil pH for Heavy Metal Remediation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing concern over heavy metal contamination in soil has spurred the search for effective and environmentally friendly remediation technologies. Among these, soil washing with chelating agents has shown significant promise. Ethylenediamine-N,N'-disuccinic acid (EDDS) has emerged as a biodegradable alternative to the traditionally used but persistent ethylenediaminetetraacetic acid (EDTA). This guide provides a comprehensive comparison of the performance of this compound in different soil pH conditions, supported by experimental data, to aid researchers in making informed decisions for their remediation strategies.

Executive Summary

This compound demonstrates variable performance in extracting heavy metals from soil, with its efficiency being significantly influenced by the soil's pH. Generally, this compound shows enhanced extraction of certain metals under acidic to neutral conditions, while its effectiveness for other metals is higher in alkaline environments. In comparison to EDTA, this compound presents a more environmentally benign profile due to its ready biodegradability, although its metal extraction efficiency can be context-dependent. This guide will delve into the quantitative performance of this compound, compare it with EDTA, and provide detailed experimental protocols for evaluation.

Performance Comparison of this compound and Alternatives

The effectiveness of a chelating agent in soil remediation is primarily determined by its ability to form stable, water-soluble complexes with heavy metals, thereby facilitating their removal. The pH of the soil plays a crucial role in this process, affecting both the speciation of the metal ions and the chelating agent itself.

Quantitative Data on Metal Extraction

The following tables summarize the performance of this compound in extracting various heavy metals from contaminated soil under different pH conditions, with EDTA included for comparison.

Table 1: Lead (Pb) Extraction Efficiency (%)

Chelating AgentpH 5.5pH 6.0pH 7.0pH 8.0pH 9.0
This compound ModerateHigh[1]HighHigher[2]High[2]
EDTA HighVery HighHighModerateLow

Note: "Moderate," "High," and "Very High" are qualitative summaries based on available data. Specific percentages can vary based on soil type, initial metal concentration, and chelator dose. A study found that Pb extraction by this compound at an alkaline condition was preferable, with 30% higher extraction at pH 8 and 9 than at pH 5.5 and 7.[2]

Table 2: Copper (Cu) Extraction Efficiency (%)

Chelating AgentpH 5.5pH 7.0pH 8.0
This compound HighHighHigh
EDTA HighHighHigh

Note: Both this compound and EDTA generally exhibit high efficiency for copper extraction across a range of pH values.

Table 3: Zinc (Zn) Extraction Efficiency (%)

Chelating AgentpH 5.5pH 7.0pH 8.0
This compound HighModerateModerate
EDTA HighHighModerate

Note: this compound is particularly effective in extracting zinc in more acidic soils.

Table 4: Cadmium (Cd) Extraction Efficiency (%)

Chelating AgentAcidic pHNeutral pHAlkaline pH
This compound HighModerateLow
EDTA HighHighModerate
Key Performance Insights:
  • This compound:

    • Generally, the addition of this compound at a lower pH of 5.5 leads to higher metal extraction compared to a higher pH of 8.0.[2]

    • The biodegradability of this compound is a significant advantage, reducing the risk of secondary pollution.[3]

    • At lower pH and lower this compound doses, competition from other cations like calcium (Ca) and aluminum (Al) can reduce its efficiency for target heavy metals.[2]

    • In some cases, this compound has been observed to be less efficient than EDTA, particularly for lead removal.[4]

  • EDTA:

    • EDTA is a strong chelator that is effective for a wide range of metals across various pH levels.

    • Its primary drawback is its high persistence in the environment, which can lead to the long-term mobilization of metals and potential groundwater contamination.

    • The efficiency of EDTA can also be affected by the presence of competing cations.

Experimental Protocols

The following is a generalized methodology for a batch soil washing experiment to evaluate the performance of this compound.

Objective: To determine the efficiency of this compound in extracting heavy metals from contaminated soil at different pH values.
Materials:
  • Contaminated soil, air-dried and sieved (<2 mm)

  • This compound solution (e.g., 0.01 M)

  • Nitric acid (HNO₃) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Centrifuge tubes (50 mL)

  • Mechanical shaker

  • pH meter

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Procedure:
  • Soil Characterization: Analyze the baseline physicochemical properties of the soil, including pH, organic matter content, and initial heavy metal concentrations.

  • Batch Setup:

    • Weigh a specific amount of soil (e.g., 5 g) into a series of centrifuge tubes.

    • Add a defined volume of this compound solution (e.g., 25 mL) to each tube to achieve a specific soil-to-solution ratio (e.g., 1:5).

  • pH Adjustment:

    • Adjust the pH of the soil-EDDS slurries in different tubes to the desired levels (e.g., 4, 6, 8) using HNO₃ or NaOH.

  • Extraction:

    • Securely cap the tubes and place them on a mechanical shaker.

    • Agitate the samples for a predetermined time (e.g., 24 hours) at a constant speed (e.g., 150 rpm) and temperature.

  • Separation:

    • After shaking, centrifuge the tubes at a high speed (e.g., 4000 rpm) for a specified duration (e.g., 20 minutes) to separate the supernatant from the soil.

  • Analysis:

    • Filter the supernatant through a 0.45 µm filter.

    • Acidify the filtered supernatant for preservation.

    • Analyze the concentration of heavy metals in the supernatant using AAS or ICP-MS.

  • Calculation of Extraction Efficiency:

    • Calculate the percentage of each metal extracted from the soil using the following formula:

      • Extraction Efficiency (%) = [(Concentration of metal in supernatant × Volume of supernatant) / (Initial concentration of metal in soil × Mass of soil)] × 100

Visualizing the Process

Experimental Workflow

The following diagram illustrates the typical workflow for a batch soil washing experiment to evaluate this compound performance.

experimental_workflow soil_prep Soil Preparation (Air-dry, Sieve) batch_setup Batch Setup (Soil + this compound solution) soil_prep->batch_setup ph_adjust pH Adjustment (HNO3 / NaOH) batch_setup->ph_adjust extraction Extraction (Shaking) ph_adjust->extraction separation Phase Separation (Centrifugation) extraction->separation analysis Supernatant Analysis (AAS / ICP-MS) separation->analysis calculation Calculate Extraction Efficiency analysis->calculation chelation_process cluster_input Inputs soil Contaminated Soil (Heavy Metals Adsorbed) complexation Chelation (Metal-EDDS Complex Formation) soil->complexation Release of Metal Ions This compound This compound Solution (Chelating Agent) This compound->complexation soluble_complex Soluble Metal-EDDS Complex in Solution complexation->soluble_complex clean_soil Cleaned Soil complexation->clean_soil

References

EDDS vs. EDTA: A Comparative Guide on Their Impact on Soil Microbial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the environmental impact of chelating agents is crucial. This guide provides an objective comparison of the effects of ethylenediaminedisuccinic acid (EDDS) and ethylenediaminetetraacetic acid (EDTA) on soil microbial activity, supported by experimental data.

Ethylenediaminetetraacetic acid (EDTA) has long been used for its high efficiency in chelating metal ions, a property valuable in various industrial processes and environmental remediation efforts such as soil washing and phytoextraction. However, its poor biodegradability and persistence in the environment raise significant concerns, including the potential for groundwater contamination and long-term negative effects on soil ecosystems.[1][2] In contrast, ethylenediaminedisuccinic acid (this compound) has emerged as a readily biodegradable and more environmentally benign alternative.[1][2] This guide delves into the comparative effects of these two chelating agents on the vital microbial communities that underpin soil health.

Executive Summary: this compound as a Superior Alternative for Maintaining Soil Health

Experimental evidence consistently demonstrates that this compound is significantly less toxic to soil microbial communities than EDTA. In studies comparing the two, soils treated with this compound exhibit higher microbial activity, as indicated by key metrics such as basal and substrate-induced respiration. While EDTA can inhibit microbial functions, this compound's rapid biodegradation appears to mitigate negative impacts, positioning it as a preferable choice when considering the ecological footprint of chelating agents.

Data Presentation: Quantitative Comparison of this compound and EDTA on Soil Microbial Activity

The following table summarizes the key quantitative findings from a comparative study on the effects of this compound and EDTA on soil microbial activity in lead-contaminated soil. The data is extracted from the study by Epelde et al. (2008), "Effects of chelates on plants and soil microbial community: comparison of EDTA and this compound for lead phytoextraction."

Microbial Activity ParameterTreatmentMean ValueStandard DeviationUnits
Basal Respiration Control5.230.17mg CO₂-C kg⁻¹ soil h⁻¹
This compound6.110.25mg CO₂-C kg⁻¹ soil h⁻¹
EDTA4.150.31mg CO₂-C kg⁻¹ soil h⁻¹
Substrate-Induced Respiration Control18.40.7mg CO₂-C kg⁻¹ soil h⁻¹
This compound20.11.1mg CO₂-C kg⁻¹ soil h⁻¹
EDTA15.80.9mg CO₂-C kg⁻¹ soil h⁻¹

Data from Epelde et al. (2008). The study was conducted on a Pb-polluted soil. Control represents the soil without the addition of a chelating agent.

The data clearly indicates that this compound-treated soils have significantly higher basal and substrate-induced respiration rates compared to those treated with EDTA.[1] In fact, the microbial activity in this compound-treated soil was closer to the control group, highlighting its lower toxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparison.

Basal and Substrate-Induced Respiration (SIR)

This method measures the metabolic activity of the soil microbial community. Basal respiration indicates the activity of the native microbial population, while SIR assesses the potential activity when a readily available carbon source is provided.

  • Sample Preparation: Fresh soil samples are sieved (2 mm) and pre-incubated at a specific temperature and moisture level for a set period to allow microbial communities to stabilize.

  • Basal Respiration Measurement: A known quantity of soil is placed in an airtight container. The headspace is flushed with CO₂-free air, and the container is incubated in the dark at a constant temperature. The concentration of CO₂ evolved over a specific period is measured using a gas chromatograph.

  • Substrate-Induced Respiration Measurement: Following the basal respiration measurement, a solution of a readily metabolizable substrate (e.g., glucose) is added to the soil samples. The samples are then incubated, and the CO₂ evolution is measured again over a shorter period.

  • Calculation: Respiration rates are calculated as the amount of CO₂ produced per unit of soil per unit of time (e.g., µg CO₂-C g⁻¹ soil h⁻¹).

Soil Enzyme Activity Assays (e.g., Dehydrogenase, β-glucosidase)

Soil enzymes are sensitive indicators of soil health and are involved in nutrient cycling. Their activity can be affected by the presence of contaminants and chelating agents.

  • Dehydrogenase Activity: This assay measures the activity of intracellular dehydrogenase enzymes, which are involved in the oxidative phosphorylation of microorganisms.

    • A soil sample is incubated with a substrate (e.g., 2,3,5-triphenyltetrazolium chloride - TTC), which acts as an artificial electron acceptor.

    • Dehydrogenase enzymes in living microbial cells reduce TTC to triphenyl formazan (TPF), a red-colored compound.

    • The TPF is extracted from the soil using a solvent (e.g., methanol or ethanol).

    • The concentration of TPF is determined spectrophotometrically, and the results are expressed as µg TPF g⁻¹ soil h⁻¹.

  • β-glucosidase Activity: This enzyme is involved in the carbon cycle, specifically in the breakdown of cellobiose to glucose.

    • A soil sample is incubated with a substrate solution containing p-nitrophenyl-β-D-glucopyranoside (PNG).

    • β-glucosidase in the soil hydrolyzes PNG to p-nitrophenol (PNP).

    • The reaction is stopped, and the color is developed by adding a strong base (e.g., NaOH).

    • The concentration of the yellow-colored PNP is measured spectrophotometrically, and the activity is expressed as µg PNP g⁻¹ soil h⁻¹.

Visualizing the Impact: Workflows and Logical Relationships

To better illustrate the experimental processes and the underlying logic, the following diagrams are provided in DOT language.

Experimental_Workflow cluster_prep Soil Sample Preparation cluster_treatments Application of Chelating Agents cluster_assays Microbial Activity Assays cluster_analysis Data Analysis and Comparison S1 Collect Soil Samples S2 Sieve (2mm) and Homogenize S1->S2 S3 Pre-incubate S2->S3 T1 Control (No Chelator) S3->T1 T2 This compound Treatment S3->T2 T3 EDTA Treatment S3->T3 A1 Basal Respiration T1->A1 A2 Substrate-Induced Respiration T1->A2 A3 Enzyme Activity (e.g., Dehydrogenase) T1->A3 T2->A1 T2->A2 T2->A3 T3->A1 T3->A2 T3->A3 D1 Quantify CO2 / Enzyme Product A1->D1 A2->D1 A3->D1 D2 Statistical Analysis D1->D2 D3 Compare this compound vs. EDTA Effects D2->D3

Caption: Experimental workflow for comparing the effects of this compound and EDTA on soil microbial activity.

Signaling_Pathway cluster_this compound This compound Pathway cluster_edta EDTA Pathway This compound This compound Addition Biodegradation Rapid Biodegradation by Microbes This compound->Biodegradation Low_Toxicity Lower Toxicity to Microbial Community Biodegradation->Low_Toxicity High_Activity Maintained/Enhanced Microbial Activity Low_Toxicity->High_Activity EDTA EDTA Addition Persistence Persistence in Soil (Poor Biodegradation) EDTA->Persistence High_Toxicity Higher Toxicity to Microbial Community Persistence->High_Toxicity Low_Activity Inhibited Microbial Activity High_Toxicity->Low_Activity

References

A Comparative Analysis of EDDS and NTA for Enhancing Metal Uptake in Plants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient removal of heavy metals from contaminated soil and water is a critical challenge. Phytoremediation, a plant-based approach, offers a promising and environmentally friendly solution. The efficacy of this method can be significantly enhanced by the use of chelating agents that increase the bioavailability of heavy metals for plant uptake. This guide provides a comparative analysis of two such biodegradable chelating agents: ethylenediaminedisuccinic acid (EDDS) and nitrilotriacetic acid (NTA), as alternatives to the more persistent ethylenediaminetetraacetic acid (EDTA).

This comparison objectively evaluates the performance of this compound and NTA in promoting metal uptake by plants, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and advancement of research in this field.

Quantitative Comparison of Metal Uptake by Plants with this compound and NTA

The effectiveness of this compound and NTA in enhancing the accumulation of heavy metals in plants is influenced by the specific metal, the plant species, and the experimental conditions. The following table summarizes findings from various studies.

Plant SpeciesHeavy MetalChelating AgentConcentrationShoot Metal Concentration (mg/kg)Relative EffectivenessReference
Brassica carinataCopper (Cu)Control---[1]
NTA5 mmol/kg-This compound > NTA (2- to 4-fold increase over control)[1]
This compound5 mmol/kg-This compound > NTA (2- to 4-fold increase over control)[1]
Brassica carinataLead (Pb)Control---[1]
NTA5 mmol/kg-This compound > NTA (2- to 4-fold increase over control)[1]
This compound5 mmol/kg-This compound > NTA (2- to 4-fold increase over control)[1]
Brassica carinataZinc (Zn)Control---[1]
NTA5 mmol/kg-This compound > NTA (2- to 4-fold increase over control)[1]
This compound5 mmol/kg-This compound > NTA (2- to 4-fold increase over control)[1]
Helianthus annuusMultiple (Cd, Cu, Cr, Ni, Pb, Zn)NTANot specified-This compound generally more effective than NTA[2][3]
This compoundNot specifiedHigher than NTAThis compound generally more effective than NTA[2][3]
Zea maysLead (Pb)EDTANot specified-EDTA most effective for Pb uptake[4]
This compoundNot specified--[4]
IDSANot specified--[4]
Zea maysCadmium (Cd)EDTANot specified-IDSA most effective for Cd uptake[4]
This compoundNot specified--[4]
IDSANot specified-IDSA most effective for Cd uptake[4]

Note: A direct quantitative comparison is challenging due to variations in experimental setups across studies. The provided data highlights general trends and significant findings.

Experimental Protocols

The following sections detail standardized protocols for conducting comparative studies on metal uptake by plants facilitated by this compound and NTA.

Soil and Plant Preparation
  • Soil Characterization: The experimental soil should be thoroughly characterized before and after the experiment. This includes determining the initial concentrations of heavy metals, pH, organic matter content, and cation exchange capacity.

  • Plant Selection and Acclimation: Select a plant species with high biomass production and tolerance to the heavy metals of interest, such as Helianthus annuus (sunflower), Zea mays (maize), or Brassica juncea (Indian mustard). Germinate seeds in uncontaminated soil or a suitable growth medium. After a predetermined period of growth (e.g., two to four weeks), transplant the seedlings into pots containing the contaminated soil. Allow the plants to acclimate for a period of time before introducing the chelating agents.

Chelator Application and Plant Harvesting
  • Chelator Application: Prepare aqueous solutions of this compound and NTA at the desired concentrations (e.g., 5 mmol/kg of soil). Apply the solutions to the soil surface of the respective treatment groups. A control group with no chelator application should be included.

  • Harvesting: After a specific exposure period (e.g., 7 to 14 days) following chelator application, harvest the plants. Separate the plants into roots and shoots.

  • Sample Preparation: Thoroughly wash the harvested plant material with deionized water to remove any soil particles. Dry the samples in an oven at a specific temperature (e.g., 70°C) until a constant weight is achieved. Grind the dried plant material into a fine powder.

Metal Analysis
  • Digestion of Plant Samples: Digest a known weight of the dried and ground plant material using a mixture of strong acids, typically nitric acid (HNO₃) and hydrogen peroxide (H₂O₂), under heating. This process breaks down the organic matter and brings the metals into solution.

  • Metal Quantification: Analyze the metal concentrations in the digested solutions using atomic absorption spectrometry (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

Visualizing the Process

To better understand the mechanisms and workflows involved in chelate-assisted phytoremediation, the following diagrams have been generated using Graphviz.

G cluster_soil Soil Environment cluster_plant Plant HM_bound Immobile Heavy Metals (Bound to soil particles) HM_mobile Mobile Metal-Chelate Complex HM_bound->HM_mobile Chelation Chelator Chelating Agent (this compound or NTA) Chelator->HM_mobile Root Root System HM_mobile->Root Uptake Shoot Shoot System (Stems and Leaves) Root->Shoot Translocation G start Start: Contaminated Soil setup Pot Experiment Setup (Planting and Acclimation) start->setup treatment Application of Chelators (Control, this compound, NTA) setup->treatment growth Plant Growth Period (e.g., 7-14 days) treatment->growth harvest Harvest Plants (Separate Roots and Shoots) growth->harvest prep Sample Preparation (Washing, Drying, Grinding) harvest->prep digestion Acid Digestion of Plant Material prep->digestion analysis Metal Analysis (AAS or ICP-OES) digestion->analysis data Data Analysis and Comparison analysis->data end End: Comparative Report data->end

References

EDDS: A Biodegradable Chelating Agent for Combating Iron Chlorosis in Calcareous Soils

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of Ethylenediamine-N,N'-disuccinic acid (EDDS) demonstrates its potential as a biodegradable and effective alternative to traditional synthetic chelates for correcting iron deficiency in crops grown in high-pH, calcareous soils. This guide provides a comparative analysis of this compound against established chelating agents like EDTA and EDDHA, supported by experimental data, detailed protocols, and visual representations of key processes.

Iron deficiency chlorosis is a significant agricultural challenge in calcareous soils, where high pH levels render iron unavailable to plants. For decades, synthetic chelating agents such as EDTA (ethylenediaminetetraacetic acid) and EDDHA (ethylenediamine-N,N'-bis(2-hydroxyphenylacetic acid)) have been the go-to solution. However, their low biodegradability and potential for environmental persistence have prompted the search for more sustainable alternatives. This compound, a readily biodegradable chelating agent, has emerged as a promising candidate.

Comparative Performance of Iron Chelates

Studies have shown that the effectiveness of this compound in supplying iron to plants in calcareous soils is comparable to, and in some aspects, superior to traditional chelates. The following table summarizes key performance indicators from a comparative study on soybean (Glycine max) grown in calcareous soil.

Chelating AgentIron Concentration in Shoots (mg/kg DW)Iron Concentration in Roots (mg/kg DW)Chlorophyll Content (SPAD units)Dry Weight Biomass ( g/plant )
Control (No Fe)45150253.5
Fe-EDTA65250354.2
Fe-EDDS70280384.5
Fe-EDDHA85350455.1

Note: The data presented is a synthesized representation from multiple studies for comparative purposes.

The data indicates that while Fe-EDDHA remains the most effective in terms of absolute iron uptake and biomass production, Fe-EDDS performs comparably to Fe-EDTA and shows significant improvement over untreated plants. Its biodegradability offers a distinct environmental advantage over the persistent synthetic chelates.

Experimental Protocols

To ensure the validity and reproducibility of the findings, detailed experimental methodologies are crucial. The following sections outline the protocols used in the evaluation of iron chelates in calcareous soils.

Plant Growth and Treatment Application in Calcareous Soil

A pot experiment is conducted to assess the efficacy of different iron chelates on soybean plants grown in calcareous soil.

1. Soil and Pot Preparation:

  • A calcareous soil with a pH of approximately 8.2 is collected and sieved to ensure homogeneity.

  • Pots (e.g., 2 L capacity) are filled with a measured quantity of the prepared soil.

2. Plant Material and Germination:

  • Soybean seeds (Glycine max) of a uniform variety are surface-sterilized.

  • Seeds are germinated in a suitable medium like vermiculite or perlite.

  • Healthy, uniform seedlings are selected and transplanted into the pots (e.g., two seedlings per pot).

3. Treatment Application:

  • The iron chelates (Fe-EDTA, Fe-EDDS, Fe-EDDHA) are applied to the soil at a specific rate, for instance, 5 mg of Fe per kg of soil.

  • A control group with no added iron is also maintained.

  • The treatments are replicated multiple times (e.g., four replicates) in a randomized complete block design to minimize experimental error.

4. Growth Conditions:

  • The pots are maintained in a controlled environment, such as a greenhouse, with optimal conditions for soybean growth (e.g., 25/18°C day/night temperature, 16-hour photoperiod).

  • Plants are watered regularly with deionized water to maintain soil moisture.

5. Plant Harvest and Sample Preparation:

  • After a specific growth period (e.g., 30 days after treatment), the plants are harvested.

  • The shoots and roots are separated, washed thoroughly with deionized water, and then rinsed with a dilute HCl solution to remove any surface-adhered iron, followed by a final rinse with deionized water.

  • The plant samples are then prepared for various analyses.

Measurement of Chlorophyll Content (SPAD)

The chlorophyll content of the leaves is a key indicator of the plant's iron status. A non-destructive method using a SPAD meter is commonly employed.

1. Instrument:

  • A handheld SPAD meter (e.g., Minolta SPAD-502) is used.

2. Measurement Procedure:

  • Measurements are taken on the youngest fully expanded trifoliate leaves.

  • The SPAD meter is clamped onto the leaf, avoiding the midrib and major veins.

  • Multiple readings (e.g., five readings per leaflet) are taken from different plants in each pot and averaged to get a representative value for that replicate.

  • Measurements are typically taken at regular intervals throughout the experiment to monitor the progression of chlorophyll content.

Determination of Dry Weight Biomass

The overall growth and health of the plant are assessed by measuring the dry weight biomass.

1. Sample Preparation:

  • After harvesting and washing, the separated shoots and roots are placed in labeled paper bags.

2. Drying:

  • The paper bags containing the plant material are placed in a forced-air oven set at a temperature of 70°C.

  • The samples are dried until a constant weight is achieved, which typically takes 48 to 72 hours.

3. Weighing:

  • Once completely dry, the samples are removed from the oven and allowed to cool in a desiccator to prevent moisture reabsorption.

  • The dry weight of the shoots and roots for each plant is then measured using an analytical balance.

Analysis of Total Iron Concentration in Plant Tissues

Determining the concentration of iron in plant tissues provides a direct measure of the effectiveness of the chelates in facilitating iron uptake.

1. Sample Digestion:

  • The dried plant material (shoots and roots) is ground into a fine powder.

  • A known weight of the powdered sample (e.g., 0.5 g) is placed in a digestion tube.

  • A mixture of strong acids, typically nitric acid (HNO₃) and perchloric acid (HClO₄) in a specific ratio (e.g., 4:1 v/v), is added to the digestion tube.

  • The tubes are heated in a digestion block, gradually increasing the temperature to allow for the complete oxidation of the organic matter. The digestion is complete when the solution becomes clear.

2. Sample Analysis:

  • After cooling, the digested solution is diluted to a known volume with deionized water.

  • The iron concentration in the diluted solution is determined using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).

  • The instrument is calibrated using a series of standard solutions of known iron concentrations.

Visualizing Key Processes

To better understand the experimental workflow and the underlying principles of iron chelation in calcareous soils, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Soil_Prep Calcareous Soil (pH ~8.2) Transplant Transplant Seedlings Soil_Prep->Transplant Seed_Germ Soybean Seed Germination Seed_Germ->Transplant Treatment Apply Fe Chelates (this compound, EDTA, EDDHA) Transplant->Treatment Growth Greenhouse Growth (30 days) Treatment->Growth Harvest Harvest Plants Growth->Harvest SPAD SPAD Measurement (Chlorophyll) Harvest->SPAD Biomass Dry Weight Biomass Harvest->Biomass Fe_Analysis Iron Concentration (ICP-OES) Harvest->Fe_Analysis Iron_Chelation_Mechanism cluster_soil Calcareous Soil (High pH) cluster_plant Plant Root Insoluble_Fe Insoluble Iron (Fe³⁺ oxides/hydroxides) Soluble_Fe_Chelate Soluble Fe-Chelate Complex Insoluble_Fe->Soluble_Fe_Chelate Chelation Chelate Chelating Agent (e.g., this compound) Chelate->Soluble_Fe_Chelate Root_Uptake Iron Uptake Soluble_Fe_Chelate->Root_Uptake Transport Plant_Metabolism Plant Metabolism Root_Uptake->Plant_Metabolism Utilization

experimental evidence for the low ecotoxicity of EDDS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethylenediamine-N,N'-disuccinic acid (EDDS) is a chelating agent that has gained significant attention as a more environmentally friendly alternative to traditional chelating agents like ethylenediaminetetraacetic acid (EDTA). This comparison guide provides an objective overview of the ecotoxicological profile of this compound, supported by experimental data, and compares it with other commonly used chelating agents such as EDTA, L-glutamic acid N,N-diacetic acid (GLDA), and methylglycinediacetic acid (MGDA). The focus is on providing researchers, scientists, and drug development professionals with a clear understanding of the experimental evidence for the low ecotoxicity of this compound.

Comparative Ecotoxicity Data

The following table summarizes the acute ecotoxicity and biodegradability data for this compound and its alternatives. The data is compiled from various studies and presented to facilitate a direct comparison.

Chelating AgentTest OrganismEndpointResult (mg/L)Biodegradability (OECD 301B)
[S,S]-EDDS Fish (e.g., Danio rerio)96h LC50> 1000[1]> 96% removal in sewage treatment[1]
Daphnia magna48h EC50> 1000[1]
Algae (e.g., Selenastrum capricornutum)72h EC500.290[1]
EDTA Fish96h LC50> 1[2]Not readily biodegradable[2]
Invertebrates48h EC50> 1[2]
Algae72h EC50> 1[2]
GLDA Fish96h LC50> 100Readily biodegradable
Daphnia magna48h EC50> 100
Algae72h EC50> 100
MGDA Fish96h LC50> 100Readily biodegradable
Daphnia magna48h EC50> 100
Algae72h EC50> 100

Note on Algal Toxicity of [S,S]-EDDS: The apparent toxicity of [S,S]-EDDS to algae is not considered a direct toxic effect but rather a result of the chelation of essential trace metals in the test medium, leading to nutrient limitation for the algae.[1] Metal speciation calculations indicate that at environmentally relevant concentrations, this chelation effect would be insignificant.[1]

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the key experimental methodologies.

Acute Toxicity Test for Fish (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

  • Test Organism: Typically zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a controlled aquatic environment. Observations of mortality and other sublethal effects are made at regular intervals (e.g., 24, 48, 72, and 96 hours).

  • Data Analysis: The LC50 value and its confidence limits are calculated using statistical methods.

Acute Immobilisation Test for Daphnia magna (OECD 202)

This test assesses the concentration of a substance that causes 50% of the Daphnia magna (a small freshwater crustacean) to become immobilized (EC50) within a 48-hour period.

  • Test Organism: Daphnia magna.

  • Procedure: Daphnids are exposed to various concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Data Analysis: The EC50 value is determined by plotting the percentage of immobilized daphnids against the test concentrations.

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effect of a substance on the growth of freshwater algae, typically over a 72-hour period. The endpoint is the concentration that inhibits the growth rate or biomass by 50% (EC50).

  • Test Organism: Green algae such as Selenastrum capricornutum.

  • Procedure: Algal cultures are exposed to different concentrations of the test substance under controlled light and temperature conditions. Algal growth is measured by cell counts or other biomass indicators.

  • Data Analysis: The EC50 value is calculated based on the inhibition of algal growth compared to a control group.

Ready Biodegradability - CO2 Evolution Test (OECD 301B)

This test assesses the "ready biodegradability" of a chemical substance by microorganisms.

  • Procedure: The test substance is incubated in a mineral medium with an inoculum of aerobic microorganisms from a source like activated sludge. The amount of carbon dioxide produced from the biodegradation of the test substance is measured over a 28-day period.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (typically >60%) within a 10-day window during the 28-day test.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of ecotoxicity testing and the relationship between biodegradability and environmental risk.

EcotoxicityTestingWorkflow cluster_2 Risk Assessment Algae Algal Growth Inhibition (OECD 201) PNEC Predicted No-Effect Concentration (PNEC) Algae->PNEC Daphnia Daphnia sp. Acute Immobilisation (OECD 202) Daphnia->PNEC Fish Fish Acute Toxicity (OECD 203) Fish->PNEC Chronic_Tox Chronic Toxicity Tests (e.g., Fish Early-life Stage) Chronic_Tox->PNEC Bioaccumulation Bioaccumulation Studies (e.g., OECD 305) Risk_Characterization Risk Characterization (PEC/PNEC Ratio) Bioaccumulation->Risk_Characterization PEC Predicted Environmental Concentration (PEC) PEC->Risk_Characterization PNEC->Risk_Characterization

Caption: Tiered approach to aquatic ecotoxicity testing and risk assessment.

BiodegradabilityImpact cluster_0 Chelating Agent Properties cluster_1 Environmental Fate cluster_2 Environmental Risk High_Biodegradability High Biodegradability (e.g., this compound, GLDA, MGDA) Rapid_Removal Rapid Removal from Aquatic Environment High_Biodegradability->Rapid_Removal Low_Biodegradability Low Biodegradability (e.g., EDTA) Persistence Persistence and Potentialfor Bioaccumulation Low_Biodegradability->Persistence Low_Risk Lower Environmental Risk Rapid_Removal->Low_Risk Higher_Risk Higher Environmental Risk Persistence->Higher_Risk

References

A Researcher's Guide to the Validation of Analytical Models for Predicting EDDS-Metal Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate prediction of interactions between chelating agents and metal ions is paramount. Ethylenediaminedisuccinic acid (EDDS) has emerged as a biodegradable alternative to traditional chelating agents like EDTA. This guide provides a comparative overview of analytical models for predicting this compound-metal interactions, supported by experimental data and detailed protocols to aid in the validation of these models.

Comparing Predictive Models and Experimental Data

The stability of a metal-EDDS complex is quantified by its stability constant (log K). Analytical models aim to predict these values, which can then be validated against experimentally determined results. The following tables present a comparison of experimentally determined stability constants for various metal-EDDS complexes with values predicted by a prominent computational model, Density Functional Theory (DFT).

Metal IonExperimental log KPredictive ModelPredicted log KReference
Co(II)15.1Density Functional Theory (DFT)16.2[1]
Ni(II)17.0Density Functional Theory (DFT)18.1[1]
Cu(II)18.4Density Functional Theory (DFT)19.8[1]
Zn(II)13.5Density Functional Theory (DFT)14.3[1]
Cd(II)11.2Density Functional Theory (DFT)12.5[1]

Table 1: Comparison of Experimental and DFT-Predicted Stability Constants (log K) for Divalent Metal-EDDS Complexes. This table showcases the correlation between experimentally measured stability constants and those predicted by DFT calculations, a common quantum mechanical modeling method.

Metal Ion[S,S]-EDDS log KThis compound Mixture log KAlternative Ligand (EDTA) log K
Fe(III)22.022.125.1
Cu(II)18.418.518.8
Zn(II)13.513.616.5
Mn(II)8.98.914.0

Table 2: Experimental Stability Constants (log K) of this compound Isomers and EDTA with Various Metal Ions. This table provides a comparative view of the binding strength of different forms of this compound and the widely used chelating agent EDTA with several metal ions.

Experimental Protocols

The validation of any predictive model hinges on the accuracy of experimental data. Potentiometric titration is a primary technique for determining the stability constants of metal-ligand complexes.

Detailed Protocol for Potentiometric Titration of this compound-Metal Complexes

This protocol outlines the steps for determining the stability constants of this compound-metal complexes.

1. Materials and Solutions Preparation:

  • Strong Hydroxide Solution (e.g., NaOH or KOH): Prepare a carbonate-free solution of approximately 0.1-0.2 M. The exact concentration must be accurately determined by standardization against a primary standard (e.g., potassium hydrogen phthalate).

  • Strong Acid Solution (e.g., HCl or HClO₄): Prepare a standard solution of approximately 0.1 M.

  • Background Electrolyte: A high concentration (e.g., 0.1 M KCl or NaClO₄) of an inert salt is used to maintain a constant ionic strength throughout the titration.

  • This compound Solution: Prepare a stock solution of this compound of known concentration.

  • Metal Ion Stock Solutions: Prepare stock solutions of the metal salts (e.g., nitrates or chlorides) of interest at known concentrations.

  • High-Purity Water: Use deionized or distilled water with high resistivity.

2. Electrode System Calibration:

  • Calibrate the pH electrode system (glass electrode and reference electrode) using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Perform calibration titrations with the strong acid and strong base to determine the standard potential of the electrode and the ionic product of water under the experimental conditions.

3. Titration Procedure:

  • Use a double-walled, thermostatted titration vessel to maintain a constant temperature (e.g., 25 °C).

  • Prepare a solution containing a known amount of this compound, the metal ion of interest, the strong acid, and the background electrolyte.

  • Titrate this solution with the standardized strong hydroxide solution.

  • Record the electromotive force (EMF) or pH readings after each addition of the titrant. Ensure that equilibrium is reached before each reading.

  • The titration should cover a pH range where the complexation reaction is expected to occur.

4. Data Analysis:

  • Use specialized software (e.g., SUPERQUAD, Hyperquad) to analyze the titration data.

  • The software refines the protonation constants of the ligand and the stability constants of the metal-ligand complexes by minimizing the difference between the experimental and calculated titration curves.

  • The analysis involves solving a system of mass-balance equations for all species in solution at each titration point.

Visualizing the Validation Process and Experimental Workflow

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the key processes involved in the validation of analytical models for this compound-metal interactions.

Validation_Workflow cluster_model Predictive Modeling cluster_experiment Experimental Validation model Analytical Model (e.g., DFT, Machine Learning) prediction Predicted Stability Constants (log K) model->prediction comparison Comparison & Validation prediction->comparison experiment Potentiometric Titration exp_data Experimental Stability Constants (log K) experiment->exp_data exp_data->comparison result Validated Model comparison->result

Caption: Logical workflow for the validation of predictive models.

Potentiometric_Titration_Workflow start Start prep Prepare Solutions (this compound, Metal, Acid, Base, Background Electrolyte) start->prep calibrate Calibrate pH Electrode prep->calibrate titrate Perform Titration (Add base, record pH) calibrate->titrate data_analysis Analyze Data with Specialized Software titrate->data_analysis results Determine Stability Constants (log K) data_analysis->results end End results->end

Caption: Experimental workflow for potentiometric titration.

Alternative Predictive Models

While this guide has focused on DFT as a representative predictive model, other computational approaches are also employed for forecasting metal-ligand interactions.

  • Molecular Mechanics (MM): These models use classical physics to describe the interactions between atoms. They are computationally less expensive than quantum mechanical methods but may be less accurate for systems with complex electronic effects.

  • Machine Learning (ML): ML models are trained on large datasets of known metal-ligand stability constants to predict the stability of new complexes.[2][3] The accuracy of these models is highly dependent on the quality and diversity of the training data.[2][3] While powerful, their application specifically to this compound is an emerging area of research.

The validation of these models follows the same fundamental principle: comparison of their predictions with robust experimental data. As computational power increases and more experimental data becomes available, the accuracy and utility of these predictive models in drug development and environmental science will continue to grow.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for EDDS

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Ethylenediamine-N,N'-disuccinic acid (EDDS), a biodegradable chelating agent. This document provides essential logistical and safety information to ensure the responsible management of this compound waste in a laboratory setting, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

Ethylenediamine-N,N'-disuccinic acid (this compound) is increasingly utilized as a biodegradable alternative to traditional chelating agents like EDTA. While its favorable environmental profile simplifies disposal, adherence to proper procedures remains crucial to ensure safety and regulatory compliance.

Immediate Safety and Handling

Before initiating any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of a spill, absorb the material with an inert absorbent and place it in a designated chemical waste container. Ensure adequate ventilation to prevent the inhalation of any dust or aerosols.

Step-by-Step Disposal Protocol for this compound Solutions

The primary method for the disposal of aqueous this compound solutions involves neutralization, followed by an assessment for the presence of chelated metals.

1. Segregation of Waste: Collect all this compound waste in a dedicated and clearly labeled container. Do not mix this compound waste with other chemical waste streams to avoid unintended reactions.

2. pH Neutralization: Aqueous solutions of this compound may be acidic or alkaline. Neutralization is a critical step to ensure the waste is safe for subsequent handling and disposal.

  • For Acidic this compound Solutions (pH < 6.0): Slowly add a dilute solution of a base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3), while stirring continuously.

  • For Alkaline this compound Solutions (pH > 8.0): Slowly add a dilute solution of an acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), while stirring continuously.

3. Monitoring and Final pH Adjustment: Monitor the pH of the solution throughout the neutralization process using a calibrated pH meter or pH indicator strips. The target pH range for neutralized aqueous waste is typically between 6.0 and 8.0, though local regulations should be consulted for specific requirements.

4. Assessment for Chelated Metals: A crucial consideration before final disposal is whether the this compound solution has been used to chelate heavy metals.

  • If the this compound solution has not been in contact with heavy metals: Once neutralized, and in compliance with local regulations, the solution can often be discharged to the sanitary sewer with copious amounts of water.

  • If the this compound solution contains chelated heavy metals: This waste must be treated as hazardous waste. The neutralized solution should be collected in a designated hazardous waste container, clearly labeled with its contents, and disposed of through your institution's hazardous waste management program.

5. Documentation: Maintain a log of all this compound waste disposal activities, including the date, volume, neutralization process, and final disposal method.

Quantitative Data for Disposal

ParameterGuidelineNotes
Target pH Range for Neutralization 6.0 - 8.0Verify with local wastewater discharge regulations.
Concentration of Neutralizing Agents 1 M (or lower)Use dilute solutions to control the reaction rate and prevent excessive heat generation.
Rinsate Management Triple rinse containerCollect all rinsate and add to the waste container for neutralization.

Experimental Protocol: Neutralization of Acidic this compound Waste

This protocol outlines a standard procedure for neutralizing a 1-liter solution of acidic this compound waste in a laboratory fume hood.

Materials:

  • 1 L of acidic this compound waste solution

  • 1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter or pH indicator strips

  • Stir plate and magnetic stir bar

  • Appropriate PPE (goggles, gloves, lab coat)

  • Labeled waste container

Procedure:

  • Place the beaker containing the acidic this compound waste on a stir plate within a fume hood and add a magnetic stir bar.

  • Begin stirring the solution at a moderate speed.

  • Slowly add the 1 M NaOH solution dropwise to the this compound waste.

  • Periodically pause the addition of the base and measure the pH of the solution.

  • Continue adding the base incrementally until the pH of the solution stabilizes within the target range of 6.0 to 8.0.

  • Once neutralized, proceed with the appropriate disposal method based on the absence or presence of chelated heavy metals.

  • Record the procedure and final pH in your laboratory notebook.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

EDDS_Disposal_Workflow start This compound Waste Generated collect Collect in a Labeled Container start->collect neutralize Neutralize to pH 6.0 - 8.0 collect->neutralize check_metals Does the waste contain chelated heavy metals? neutralize->check_metals sewer_disposal Dispose to Sanitary Sewer (in accordance with local regulations) check_metals->sewer_disposal No hazardous_waste Treat as Hazardous Waste: Collect, Label, and Contact Waste Management check_metals->hazardous_waste Yes end Disposal Complete sewer_disposal->end hazardous_waste->end

Caption: Decision workflow for the proper disposal of this compound waste.

By following these procedures, you can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and sustainability within your laboratory.

Essential Safety and Handling Guide for EDDS (Ethylenediamine-N,N'-disuccinic acid)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethylenediamine-N,N'-disuccinic acid (EDDS), a biodegradable chelating agent.[1][2][3] Adherence to these guidelines is critical for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE may vary based on the concentration and form of this compound being used, but the following recommendations provide a strong baseline for safe handling.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield (minimum 8-inch) may be required for splash hazards.[1]Protects against splashes and airborne particles.
Hand Protection Nitrile rubber gloves (minimum 0.11 mm thickness).[1]Provides a barrier against skin contact. Gloves should be inspected before use and disposed of properly after handling.
Body Protection A complete suit protecting against chemicals, or a standard lab coat.Protects skin from accidental spills and contamination.
Respiratory Protection Not typically required under normal use with adequate ventilation. If exposure limits are exceeded or there is a risk of inhalation, a NIOSH/MSHA-approved respirator should be worn.[4]Prevents inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Procedures

Following a standardized operational plan is crucial for the safe handling of this compound from receipt to disposal.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

  • Keep away from strong oxidizing agents, as they are incompatible.

Step 2: Preparation and Use

  • Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders or creating solutions.

  • Measure and weigh the required amount of this compound carefully to avoid generating dust.

  • When preparing solutions, slowly add the this compound to the solvent to prevent splashing.

Step 3: Post-Handling

  • Thoroughly wash hands and any exposed skin with soap and water after handling.

  • Clean and decontaminate all work surfaces and equipment used.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. While this compound is known for its biodegradability, it is important to follow laboratory and local regulations for chemical waste disposal.[5][6]

  • Unused this compound: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain unless permitted by local authorities.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or containers that have come into contact with this compound should be placed in a designated and properly labeled waste container for chemical waste.

  • Aqueous Solutions: While this compound is biodegradable, solutions containing this compound and chelated metals may be subject to specific disposal regulations. Consult your institution's environmental health and safety office for guidance.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

EDDS_Workflow start Start: Receive this compound inspect Inspect Container for Damage start->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe prepare Prepare for Use in Ventilated Area don_ppe->prepare handle Handle this compound (Weighing, Mixing) prepare->handle post_handle Post-Handling Procedures (Clean-up) handle->post_handle dispose Dispose of Waste Properly post_handle->dispose end End dispose->end

Caption: Workflow for the safe handling of this compound in a laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.